Product packaging for 3,3-Dimethylheptane(Cat. No.:CAS No. 4032-86-4)

3,3-Dimethylheptane

Cat. No.: B146767
CAS No.: 4032-86-4
M. Wt: 128.25 g/mol
InChI Key: BVAKDOXCVSMKHE-UHFFFAOYSA-N
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Description

3,3-Dimethylheptane is a branched-chain saturated aliphatic hydrocarbon that serves as a valuable solvent and organic building block in research and development. Its specific molecular structure, featuring two methyl groups on the third carbon, influences its physical properties, making it a subject of study in chromatography and spectroscopy for compound separation and identification . Researchers utilize this compound in the investigation of solvent effects, reaction mechanisms, and as a model system in petroleum science to understand the characteristics of branched alkane isomers . As a solvent, it is applicable in various synthetic chemistry processes, particularly where a saturated hydrocarbon with specific volatility and solubility parameters is required . This compound is For Research Use Only and is strictly intended for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20 B146767 3,3-Dimethylheptane CAS No. 4032-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylheptane
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InChI

InChI=1S/C9H20/c1-5-7-8-9(3,4)6-2/h5-8H2,1-4H3
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InChI Key

BVAKDOXCVSMKHE-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID1074709
Record name Heptane, 3,3-dimethyl-
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Molecular Weight

128.25 g/mol
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Physical Description

Colorless liquid with an odor like petroleum; [Alfa Aesar MSDS]
Record name 3,3-Dimethylheptane
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CAS No.

4032-86-4
Record name 3,3-Dimethylheptane
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Record name Heptane, 3,3-dimethyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethylheptane (CAS No: 4032-86-4), a branched-chain alkane. The document details its structural characteristics, physicochemical parameters, and toxicological profile. Special emphasis is placed on spectroscopic data interpretation, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the unambiguous identification and characterization of this compound. Furthermore, this guide outlines detailed experimental protocols for the determination of key physical properties and discusses its characteristic chemical reactivity, including combustion and free-radical halogenation. A plausible synthetic route via a Grignard reaction is also presented. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields requiring a thorough understanding of this specific alkane isomer.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C9H20. As a branched-chain alkane, its physical and chemical properties are influenced by its molecular structure, particularly the presence of a quaternary carbon atom. Understanding these properties is crucial for its application as a solvent, a component in fuel, or as a reference compound in various analytical and research settings. This guide aims to consolidate the available data on this compound into a single, comprehensive resource, with a focus on practical experimental procedures and data interpretation for the scientific community.

Physical Properties

The physical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in various experimental and industrial settings.

General and Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C9H20[1][2][3][4]
Molecular Weight 128.26 g/mol [1][2][4]
CAS Number 4032-86-4[1][3][4][5]
Appearance Colorless liquid with a petroleum-like odor[1][3]
Density 0.724 g/cm³ at 20°C[6][7]
Boiling Point 137 °C (at 760 mmHg)[6]
Melting Point (estimate) -102.17 °C[6]
Flash Point 23 °C[6]
Refractive Index (nD) 1.408 at 20°C[1][6]
Water Solubility 302.8 µg/L (temperature not stated)[3]
Solubility in Organic Solvents Soluble in ether, alcohol, benzene, acetone
Vapor Pressure 8.88 mmHg at 25°C[6]
Spectroscopic and Chromatographic Data
Data TypeKey InformationSource(s)
1H NMR Spectra available, interpretation follows general alkane patterns.[1]
13C NMR Spectra available, peak assignments based on molecular symmetry.[1][8][9]
Mass Spectrometry Prominent peaks at m/z 113, 99, 71, 57, 43.[10][11][12][13]
Infrared (IR) Spectroscopy C-H stretching and bending vibrations are characteristic.[1]
Kovats Retention Index (Standard non-polar) 834-844.6[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Determination of Density (Vapor Density Method)

This method is suitable for volatile liquids like this compound.

Methodology:

  • Weigh a clean, dry Erlenmeyer flask fitted with a foil cap with a small pinhole.

  • Add a small volume (a few mL) of this compound to the flask.

  • Heat the flask in a boiling water bath, ensuring the entire flask is heated. The liquid will vaporize and drive out the air.

  • Once all the liquid has vaporized, remove the flask from the heat and allow it to cool to room temperature. The vapor will condense.

  • Dry the outside of the flask and weigh it again to determine the mass of the condensed vapor.

  • Determine the volume of the flask by filling it with water and measuring the volume of the water.

  • Calculate the density of the vapor using the mass of the condensed liquid and the volume of the flask. The density of the liquid can then be determined.[14][15]

Density_Determination cluster_prep Preparation cluster_vaporization Vaporization cluster_measurement Measurement & Calculation weigh_flask Weigh dry flask with foil cap add_liquid Add this compound weigh_flask->add_liquid 1 heat_flask Heat flask in boiling water bath add_liquid->heat_flask 2 vapor_expels_air Vapor fills flask, expelling air heat_flask->vapor_expels_air 3 cool_flask Cool flask to condense vapor vapor_expels_air->cool_flask 4 weigh_condensate Weigh flask with condensed vapor cool_flask->weigh_condensate 5 measure_volume Determine flask volume with water weigh_condensate->measure_volume 6 calculate_density Calculate density (mass/volume) measure_volume->calculate_density 7

Figure 1: Experimental workflow for density determination using the vapor density method.
Determination of Refractive Index (Abbe Refractometer)

Methodology:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the instrument using distilled water, which has a known refractive index.

  • Place a few drops of this compound onto the surface of the prism.

  • Close the prisms and allow the sample to spread into a thin film.

  • While looking through the eyepiece, adjust the light source and mirror to achieve optimal illumination.

  • Rotate the knob to bring the borderline between the light and dark fields into the center of the crosshairs.

  • If a colored band is visible, adjust the compensator to obtain a sharp, black-and-white borderline.

  • Read the refractive index from the scale.[16][17][18][19][20]

Refractive_Index_Determination A Clean and Calibrate Refractometer B Apply this compound to Prism A->B C Adjust Illumination B->C D Focus Borderline C->D E Adjust Compensator for Sharpness D->E F Read Refractive Index E->F

Figure 2: Workflow for determining the refractive index with an Abbe refractometer.

Chemical Properties and Reactivity

As a saturated alkane, this compound is relatively unreactive under normal conditions. Its chemical behavior is characterized by combustion and free-radical substitution reactions.

Combustion

In the presence of excess oxygen and an ignition source, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

Reaction: 2 C9H20 + 29 O2 → 18 CO2 + 20 H2O + Heat

Free-Radical Halogenation

This compound reacts with halogens (e.g., Cl2, Br2) in the presence of UV light or heat via a free-radical chain mechanism. This reaction leads to the substitution of hydrogen atoms with halogen atoms, resulting in a mixture of halogenated products. The reaction proceeds through three main stages: initiation, propagation, and termination.

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X2 2 X• 2 X• X2->2 X• UV light or heat R-H + X• R-H + X• R• + H-X R• + H-X R-H + X•->R• + H-X R• + X2 R• + X2 R-X + X• R-X + X• R• + X2->R-X + X• X• + X• X• + X• X• + X•->X2 R• + X• R• + X• R-X R-X R• + X•->R-X R• + R• R• + R• R-R R-R R• + R•->R-R Initiation Initiation Propagation Propagation Termination Termination

Figure 3: General mechanism for the free-radical halogenation of an alkane (R-H).

Synthesis of this compound

A common and effective method for the synthesis of branched alkanes with a quaternary carbon center, such as this compound, is through a Grignard reaction followed by deoxygenation.

Grignard Reaction and Deoxygenation

A plausible synthetic route involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently deoxygenated to yield the alkane.[21]

Step 1: Formation of the Grignard Reagent Propylmagnesium bromide is prepared by reacting 1-bromopropane with magnesium metal in anhydrous ether.

Step 2: Reaction with a Ketone The prepared Grignard reagent is then reacted with 3-methyl-2-pentanone. This nucleophilic addition to the carbonyl group forms a tertiary alcohol, 3,4,4-trimethyl-3-hexanol, after acidic workup.

Step 3: Deoxygenation of the Tertiary Alcohol The tertiary alcohol can be deoxygenated to form this compound through various methods, such as conversion to an alkyl halide followed by reduction with a metal and acid.

Synthesis_Pathway cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Deoxygenation reagent1 1-Bromopropane + Mg product1 Propylmagnesium Bromide reagent1->product1 Anhydrous Ether reagent2 Propylmagnesium Bromide + 3-Methyl-2-pentanone product2 Tertiary Alcohol Intermediate reagent2->product2 Acidic Workup reagent3 Tertiary Alcohol product3 This compound reagent3->product3 Reduction

Figure 4: A plausible synthetic pathway for this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the typical upfield region for alkanes (approximately 0.8-1.5 ppm). Due to the molecule's symmetry, several proton signals will overlap. The spectrum will exhibit complex splitting patterns due to the coupling of non-equivalent protons.

  • ¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for confirming the carbon skeleton. Due to the symmetry of this compound, fewer than nine signals are expected. The quaternary carbon at the C3 position will have a characteristic chemical shift and will not show any signal in a DEPT-135 experiment.[9][22]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane. Key vibrational modes include:

  • C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C-H bending vibrations: Absorptions in the 1350-1480 cm⁻¹ region. The absence of significant peaks outside these regions confirms the lack of functional groups.[23][24][25][26][27]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation of the molecular ion (m/z = 128). The fragmentation pattern is indicative of the branched structure. Common fragmentation pathways involve the loss of alkyl radicals. Prominent peaks are observed at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) radicals, leading to fragments with m/z = 113, 99, 85, and 71, respectively. Further fragmentation of these ions also occurs.[10][11][12][13][28]

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is also a skin irritant and may be fatal if swallowed and enters the airways due to aspiration hazard.[1] Appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are essential when handling this compound. Store in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, catering to the needs of researchers and professionals in scientific fields. The compilation of quantitative data, detailed experimental protocols, and in-depth spectroscopic analysis serves as a valuable resource for the identification, handling, and utilization of this compound. The inclusion of logical diagrams for experimental workflows and reaction mechanisms aims to provide a clear and concise understanding of the key processes involving this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and purification of 3,3-dimethylheptane, a branched alkane of interest in various fields of chemical research and development. This guide details two primary synthetic pathways, robust purification methodologies, and thorough characterization techniques. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀. Its isomeric purity is crucial for applications in fundamental chemical studies, as a reference compound in analytical chemistry, and as a building block in specialized organic synthesis. This guide outlines reliable methods for its preparation and isolation to a high degree of purity.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: the formation of a ketone intermediate, 3,3-dimethyl-2-heptanone, followed by the reduction of the carbonyl group to a methylene group. Two viable routes for the synthesis of the ketone intermediate are presented below.

Synthesis of the Ketone Intermediate: 3,3-Dimethyl-2-heptanone

Route A: Alkylation of 3-Methyl-2-heptanone

This classic approach involves the methylation of the enolate of 3-methyl-2-heptanone. The regioselectivity of the alkylation is critical and is directed to the more substituted α-carbon to form the desired quaternary center.

Route B: Grignard Reaction with 3,3-Dimethyl-2-butanone

This method utilizes the nucleophilic addition of a propyl Grignard reagent to 3,3-dimethyl-2-butanone (pinacolone), followed by oxidation of the resulting tertiary alcohol to the target ketone. However, a more direct approach is the reaction of the Grignard reagent with an appropriate acyl chloride or ester, which can be sterically hindered. A more straightforward Grignard approach to a precursor alcohol, followed by oxidation, is generally more feasible.

Reduction of 3,3-Dimethyl-2-heptanone to this compound

Due to the sterically hindered nature of the carbonyl group in 3,3-dimethyl-2-heptanone, robust reduction methods are required. The two most common and effective methods are the Wolff-Kishner reduction and the Clemmensen reduction.

Method 1: Wolff-Kishner Reduction

The Wolff-Kishner reduction is performed under basic conditions and is suitable for substrates that are sensitive to acid.[1][2][3] The Huang-Minlon modification, a one-pot procedure, is often employed for its convenience and improved yields.[3] For sterically hindered ketones, the Barton modification, which uses anhydrous conditions and higher temperatures, can be particularly effective.[1]

Method 2: Clemmensen Reduction

The Clemmensen reduction is carried out in a strongly acidic medium using zinc amalgam and hydrochloric acid.[4][5] This method is effective for a wide range of ketones but is not suitable for molecules with acid-labile functional groups. For sterically hindered aliphatic ketones, modified conditions involving activated zinc dust in an anhydrous solution of hydrogen chloride in an organic solvent can lead to better results.[4]

Experimental Protocols

Synthesis of 3,3-Dimethyl-2-heptanone (Route A: Alkylation)

Materials:

  • 3-Methyl-2-heptanone

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-methyl-2-heptanone in anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude 3,3-dimethyl-2-heptanone can be purified by fractional distillation.

Reduction of 3,3-Dimethyl-2-heptanone (Method 1: Wolff-Kishner)

Materials:

  • 3,3-Dimethyl-2-heptanone

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (1 M)

  • Pentane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 3,3-dimethyl-2-heptanone, hydrazine hydrate, and diethylene glycol.

  • Add potassium hydroxide pellets to the mixture.

  • Heat the mixture to 130 °C for 1 hour.

  • Increase the temperature to 190-200 °C and reflux for an additional 4-5 hours, allowing water and excess hydrazine to distill off.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with pentane (3 x 50 mL).

  • Combine the organic extracts and wash successively with water and 1 M HCl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation.

  • The crude this compound is then purified by fractional distillation.

Purification of this compound

High purity this compound is obtained through a combination of purification techniques, primarily fractional distillation followed by preparative gas chromatography if ultra-high purity is required.

Fractional Distillation

Fractional distillation is effective for separating this compound from solvents, unreacted starting materials, and byproducts with significantly different boiling points.[6][7]

Apparatus:

  • A round-bottom flask

  • A fractionating column (e.g., Vigreux or packed column)

  • A distillation head with a thermometer

  • A condenser

  • A receiving flask

Procedure:

  • Set up the fractional distillation apparatus, ensuring all joints are well-sealed.

  • Place the crude this compound in the distilling flask with a few boiling chips.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (approximately 137-138 °C). Discard the initial and final fractions which may contain impurities.

Preparative Gas Chromatography (Prep-GC)

For the highest purity, preparative gas chromatography is the method of choice for separating isomeric impurities.[8][9]

Typical Parameters:

  • Column: A non-polar capillary column (e.g., packed with a dimethylpolysiloxane stationary phase) is suitable for separating alkanes based on their boiling points.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: Start at a temperature below the boiling point of the lowest boiling component and ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature above the boiling point of the highest boiling component.

  • Collection: A fraction collector is used to trap the eluting peak corresponding to this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the quaternary carbon and the arrangement of the alkyl groups.[10][11][12]

  • Infrared (IR) Spectroscopy: Shows characteristic C-H stretching and bending vibrations for alkanes. The absence of a carbonyl peak (around 1715 cm⁻¹) confirms the complete reduction of the ketone intermediate.[10][13]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern for a branched alkane, which can be used to confirm the molecular weight and structure.[14][15]

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₉H₂₀
Molecular Weight128.26 g/mol [10]
Boiling Point137-138 °C
Density~0.728 g/cm³
¹H NMR (CDCl₃)δ ~0.8-1.3 ppm[10]
¹³C NMR (CDCl₃)Characteristic peaks for the quaternary carbon and different methyl/methylene groups.[10][16]
IR (neat)~2960, 2875, 1465, 1375 cm⁻¹ (C-H vibrations)[13]
Mass Spectrum (EI)m/z (%): 128 (M+), 113, 99, 71, 57, 43[14][15]

Table 2: Estimated Yields for Synthetic Steps

Reaction StepMethodEstimated Yield
Ketone SynthesisAlkylation of 3-Methyl-2-heptanone60-70%
Ketone ReductionWolff-Kishner Reduction70-85%
Overall SynthesisTwo-step sequence42-60%

Note: Yields are estimates based on typical literature values for similar reactions and may vary depending on experimental conditions.

Logical and Experimental Workflows

Synthesis_Workflow cluster_ketone Synthesis of 3,3-Dimethyl-2-heptanone cluster_reduction Reduction to Alkane cluster_purification Purification ketone_start 3-Methyl-2-heptanone alkylation Alkylation (LDA, CH₃I) ketone_start->alkylation ketone_intermediate 3,3-Dimethyl-2-heptanone alkylation->ketone_intermediate reduction Wolff-Kishner or Clemmensen Reduction ketone_intermediate->reduction alkane_product Crude this compound reduction->alkane_product frac_dist Fractional Distillation alkane_product->frac_dist prep_gc Preparative GC (Optional) frac_dist->prep_gc final_product Pure this compound prep_gc->final_product

Figure 1. Overall synthetic and purification workflow for this compound.

Purification_Logic start Crude this compound (Contains solvent, starting materials, byproducts) frac_dist Fractional Distillation start->frac_dist decision Purity > 99%? frac_dist->decision Purity Check (GC-MS) high_purity Pure this compound (>99%) decision->high_purity Yes prep_gc Preparative Gas Chromatography decision->prep_gc No ultra_high_purity Ultra-Pure this compound (>99.9%) prep_gc->ultra_high_purity Isolate main peak

Figure 2. Logical workflow for the purification of this compound.

Conclusion

This guide has detailed robust and reproducible methods for the synthesis and purification of this compound. The two-step synthetic approach, involving the formation of a ketone intermediate followed by reduction, offers a reliable pathway to the target alkane. Subsequent purification by fractional distillation and optional preparative gas chromatography can yield material of high purity suitable for demanding research and development applications. The provided experimental protocols and characterization data serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.

References

3,3-Dimethylheptane CAS number 4032-86-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3-Dimethylheptane (CAS 4032-86-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a branched-chain alkane, a structural isomer of nonane, identified by the CAS registry number 4032-86-4.[1][2][3][4][5] With a molecular formula of C₉H₂₀ and a molecular weight of approximately 128.26 g/mol , it exists as a colorless liquid with a petroleum-like odor.[6][7][8] This document provides a comprehensive overview of its chemical and physical properties, safety and handling information, and relevant experimental and analytical methodologies. Due to its nature as a simple hydrocarbon, it is not associated with biological signaling pathways but serves as a valuable reference compound in analytical chemistry and a model for studying the properties of branched alkanes.[9]

Chemical and Physical Properties

The physical and chemical characteristics of this compound are well-documented across various chemical databases. These properties are crucial for its application in research and industry, particularly for analytical method development and for understanding hydrocarbon behavior.

Identifiers and Structure
IdentifierValueSource
CAS Number 4032-86-4[1][2][3][4][5]
Molecular Formula C₉H₂₀[1][7][10]
Molecular Weight 128.2551 g/mol [1][2][3][4][5]
IUPAC Name This compound[6]
InChI Key BVAKDOXCVSMKHE-UHFFFAOYSA-N[1][2][3][5]
Canonical SMILES CCCCC(C)(C)CC[6]
Physical Properties
PropertyValueSource
Appearance Colorless liquid[6][8][11]
Boiling Point 137.3 °C (at 760 mmHg)[10][11]
Density 0.72 g/cm³[10]
Flash Point 23 °C (73.4 °F)[10]
Vapor Pressure 8.88 mmHg (at 25 °C)[10]
Refractive Index 1.4070 - 1.4090[10]
Water Solubility 302.8 µg/L (temperature not stated)[10][12]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound. Data is available from several public repositories.

Spectrum TypeKey Characteristics / AvailabilitySource
Mass Spectrum (EI) Key m/z peaks at 71 and 57. Spectrum available in the NIST WebBook and PubChem.[3][6]
Infrared (IR) Spectrum Gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[5]
NMR Spectrum ¹H NMR and ¹³C NMR spectral data have been recorded and are available through databases like SpectraBase.[6][13]

Experimental Protocols

While specific, detailed synthesis protocols for this compound are not commonly published, its structure lends itself to established organometallic synthesis routes. The following represents a plausible, generalized laboratory-scale synthesis.

Synthesis via Grignard Reaction (General Protocol)

The synthesis of a quaternary alkane like this compound can be achieved via the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

  • Grignard Reagent Formation: Prepare ethylmagnesium bromide by reacting bromoethane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Ketone: Add 2-Pentanone dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The nucleophilic ethyl group will attack the carbonyl carbon of the ketone.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the resulting alkoxide to form the tertiary alcohol, 3-methyl-3-heptanol.

  • Purification of Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude alcohol. Purify further by distillation.

  • Dehydration: Dehydrate the purified alcohol by heating it with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) or by passing its vapors over heated alumina (Al₂O₃) to yield a mixture of alkenes (e.g., 3-methyl-2-heptene and 3-methyl-3-heptene).

  • Hydrogenation: Subject the resulting alkene mixture to catalytic hydrogenation using a catalyst such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This saturates the double bond, yielding the final product, this compound.

  • Final Purification: Purify the final product by fractional distillation to remove any unreacted starting materials or byproducts.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and purity assessment of volatile compounds like this compound.[9]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane or pentane.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., DB-1, HP-5ms).

    • Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution in split mode.

    • Oven Program: Begin at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~200 °C.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the this compound peak based on its retention time. Confirm identity by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The fragmentation pattern, particularly the characteristic fragment ions, serves as a fingerprint for the molecule.[9]

Visualizations

As this compound is not involved in known biological pathways, the following diagrams illustrate its logical relationship to other isomers and a standard experimental workflow for its analysis.

Isomeric_Relationship A Alkanes (C₉H₂₀) B n-Nonane (Linear Isomer) A->B C Branched Isomers (e.g., Dimethylheptanes) A->C D This compound (CAS 4032-86-4) C->D E Other Dimethylheptanes (e.g., 2,6- / 2,4-) C->E

Caption: Logical relationship of this compound to its isomers.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Sample of This compound B Dilution in Volatile Solvent A->B C Injection & Vaporization B->C D GC Separation (by boiling point) C->D E EI Ionization & Fragmentation D->E F MS Detection (by m/z ratio) E->F G Chromatogram (Retention Time) F->G H Mass Spectrum (Fragmentation Pattern) F->H I Compound Identification G->I H->I

Caption: Standard experimental workflow for GC-MS analysis.

Safety and Handling

This compound is a flammable liquid and vapor.[6][14] It may cause skin irritation and can be fatal if swallowed and enters the airways due to aspiration hazard.[6][8][14]

GHS Hazard Information
  • Pictograms:

    • Flame (Flammable Liquid)

    • Health Hazard (Aspiration Toxicity)

    • Exclamation Mark (Skin Irritation)

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[6]

    • H304: May be fatal if swallowed and enters airways.[6]

    • H315: Causes skin irritation.[6][12]

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[14]

    • P331: Do NOT induce vomiting.[14]

Standard laboratory safety protocols should be followed, including working in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), and ensuring proper grounding of equipment to prevent static discharge.[15]

Applications and Relevance

As a specific isomer of nonane, this compound's primary role in research and drug development is not as a biologically active agent, but as:

  • A Reference Standard: Used in analytical chemistry, particularly in gas chromatography, for the identification of hydrocarbons in complex mixtures like petroleum products.[9]

  • A Model Compound: Its defined branched structure, featuring a quaternary carbon, makes it a useful model for fundamental research into alkane properties, including conformational analysis, vibrational spectroscopy, and reactivity studies.[9][16]

References

Spectroscopic Profile of 3,3-Dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylheptane (CAS No. 4032-86-4), a branched alkane with the molecular formula C9H20.[1][2][3][4][5][6] The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Overview of Spectroscopic Data

Spectroscopic analysis is fundamental in elucidating the structure and properties of organic molecules. For this compound, a combination of NMR, IR, and Mass Spectrometry provides a unique fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In proton NMR, protons in different chemical environments will resonate at different frequencies. For alkanes, signals typically appear in the highly shielded region of the spectrum (0.7-1.5 ppm).[7] The spectrum for this compound is expected to show signals corresponding to the different types of protons in the molecule.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule.[7] Due to the symmetry in this compound, some carbon atoms are chemically equivalent and will produce a single signal.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom(s)Chemical EnvironmentPredicted Chemical Shift (ppm)
C1, C1'Primary (CH₃)~8-15
C2Secondary (CH₂)~25-35
C3Quaternary (C)~30-40
C4Secondary (CH₂)~40-50
C5Secondary (CH₂)~20-30
C6Secondary (CH₂)~20-30
C7Primary (CH₃)~10-20

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The table is based on typical values for similar alkanes.[8]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of an alkane is typically simple, characterized by C-H stretching and bending vibrations.[9][10]

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeDescription
2850-3000C-H StretchStrong absorptions from the stretching of C-H bonds in methyl (CH₃) and methylene (CH₂) groups.[10][11]
1450-1470C-H Bend (Scissoring)Deformation vibrations of CH₂ and CH₃ groups.[10]
1370-1385C-H Bend (Rocking)Characteristic bending vibration for methyl groups. The presence of a gem-dimethyl group may influence this region.[10]

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation.[12][13] For alkanes, fragmentation often involves the cleavage of C-C bonds.[12][13]

Table 3: Mass Spectrometry Data for this compound

m/zInterpretationRelative Abundance
128Molecular Ion (M⁺)Low
113[M-15]⁺ (Loss of CH₃)Moderate
99[M-29]⁺ (Loss of C₂H₅)High
71[C₅H₁₁]⁺High
57[C₄H₉]⁺ (Base Peak)100%
43[C₃H₇]⁺High
29[C₂H₅]⁺Moderate

Note: The fragmentation of branched alkanes is often more extensive than that of straight-chain alkanes, leading to a less intense molecular ion peak.[14][15] The most stable carbocation fragments tend to be the most abundant.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[16] The use of a deuterated solvent is necessary to avoid strong solvent signals in the ¹H NMR spectrum.[17] An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing (0 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a single scan may be sufficient, while ¹³C NMR requires multiple scans due to the lower natural abundance of the ¹³C isotope.[16]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the crystal.

  • Data Acquisition: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument measures the transmittance or absorbance of infrared radiation at different wavenumbers.

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (GC-MS)
  • Sample Introduction: For a volatile liquid like this compound, Gas Chromatography (GC) is an ideal method for sample introduction. A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (a radical cation).[13]

  • Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.[12] The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[12]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or ATR Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec GCMS_Spec GC-MS System Prep_MS->GCMS_Spec NMR_Data NMR Spectrum (Chemical Shifts, Splitting) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Fragmentation_Pathway Molecule This compound C9H20 MolecularIon [C9H20]⁺˙ m/z = 128 Molecule->MolecularIon -e⁻ Loss_Et [C7H15]⁺ m/z = 99 MolecularIon->Loss_Et - •C2H5 Loss_Bu [C5H11]⁺ m/z = 71 MolecularIon->Loss_Bu - •C4H9 Base_Peak [C4H9]⁺ m/z = 57 (Base Peak) Loss_Bu->Base_Peak Rearrangement Propyl_Ion [C3H7]⁺ m/z = 43 Loss_Bu->Propyl_Ion - C2H4

Caption: Plausible MS fragmentation of this compound.

References

An In-depth Technical Guide to the Structural and Stereoisomers of 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethylheptane and its isomers, with a focus on their structural and stereochemical properties. While this compound itself is an achiral molecule, this guide explores the full landscape of its 34 structural isomers with the molecular formula C9H20. This document summarizes key physicochemical properties in a comparative table, details common experimental protocols for the synthesis of branched alkanes, and discusses the limited available information on their biological activity and potential relevance in drug development. The guide is intended to be a valuable resource for researchers in organic chemistry, materials science, and medicinal chemistry.

Introduction to this compound and Its Isomers

This compound is a branched-chain alkane with the molecular formula C9H20. Alkanes, being saturated hydrocarbons, are fundamental structures in organic chemistry. The seemingly simple C9H20 formula gives rise to a surprisingly complex array of 35 structural isomers, each with unique physical and chemical properties.[1][2][3] Understanding the nuances of these isomers is critical in fields ranging from fuel science to chemical synthesis. While straight-chain alkanes like n-nonane are well-characterized, their branched counterparts, such as the dimethylheptanes, offer a more intricate stereochemical landscape and different physicochemical characteristics that can be exploited in various applications.

Stereochemistry of this compound

A critical initial consideration for any molecule in a biological context is its chirality. Chiral molecules can exist as enantiomers, which may exhibit profoundly different pharmacological and toxicological profiles.

This compound is an achiral molecule. This is because it does not possess a chiral center. A chiral center is a carbon atom bonded to four different substituent groups. In the case of this compound, the carbon at the 3-position is bonded to two identical methyl groups, a propyl group, and an ethyl group. Due to the presence of two identical substituents on this carbon, it is not a stereocenter, and the molecule does not have any stereoisomers (enantiomers or diastereomers).

The absence of stereoisomers simplifies its chemical synthesis and analysis, as there is no need for chiral separation or stereoselective synthesis.

Structural Isomers of this compound (C9H20)

There are 35 structural isomers of nonane (C9H20), which can be broadly categorized based on their parent alkane chain and the nature of their substituents.[1][2][3] These are all examples of constitutional isomerism, where the atoms are connected in a different order. The isomers of particular interest in the context of this guide are the dimethylheptanes.

The following diagram illustrates the relationship between n-nonane and its dimethylheptane isomers.

G n-Nonane n-Nonane Dimethylheptanes Dimethylheptanes n-Nonane->Dimethylheptanes Branching Other C9H20 Isomers Other C9H20 Isomers n-Nonane->Other C9H20 Isomers Branching

Caption: Relationship between n-nonane and its branched isomers.

A comprehensive list of the dimethylheptane structural isomers is provided below:

  • 2,2-Dimethylheptane

  • 2,3-Dimethylheptane

  • 2,4-Dimethylheptane

  • 2,5-Dimethylheptane

  • 2,6-Dimethylheptane

  • This compound

  • 3,4-Dimethylheptane

  • 3,5-Dimethylheptane

  • 4,4-Dimethylheptane

Physicochemical Properties of Dimethylheptane Isomers

The structural variations among the isomers of C9H20 lead to significant differences in their physical properties. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular London dispersion forces.[4]

The following table summarizes key physical properties for several dimethylheptane isomers and n-nonane for comparison.

IsomerCAS NumberBoiling Point (°C)Density (g/cm³) at 20°CRefractive Index (nD at 20°C)
n-Nonane111-84-21510.7181.405
2,2-Dimethylheptane1071-26-7132[5]0.7151.403
2,3-Dimethylheptane3074-71-3132[6]0.724[6]1.409[6]
2,4-Dimethylheptane2213-23-2~133~0.716~1.404
2,5-Dimethylheptane2216-30-0~135~0.719~1.406
2,6-Dimethylheptane2216-30-0135.21[7]0.709[7]1.401[7]
This compound 4032-86-4 137 0.730 1.410
3,4-Dimethylheptane922-28-1140.6[8]0.731.41
3,5-Dimethylheptane926-82-9136[9]0.73[9]1.404[9]

Experimental Protocols for Synthesis

The synthesis of branched alkanes like dimethylheptanes often involves the formation of new carbon-carbon bonds. Common methods include Grignard reactions and Friedel-Crafts alkylations.

Synthesis of 2,6-Dimethylheptane via Grignard Reaction

A well-documented method for the synthesis of 2,6-dimethylheptane involves the use of a Grignard reagent.[7] This multi-step synthesis provides a general framework that can be adapted for other branched alkanes.

Experimental Workflow:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Purification Isobutyl bromide Isobutyl bromide Isobutylmagnesium bromide Isobutylmagnesium bromide Isobutyl bromide->Isobutylmagnesium bromide Mg, ether 2,6-Dimethylheptan-4-ol 2,6-Dimethylheptan-4-ol Isobutylmagnesium bromide->2,6-Dimethylheptan-4-ol Ethyl formate Crude 2,6-Dimethylheptane Crude 2,6-Dimethylheptane 2,6-Dimethylheptan-4-ol->Crude 2,6-Dimethylheptane H2, catalyst Pure 2,6-Dimethylheptane Pure 2,6-Dimethylheptane Crude 2,6-Dimethylheptane->Pure 2,6-Dimethylheptane Distillation

Caption: Synthesis workflow for 2,6-dimethylheptane.

Detailed Methodology:

  • Preparation of Isobutylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are covered with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Isobutyl bromide is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Formate: The Grignard reagent is cooled in an ice bath, and a solution of ethyl formate in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition, the reaction mixture is stirred at room temperature for one hour and then refluxed for another hour.

  • Hydrolysis: The reaction mixture is cooled and hydrolyzed by carefully pouring it onto a mixture of crushed ice and a saturated solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.

  • Hydrogenation of 2,6-Dimethylheptan-4-ol: The intermediate alcohol is obtained after removal of the ether. This alcohol is then subjected to hydrogenation. A common method is to first convert the alcohol to the corresponding alkene via dehydration (e.g., heating with an acid catalyst like iodine or sulfuric acid) followed by catalytic hydrogenation (e.g., using H2 gas with a platinum or palladium catalyst) to yield the alkane.[7]

  • Purification: The crude 2,6-dimethylheptane is purified by fractional distillation to yield the final product.

Synthesis of 2,4- and 3,5-Dimethylheptane via Friedel-Crafts Alkylation

Friedel-Crafts alkylation is another powerful method for the synthesis of branched alkanes.[10]

Reaction Principle:

G Heptane Heptane Dimethylheptane Dimethylheptane Heptane->Dimethylheptane + Methyl halide (e.g., CH3Cl) Lewis Acid Catalyst\n(e.g., AlCl3) Lewis Acid Catalyst (e.g., AlCl3)

References

Thermodynamic Properties of 3,3-Dimethylheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,3-Dimethylheptane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from its structural isomer, 3-methylheptane, as a representative model for detailed thermodynamic analysis. This approach allows for an in-depth exploration of key thermodynamic parameters and the experimental methodologies used for their determination. This guide includes available physical property data for this compound, detailed thermodynamic data for 3-methylheptane, and comprehensive descriptions of the standard experimental protocols for determining heat capacity, enthalpy of formation, and vapor pressure. The experimental workflows are visualized using logical diagrams to facilitate understanding.

Introduction

This compound is a branched-chain alkane with the chemical formula C9H20. As with other alkanes, its thermodynamic properties are of significant interest in various fields, including fuel combustion, chemical synthesis, and as a non-polar solvent in pharmaceutical applications. A thorough understanding of properties such as enthalpy of formation, heat capacity, entropy, and vapor pressure is crucial for process design, safety analysis, and computational modeling.

This guide addresses the current gap in readily available, detailed experimental thermodynamic data for this compound. By presenting data and methodologies for a closely related structural isomer, 3-methylheptane, we provide a robust framework for understanding the thermodynamic behavior of this class of compounds.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and serves as a foundational reference.

PropertyValue
Molecular Formula C9H20
Molecular Weight 128.26 g/mol
CAS Number 4032-86-4
Boiling Point 137.1 °C at 760 mmHg
Melting Point -102.17 °C (estimate)
Density 0.724 g/cm³
Vapor Pressure 8.88 mmHg at 25 °C
Refractive Index 1.408
Flash Point 23 °C

Detailed Thermodynamic Data (Representative Isomer: 3-Methylheptane)

Detailed experimental thermodynamic data for this compound is not extensively available. Therefore, we present the low-temperature thermodynamic properties of its structural isomer, 3-methylheptane, as a representative example. These values were determined using high-precision adiabatic calorimetry.[1]

Table 2: Molar Thermodynamic Properties of Liquid 3-Methylheptane [1]

Temperature (K)Molar Heat Capacity (Cp) (J·mol⁻¹·K⁻¹)Molar Entropy (S°) (J·mol⁻¹·K⁻¹)Molar Enthalpy (H° - H°₀) (J·mol⁻¹)
180213.3291.129850
200219.7314.534180
220226.5336.538650
240233.7357.543260
260241.2377.648030
280249.0396.952960
298.15256.3413.857580
300257.1415.458040
320265.5433.463280
340274.2450.868650
360283.1467.874150
380292.3484.479940

Experimental Protocols

The determination of the thermodynamic properties of alkanes requires precise and specialized experimental techniques. The following sections detail the methodologies for measuring heat capacity, enthalpy of formation, and vapor pressure.

Heat Capacity and Derived Functions by Adiabatic Calorimetry

The heat capacity of a substance can be accurately measured using an adiabatic calorimeter. This technique minimizes heat exchange with the surroundings, allowing for precise measurement of the energy required to raise the temperature of the sample by a known amount.

Methodology:

  • Calorimeter Preparation: A precisely known mass of the purified liquid sample (e.g., 3-methylheptane) is introduced into a platinum calorimeter vessel. The vessel is sealed, and a small amount of helium gas is added to facilitate thermal equilibration.

  • Apparatus: The calorimeter is suspended within a vacuum-jacketed chamber. The temperature of the surrounding adiabatic shield is electronically controlled to match the temperature of the calorimeter, thereby minimizing heat leak.

  • Measurement: Energy is introduced to the sample via a heater wire, and the resulting temperature rise is measured with a calibrated platinum resistance thermometer.

  • Data Acquisition: The heat capacity is measured over a wide temperature range (e.g., from 10 K to 380 K) in a series of discrete energy increments.[1]

  • Calculations:

    • The heat capacity (Cp) is calculated from the measured energy input and the corresponding temperature rise.

    • The standard entropy (S°) and enthalpy (H° - H°₀) are then calculated by numerical integration of the heat capacity data.

experimental_workflow_adiabatic_calorimetry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Purification Purify Liquid Alkane Weighing Weigh Sample Purification->Weighing Loading Load into Calorimeter Weighing->Loading Cooling Cool to Low Temp Loading->Cooling Heating Apply Energy Pulse Cooling->Heating Repeat at increasing T Temp_Measure Measure ΔT Heating->Temp_Measure Repeat at increasing T Temp_Measure->Heating Repeat at increasing T Calc_Cp Calculate Cp(T) Temp_Measure->Calc_Cp Integrate_S Integrate for S°(T) Calc_Cp->Integrate_S Integrate_H Integrate for H°(T) Calc_Cp->Integrate_H

Adiabatic calorimetry workflow.
Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like this compound, it is typically determined by combustion calorimetry.

Methodology:

  • Sample Preparation: A known mass of the liquid sample is sealed in a container of known heat of combustion (e.g., a polyester bag). This is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned to ignite the sample.

  • Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically around 30 atm) and submerged in a precisely measured quantity of water in a well-insulated calorimeter.

  • Combustion: The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • Temperature Measurement: The temperature change of the water is meticulously recorded using a high-precision thermometer.

  • Calibration and Calculation:

    • The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The heat of combustion of the sample is calculated from the observed temperature rise and the calorimeter's heat capacity.

    • The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

experimental_workflow_combustion_calorimetry cluster_prep Preparation cluster_measurement Combustion cluster_analysis Calculation Sample_Prep Weigh & Seal Sample Bomb_Setup Assemble Bomb with Fuse Sample_Prep->Bomb_Setup Oxygen_Fill Pressurize with Oxygen Bomb_Setup->Oxygen_Fill Submerge Submerge Bomb in Water Oxygen_Fill->Submerge Ignite Ignite Sample Submerge->Ignite Measure_Temp Record ΔT Ignite->Measure_Temp Calc_q_rxn Calculate Heat of Reaction Measure_Temp->Calc_q_rxn Hess_Law Apply Hess's Law Calc_q_rxn->Hess_Law Calc_Hf Determine ΔfH° Hess_Law->Calc_Hf

Combustion calorimetry workflow.
Vapor Pressure by Ebulliometry

Ebulliometry is a technique used to determine the boiling point of a liquid at various controlled pressures. This data is then used to establish the vapor pressure curve of the substance.

Methodology:

  • Apparatus: A specialized glass apparatus called an ebulliometer is used. It is designed to ensure the establishment of a stable equilibrium between the liquid and vapor phases.

  • Sample Introduction: A pure sample of the liquid is introduced into the boiling flask of the ebulliometer.

  • Pressure Control: The system is connected to a manifold and a pressure control system, allowing the pressure to be set and maintained at a desired value.

  • Heating and Equilibrium: The liquid is heated to its boiling point at the set pressure. The design of the ebulliometer ensures that the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid, avoiding errors due to superheating.

  • Data Collection: The boiling temperature is recorded for a range of pressures.

  • Data Analysis: The vapor pressure data is typically fitted to an equation, such as the Antoine equation, to describe the relationship between vapor pressure and temperature.

experimental_workflow_ebulliometry cluster_setup Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis Fill Fill Ebulliometer with Sample Connect Connect to Pressure Control Fill->Connect Set_P Set Pressure Connect->Set_P Heat Heat to Boiling Set_P->Heat Equilibrate Achieve Equilibrium Heat->Equilibrate Measure_T Measure Boiling Temperature Equilibrate->Measure_T Measure_T->Set_P Repeat for new Pressure Plot Plot P vs. T Measure_T->Plot Fit Fit to Antoine Equation Plot->Fit

Ebulliometry workflow.

Conclusion

This technical guide has synthesized the available thermodynamic information for this compound. While directly measured, comprehensive experimental data for this specific isomer is limited in the public domain, a robust understanding of its thermodynamic behavior can be inferred from the detailed data available for its structural isomer, 3-methylheptane. The provided experimental protocols for adiabatic calorimetry, combustion calorimetry, and ebulliometry represent the standard, high-precision methods for determining the key thermodynamic properties of branched alkanes. Further experimental investigation into the specific thermodynamic properties of this compound would be beneficial for applications requiring high-fidelity data.

References

A Technical Guide to High-Purity 3,3-Dimethylheptane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of high-purity 3,3-dimethylheptane, a branched alkane of interest in various research and development applications. This document outlines commercial suppliers, purity specifications, and general methodologies for quality control and synthesis. It is intended for researchers, scientists, and drug development professionals who require high-purity solvents and reference standards.

Introduction to this compound

This compound (CAS RN: 4032-86-4) is a saturated hydrocarbon with the molecular formula C₉H₂₀ and a molecular weight of approximately 128.26 g/mol .[1] Its structure, featuring a quaternary carbon, imparts specific physical and chemical properties that distinguish it from its linear and other branched isomers. These properties can be critical in applications such as fuel science, as a reference standard in analytical chemistry, and as a non-polar solvent in organic synthesis. For drug development professionals, understanding the purity and impurity profile of such compounds is paramount to ensure the reliability and reproducibility of experimental results.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from several commercial chemical suppliers. The typical purity offered is ≥98.0%, with some suppliers offering higher grades. The purity is commonly determined by gas chromatography (GC). While specific impurity profiles are detailed in lot-specific Certificates of Analysis (CoA), which are available from the suppliers upon request, a summary of publicly available information is presented below.

SupplierStated PurityAnalytical MethodPart Number (Example)
TCI America >98.0% (GC)Gas ChromatographyD1206
Santa Cruz Biotechnology Not explicitly stated, for research use.[1]Refer to CoA[1]sc-257887 (example)
Sigma-Aldrich (Combi-Blocks) 98%Not specifiedQC-8532
Fisher Scientific (distributor for TCI) ≥98.0% (GC)[2]Gas ChromatographyD12061ML[2]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a lot-specific Certificate of Analysis.

Quality Control and Analytical Methodology

The primary method for determining the purity of this compound is gas chromatography with flame ionization detection (GC-FID). While supplier-specific protocols are proprietary, a general experimental methodology can be outlined based on standard practices for analyzing volatile hydrocarbons.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., a non-polar stationary phase like dimethylpolysiloxane).

  • Autosampler for precise and reproducible injections.

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound sample.

  • High-purity carrier gas (e.g., helium or hydrogen).

  • High-purity FID gases (hydrogen and air).

  • Reference standards of potential impurities (if available and necessary for identification).

Procedure:

  • Sample Preparation: The neat this compound sample is typically diluted in a volatile, high-purity solvent (e.g., hexane or pentane) to an appropriate concentration for GC analysis.

  • Instrument Setup:

    • Column: A long capillary column (e.g., 30-60 m) with a narrow internal diameter (e.g., 0.25-0.32 mm) is installed.

    • Injector: A split/splitless injector is used, typically in split mode to avoid column overload. The injector temperature is set to ensure rapid volatilization of the sample (e.g., 250 °C).

    • Oven Temperature Program: A temperature program is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Detector: The FID is set to a high temperature (e.g., 280-300 °C) to ensure efficient ionization of the eluted compounds.

  • Analysis:

    • A small volume of the prepared sample (e.g., 1 µL) is injected into the GC.

    • The data acquisition system records the chromatogram.

  • Data Analysis:

    • The area of each peak in the chromatogram is integrated.

    • The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks (area percent method).

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

    • Identification of impurity peaks can be performed by comparing their retention times to those of known reference standards or by using mass spectrometry (GC-MS).

Synthesis of High-Purity this compound

While commercial suppliers provide a reliable source of this compound, understanding its synthesis can be valuable for researchers. A common approach to synthesizing branched alkanes with quaternary carbon centers is through Grignard reactions.

Conceptual Synthesis Pathway

A plausible synthetic route to this compound involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.

G A 3-Pentanone C Grignard Adduct A->C 1. Ether B n-Butylmagnesium bromide (Grignard Reagent) B->C D 3-Ethyl-3-heptanol C->D 2. H3O+ Workup F Alkene Mixture D->F Acid-catalyzed E Dehydration (H+) E->F H This compound F->H G Hydrogenation (H2, Pd/C) G->H

Conceptual synthesis of this compound.

Note: This represents a generalized synthetic pathway. The actual laboratory synthesis would require careful optimization of reaction conditions, purification of intermediates, and thorough characterization of the final product to achieve high purity.

Workflow for Supplier and Solvent Qualification

For researchers in regulated environments or those requiring a high degree of certainty in their starting materials, a structured workflow for qualifying a new supplier or lot of a chemical like this compound is crucial.

G cluster_0 Supplier and Material Selection cluster_1 Analytical Verification cluster_2 Qualification and Use A Identify Potential Suppliers B Request Technical Data (Purity, CoA, SDS) A->B C Compare Specifications and Pricing B->C D Order Sample Material C->D E Perform In-House QC Testing (e.g., GC-FID for Purity) D->E F Compare In-House Data with Supplier CoA E->F G Does data match and meet requirements? F->G H Qualify Supplier/Lot for Use in Experiments G->H Yes I Reject Supplier/Lot and Investigate Discrepancies G->I No

Workflow for qualifying a high-purity chemical supplier.

This workflow ensures that the this compound used in research and development meets the required quality standards, thereby enhancing the reliability and validity of the experimental outcomes.

References

An In-depth Technical Guide to the Solubility of 3,3-Dimethylheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethylheptane in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document establishes a theoretical framework based on the principles of alkane solubility. To provide practical, quantitative insights, this guide includes detailed solubility data for n-nonane, a structurally related isomer, in a range of common organic solvents. Furthermore, detailed experimental protocols for determining liquid-liquid solubility are provided, alongside visualizations of the underlying principles and experimental workflows to support laboratory research and development.

Principles of Alkane Solubility

The solubility of alkanes, such as this compound, is fundamentally governed by the principle of "like dissolves like." Alkanes are nonpolar molecules, and their primary intermolecular interactions are weak van der Waals forces (London dispersion forces). Consequently, they exhibit favorable solubility in solvents with similar nonpolar characteristics.

In nonpolar organic solvents, the dissolution process involves the disruption of van der Waals forces between both the alkane molecules and the solvent molecules, followed by the formation of new van der Waals forces between the alkane and solvent molecules. As the energy required to break these interactions is comparable to the energy released when new interactions are formed, there is no significant energetic barrier to dissolution, leading to good solubility.[1][2][3]

Conversely, alkanes are virtually insoluble in polar solvents like water. The strong hydrogen bonding network between water molecules requires a significant amount of energy to disrupt. The weak van der Waals forces that would form between an alkane and water molecules do not release sufficient energy to compensate for the disruption of these hydrogen bonds, making the dissolution process energetically unfavorable.[1][2]

The logical relationship governing the solubility of a nonpolar solute like this compound in various solvent types can be visualized as follows:

G Solubility Principle for this compound Solute This compound (Nonpolar) Solvent_Type Solvent Polarity Solute->Solvent_Type interacts with Nonpolar_Solvent Nonpolar Organic Solvent (e.g., Hexane, Benzene) Solvent_Type->Nonpolar_Solvent can be Polar_Solvent Polar Solvent (e.g., Water) Solvent_Type->Polar_Solvent can be Solubility_High High Solubility ('Like dissolves like') Nonpolar_Solvent->Solubility_High leads to Solubility_Low Low Solubility (Unfavorable interaction) Polar_Solvent->Solubility_Low leads to

Caption: "Like Dissolves Like" Principle for Alkane Solubility.

Quantitative Solubility Data

Table 1: Quantitative Solubility of n-Nonane in Methanol at Various Temperatures

Temperature (°C)Temperature (K)Solubility (g/L)
5278.1584
10283.1595
15288.15105
20293.15116
25298.15129
30303.15142
35308.15155
40313.15170

Data sourced from Kiser et al., 1961, as cited in ChemicalBook.[4]

Table 2: Qualitative Solubility of n-Nonane and Dimethylheptane Isomers in Common Organic Solvents

CompoundEthanolEtherAcetoneBenzeneChloroformHexaneToluene
n-NonaneMiscible[5][6]Miscible[5][6]Miscible[5][6]Miscible[5][6]Miscible[5][6]Soluble[7]Soluble[8]
2,3-DimethylheptaneSoluble[9]Soluble[9]Soluble[9]Soluble[9]---
2,4-DimethylheptaneSoluble[6]Soluble[6]Soluble[6]Soluble[6]---
2,5-DimethylheptaneSoluble[10]Soluble[10]Soluble[11]Soluble[10][11]-Soluble[4]Soluble[4]
3,4-Dimethylheptane-Soluble[12]Soluble[12]Soluble[5][12]Soluble[5]Soluble[5]-
3,5-Dimethylheptane---SolubleSolubleSoluble-

Note: "Soluble" or "Miscible" indicates that the alkane dissolves in the solvent, but specific concentration data was not provided in the cited sources. A dash (-) indicates no data was found.

Experimental Protocols for Solubility Determination

The following protocols describe common methods for determining the solubility of a liquid, such as this compound, in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation: A series of vials are prepared, each containing a known volume of the organic solvent.

  • Addition of Solute: An excess amount of this compound is added to each vial. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: The vials are sealed and placed in a constant-temperature bath or shaker. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the vials are left undisturbed to allow the undissolved this compound to separate from the saturated solution. Centrifugation can be used to accelerate this process.

  • Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe.

  • Analysis: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID). A calibration curve prepared with standard solutions of this compound in the same solvent is used for quantification.

  • Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution at the specified temperature (e.g., in g/100 mL or mole fraction).

The general workflow for this method is illustrated below:

G Isothermal Shake-Flask Method Workflow Start Start Preparation Prepare Solvent Vials Start->Preparation Add_Solute Add Excess this compound Preparation->Add_Solute Equilibration Equilibrate at Constant Temperature (e.g., 24-48h) Add_Solute->Equilibration Separation Phase Separation (Settling/Centrifugation) Equilibration->Separation Sampling Withdraw Supernatant Aliquot Separation->Sampling Analysis Analyze by GC-FID Sampling->Analysis Quantification Quantify using Calibration Curve Analysis->Quantification End End Quantification->End

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Gravimetric Method

This method is simpler but may be less precise than instrumental methods. It is suitable when the solvent is significantly more volatile than the solute.

Methodology:

  • Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal shake-flask method (steps 1-4).

  • Sampling and Weighing: A known volume or mass of the clear supernatant is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is carefully evaporated from the container, for example, in a fume hood or under a gentle stream of inert gas. Mild heating can be used if the solute is not volatile.

  • Drying and Final Weighing: The container with the remaining solute (this compound) is dried to a constant weight in a desiccator or a vacuum oven. The final weight is recorded.

  • Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the container. The solubility can then be calculated based on the initial volume or mass of the saturated solution.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, its solubility behavior can be confidently predicted based on the established principles of physical organic chemistry. As a nonpolar alkane, it is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. The provided quantitative data for n-nonane serves as a useful proxy for estimating the solubility of this compound. For precise applications, the detailed experimental protocols outlined in this guide offer robust methodologies for determining the specific solubility of this compound in any organic solvent of interest. This foundational knowledge is critical for applications in chemical synthesis, formulation development, and materials science.

References

Health and Safety Data for 3,3-Dimethylheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for 3,3-Dimethylheptane (CAS No. 4032-86-4). The information is compiled to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the safe handling, storage, and disposal of this compound. All quantitative data is presented in structured tables for clarity and ease of comparison, and relevant experimental protocols and logical workflows are detailed.

Chemical and Physical Properties

This compound is a colorless liquid with a petroleum-like odor.[1][2] It is a branched-chain alkane with the molecular formula C9H20.[3][4][5][6][7] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 128.26 g/mol [3][5][6][7]
Boiling Point 137 °C[4][5]
Flash Point 23 °C[5]
Density 0.730 g/mL[4]
Vapor Pressure 8.88 mmHg @ 25 °C[5]
Water Solubility 302.8 µg/L (temperature not stated)[5]
Refractive Index 1.410[4]
Critical Temperature 304 °C[4]
Critical Pressure 21.1 atm[4]

Health Hazard Information

The primary health hazards associated with this compound are skin irritation and the risk of aspiration if swallowed.[1][2][3] It is also classified as a neurotoxin, with potential for acute solvent syndrome.[1][2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The aggregated GHS classification for this compound is as follows:

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[1][3]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Aspiration hazardCategory 1H304: May be fatal if swallowed and enters airways[1][3]

Note: The percentages in the original GHS data indicate the proportion of notifications to the ECHA C&L Inventory that provide the specific hazard code. Only hazard codes with percentage values above 10% are shown.[1]

Toxicological Data

Human Health Effects:

  • Inhalation: Vapors may cause drowsiness and dizziness.[10] Inhalation of high concentrations can lead to central nervous system depression.

  • Skin Contact: Causes skin irritation.[1] Prolonged or repeated contact may lead to dryness and cracking of the skin.[8]

  • Eye Contact: May cause temporary irritation upon direct contact.[11]

  • Ingestion: May be fatal if swallowed and enters airways due to the risk of chemical pneumonitis.[1][3][10][11]

Fire and Explosion Hazard Data

This compound is a flammable liquid and vapor.[1][3]

PropertyValue
Flash Point 23 °C
Autoignition Temperature Data not available
Flammable Limits Data not available

Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

Experimental Protocols

Detailed experimental protocols for determining the health and safety properties of this compound are not publicly available. However, standardized methods are used for determining the physicochemical properties of flammable liquids.

Flash Point Determination

The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source.[12] Common methods for determining the flash point of liquids like this compound include:

  • Tag Closed Cup Method (ASTM D56): This method is suitable for liquids with low viscosity.[13] A specified volume of the sample is placed in a test cup and heated at a slow, constant rate. An ignition source is applied at regular intervals until a flash is observed.[13]

  • Pensky-Martens Closed Cup Method (ASTM D93): This method is often used for petroleum products and can be adapted for other flammable liquids.[13][14] The sample is heated in a closed cup and stirred at a specified rate. The ignition source is introduced periodically until a flash occurs.[14]

Autoignition Temperature Determination

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source. A common method for this determination is:

  • ASTM E659: A small, measured amount of the substance is injected into a heated, uniformly heated glass flask containing air at a predetermined temperature.[15] The contents are observed for ignition, which is evidenced by the appearance of a flame or a sharp rise in temperature.[15] The lowest temperature at which ignition occurs for a series of sample volumes is recorded as the autoignition temperature.[15]

Safe Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.

PPE CategoryRecommended Protection
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)[16]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.[16]
Skin and Body Protection Laboratory coat, chemical-resistant apron, or coveralls.[16]
Respiratory Protection In poorly ventilated areas or where exposure limits may be exceeded, use an air-purifying respirator with an organic vapor cartridge or a supplied-air respirator.[16]
Handling Procedures
  • Use only in a well-ventilated area, preferably in a chemical fume hood.[17]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][18]

  • Ground and bond containers when transferring material to prevent static discharge.[3]

  • Use non-sparking tools.[3]

  • Avoid contact with skin and eyes.[17]

  • Avoid breathing vapors.[18]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[18]

  • Store in a designated flammables storage cabinet.[17]

First Aid and Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Ingestion Do NOT induce vomiting. If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. Get medical attention immediately.[3]
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air.[8]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures
  • Eliminate all ignition sources.

  • Ventilate the area of the spill.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain.[19] Organic solvents should be collected in designated waste containers.[17][19]

Visualization of Workflows

GHS Hazard Communication Workflow

The following diagram illustrates the workflow for communicating the hazards of this compound according to the Globally Harmonized System.

GHS_Workflow cluster_classification Hazard Classification cluster_communication Hazard Communication Data_Collection Collect Data (Physical, Health, Environmental) Hazard_Evaluation Evaluate Data against GHS Criteria Data_Collection->Hazard_Evaluation Classification Classify Substance (Hazard Class & Category) Hazard_Evaluation->Classification SDS Create Safety Data Sheet (SDS) Classification->SDS Label Design Product Label Classification->Label Pictograms Select GHS Pictograms (Flame, Health Hazard, Exclamation Mark) Label->Pictograms Signal_Word Assign Signal Word ('Danger') Label->Signal_Word Hazard_Statements Include Hazard Statements (H226, H304, H315) Label->Hazard_Statements Precautionary_Statements Include Precautionary Statements Label->Precautionary_Statements

Caption: GHS Hazard Communication Workflow for this compound.

Risk Management Process for Flammable Liquids

This diagram outlines a general risk management process for handling flammable liquids like this compound.

Risk_Management_Process Identify Step 1: Identify Hazards - Flammability - Skin Irritation - Aspiration Hazard Assess Step 2: Assess Risks - Evaluate Likelihood & Severity - Consider Work Procedures - Determine Risk Level Identify->Assess Control Step 3: Implement Controls Elimination/Substitution Engineering Controls (Fume Hood, Ventilation) Administrative Controls (SOPs, Training) Personal Protective Equipment (PPE) Assess->Control Review Step 4: Review & Monitor - Regularly Review Control Measures - Monitor Workplace Conditions - Update Procedures as Needed Control->Review Review->Identify Re-evaluate

Caption: Risk Management Process for Handling Flammable Liquids.

References

The Elusive Presence of 3,3-Dimethylheptane in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylheptane, a branched-chain alkane, is a volatile organic compound (VOC) with the molecular formula C9H20. While its synthetic applications and chemical properties are well-documented, its natural occurrence remains largely unelucidated within publicly accessible scientific literature. Despite extensive searches for its presence in plants, insects, and microorganisms, there is a notable absence of comprehensive studies detailing its isolation, quantification, and biological role in any specific natural source. This technical guide provides a summary of the known chemical characteristics of this compound and outlines the standard experimental protocols that would be employed for its detection and analysis in natural matrices, should it be discovered.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for developing appropriate extraction and analytical methodologies. The compound is a colorless liquid with a petroleum-like odor. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H20[1][2][3][4]
Molecular Weight 128.26 g/mol [1][2][3][4]
CAS Number 4032-86-4[1][2][3][4]
Boiling Point 137.3 °C at 760 mmHg[4]
Physical Description Colorless liquid[2][3][4]
Odor Petroleum-like[2][4]

State of Knowledge on Natural Occurrence

Current scientific literature lacks specific reports on the isolation and quantification of this compound from natural sources. While many studies have characterized the volatile organic compounds (VOCs) emitted by plants, actinomycetes, and as insect semiochemicals, this compound has not been identified as a significant component in these studies.[5][6][7][8][9][10][11][12][13][14][15][16][17] This suggests that if this compound is a natural product, it is likely a minor component of a complex volatile blend, present in concentrations below the detection limits of many standard analytical methods, or it is found in organisms that have not yet been extensively studied for their VOC profiles.

Experimental Protocols for Detection and Analysis

The following section details the established methodologies that would be appropriate for the extraction, identification, and quantification of this compound from a natural source. These protocols are based on standard practices for the analysis of branched alkanes and other volatile organic compounds.

Sample Collection and Preparation

The initial step involves the careful collection of the biological material (e.g., plant leaves, microbial cultures, insect glands) to minimize contamination and loss of volatile compounds.

  • For Plant Material: Fresh plant material should be collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80 °C to prevent enzymatic degradation and loss of volatiles.

  • For Microbial Cultures: Volatiles from microbial cultures can be collected from the headspace of the culture vessel using dynamic headspace sampling or solid-phase microextraction (SPME).

  • For Insect Samples: Pheromone glands or whole-body extracts can be prepared by dissecting the glands and extracting them with a suitable organic solvent like hexane.

Extraction of Volatile Compounds

Several techniques are available for the extraction of VOCs from natural matrices. The choice of method depends on the nature of the sample and the target analyte's volatility.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for sampling volatile and semi-volatile compounds from the headspace of a sample. A fused silica fiber coated with a stationary phase is exposed to the sample's headspace, where it adsorbs the VOCs. The fiber is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.[18][19]

  • Dynamic Headspace Sampling (Purge-and-Trap): In this method, an inert gas is passed through or over the sample, and the purged volatiles are trapped on a sorbent material. The trapped compounds are then thermally desorbed and transferred to a gas chromatograph.[19]

  • Solvent Extraction: For less volatile compounds or when a larger sample volume is needed, solvent extraction with a non-polar solvent such as hexane or dichloromethane can be employed. This is a common method for extracting insect cuticular hydrocarbons.

Analytical Instrumentation and Conditions

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation and identification of volatile compounds like this compound.[18][19][20][21][22]

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is suitable for separating alkanes.

    • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40 °C) and gradually increase to a higher temperature (e.g., 250 °C).

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) at 70 eV is commonly used for the analysis of VOCs.

    • Detection: A mass analyzer (e.g., quadrupole, time-of-flight) detects the mass-to-charge ratio of the fragmented ions.

    • Identification: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for compound identification. Confirmation is achieved by comparing the retention time and mass spectrum with that of an authentic standard of this compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analysis of volatile organic compounds from a natural source, which would be applicable for the investigation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection Sample Collection (Plant, Microbe, Insect) Homogenization Homogenization/ Grinding (optional) SampleCollection->Homogenization HS_SPME Headspace-SPME Homogenization->HS_SPME SolventExtraction Solvent Extraction Homogenization->SolventExtraction PurgeTrap Purge and Trap Homogenization->PurgeTrap GCMS GC-MS Analysis HS_SPME->GCMS SolventExtraction->GCMS PurgeTrap->GCMS DataProcessing Data Processing GCMS->DataProcessing Identification Compound Identification (Library Match, Standard Comparison) DataProcessing->Identification Quantification Quantification Identification->Quantification

General workflow for the analysis of volatile organic compounds.

Conclusion

While the natural occurrence of this compound has not been definitively established in the existing scientific literature, this guide provides a comprehensive overview of the methodologies that would be essential for its discovery and characterization. The lack of current data presents a unique opportunity for researchers to explore new frontiers in the chemical ecology of various organisms. By employing the sensitive and specific analytical techniques outlined here, it may be possible to uncover the presence of this compound in nature and begin to understand its potential biological significance. Further research focusing on a wider range of organisms and employing high-resolution analytical methods is warranted to definitively address the question of the natural existence of this compound.

References

Methodological & Application

Application Note: Determination of 3,3-Dimethylheptane Retention Time by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed information and protocols for determining the gas chromatography (GC) retention time of 3,3-Dimethylheptane. Quantitative data are summarized in a structured table, and a detailed experimental protocol is provided. A Graphviz diagram illustrates the experimental workflow.

Introduction

Gas chromatography (GC) is a fundamental analytical technique used to separate and analyze volatile and semi-volatile compounds. A crucial parameter in GC is the retention time, which is the time it takes for a specific compound to travel from the injector to the detector.[1] However, absolute retention times can vary between instruments and laboratories due to slight differences in experimental conditions.[2] To address this, the Kovats retention index (RI) is often used. The RI provides a more standardized and reproducible measure of a compound's retention behavior by relating it to the retention times of n-alkanes.[3][4][5] This application note details the GC analysis of this compound, focusing on its retention index on non-polar stationary phases.

Quantitative Data: Kovats Retention Index of this compound

The Kovats retention index of this compound has been determined under various GC conditions, primarily using non-polar stationary phases. The following table summarizes these findings.

Stationary Phase TypeTemperature ProgramKovats Retention Index (RI)Reference
Standard Non-PolarIsothermal & Temperature Programmed832 - 844.6[6]
Dimethyl Silicone (e.g., OV-1, SE-30, SP-2100, DB-1)Isothermal & Temperature Programmed834 - 843[7][8]
100% DimethylpolysiloxaneNot Specified856 (for 2,3-Dimethylheptane, as a close isomer)[4]
Methyl SiliconeIsothermal @ 50°C839[7]
Methyl SiliconeIsothermal @ 70°C841[7]
Methyl SiliconeTemperature Programmed (40°C to 190°C)844[7]

Note: The elution order of alkanes in GC on a non-polar stationary phase is primarily determined by their boiling points.[3]

Experimental Protocol

This protocol outlines a general method for the analysis of this compound and similar alkanes using gas chromatography with a flame ionization detector (FID).

3.1. Instrumentation and Materials

  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, OV-101).[5] A typical column might have dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[9]

  • Carrier Gas: High-purity nitrogen, helium, or hydrogen.[3][10]

  • Sample: this compound, >98.0% purity.

  • Reference Standards: A mixture of n-alkanes (e.g., C8 to C10) for the determination of the Kovats retention index.

3.2. GC Conditions

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp Rate: 5 °C/min to 180 °C.[11][12]

    • Final Temperature: 180 °C, hold for 5 minutes.

  • Carrier Gas Flow Rate: Typically 1-2 mL/min for a capillary column.[3]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3.3. Sample Preparation

  • Prepare a 100 ppm solution of this compound in a suitable solvent like hexane or pentane.

  • Prepare a reference standard mixture containing n-octane, n-nonane, and n-decane at similar concentrations.

3.4. Analytical Procedure

  • Equilibrate the GC system with the specified conditions.

  • Inject the n-alkane reference standard mixture and record the retention times of each component.

  • Inject the this compound sample and record its retention time.

  • Calculate the Kovats retention index using the following formula for a temperature-programmed run:

    I = 100 * [ (tR(x) - tR(n)) / (tR(n+1) - tR(n)) ] + 100n

    Where:

    • I is the Kovats retention index.

    • tR(x) is the retention time of this compound.

    • tR(n) is the retention time of the n-alkane eluting before this compound.

    • tR(n+1) is the retention time of the n-alkane eluting after this compound.

    • n is the carbon number of the n-alkane eluting before this compound.[13]

Visualization of Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Prepare 100 ppm This compound Solution Inject_Sample Inject Sample Sample->Inject_Sample Standard Prepare n-Alkane Reference Standard Inject_Std Inject Reference Standard Standard->Inject_Std Run_GC Run GC with Defined Method Inject_Std->Run_GC Inject_Sample->Run_GC Detect FID Detection Run_GC->Detect Record_RT Record Retention Times Detect->Record_RT Calc_RI Calculate Kovats Retention Index Record_RT->Calc_RI

Caption: Workflow for GC analysis and retention index calculation.

References

Application Notes and Protocols for 3,3-Dimethylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,3-Dimethylheptane as a versatile, non-polar solvent for various laboratory applications. This document includes detailed physical and chemical properties, safety information, and exemplary protocols for its use in extraction, chemical synthesis, and chromatography.

Introduction

This compound is a branched-chain alkane with the chemical formula C9H20.[1][2] As a non-polar solvent, it offers an alternative to commonly used solvents like n-heptane and hexane. Its unique branched structure can influence solubility and reaction kinetics, making it a valuable tool in organic synthesis, extraction, and chromatography. This document serves as a guide for the effective and safe use of this compound in a research and development setting.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a solvent is crucial for its proper application. The following tables summarize the key properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC9H20[1][2]
Molecular Weight128.26 g/mol
AppearanceColorless liquid[1][3]
OdorPetroleum-like[3]
Boiling Point137 °C[4]
Melting Point-102.17 °C (estimate)[5]
Flash Point23 °C[4]
Density0.72 - 0.73 g/cm³ at 20°C[4]
Refractive Index1.4070 - 1.4090[4]
Water Solubility302.8 µg/L (temperature not stated)[1]
SolubilitySoluble in Ether, Benzene, Alcohol, Acetone[4]

Table 2: Chemical and Safety Data of this compound

PropertyValueReference(s)
CAS Number4032-86-4[1]
IUPAC NameThis compound[3]
SynonymsHeptane, 3,3-dimethyl-[3]
GHS Hazard StatementsH226: Flammable liquid and vaporH304: May be fatal if swallowed and enters airwaysH315: Causes skin irritation[3]
GHS Precautionary StatementsP210: Keep away from heat, sparks, open flames, hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P331: Do NOT induce vomiting.
Hazard Class3 (Flammable Liquid)[4]
Packing GroupIII[4]

Applications and Experimental Protocols

While specific literature on the extensive use of this compound in all laboratory applications is limited, its properties as a non-polar solvent allow for its substitution in protocols that typically utilize n-heptane or hexane. The following protocols are adapted from standard laboratory procedures and should be optimized for specific applications.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. Due to its non-polar nature and low water solubility, this compound is an excellent solvent for extracting non-polar organic compounds from aqueous solutions.

Protocol: Extraction of a Non-Polar Compound from an Aqueous Solution

Objective: To isolate a non-polar organic compound from an aqueous reaction mixture or natural product extract.

Materials:

  • This compound

  • Aqueous solution containing the target compound

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Transfer the aqueous solution containing the compound of interest into a separatory funnel of appropriate size.

  • Extraction: Add an equal volume of this compound to the separatory funnel.

  • Mixing: Stopper the funnel and invert it gently. Open the stopcock to release any pressure buildup. Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The less dense organic layer (this compound) will be the top layer.

  • Collection: Carefully drain the lower aqueous layer into a beaker. Collect the upper organic layer containing the extracted compound into a clean Erlenmeyer flask.

  • Repeat Extraction (Optional but Recommended): For higher recovery, the aqueous layer can be returned to the separatory funnel and extracted again with a fresh portion of this compound. Combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 5-10 minutes. The drying agent should move freely when the solution is clear.

  • Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the this compound using a rotary evaporator to obtain the isolated compound.

Liquid_Liquid_Extraction_Workflow start Aqueous Solution in Separatory Funnel add_solvent Add this compound start->add_solvent mix Shake & Vent add_solvent->mix separate Allow Phases to Separate mix->separate drain_aq Drain Aqueous Layer separate->drain_aq collect_org Collect Organic Layer separate->collect_org dry Dry with Na2SO4 collect_org->dry evaporate Evaporate Solvent dry->evaporate end Isolated Compound evaporate->end

Caption: Workflow for liquid-liquid extraction.
Organic Synthesis

This compound can serve as a non-polar reaction solvent for organic syntheses where reactants are soluble in alkanes and a non-reactive medium is required. Its relatively high boiling point (137 °C) allows for reactions to be conducted at elevated temperatures.

Protocol: A General Procedure for a Reaction in this compound

Objective: To perform a chemical reaction using this compound as the solvent.

Materials:

  • Reactants and any necessary catalysts or reagents

  • This compound (anhydrous, if required by the reaction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., Nitrogen or Argon), if necessary

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask, reflux condenser) in a fume hood. Ensure all glassware is dry, especially for moisture-sensitive reactions.

  • Charging the Reactor: Add the reactants and a magnetic stir bar to the round-bottom flask.

  • Adding the Solvent: Add the appropriate volume of this compound to the flask to dissolve or suspend the reactants.

  • Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, flush the system with an inert gas.

  • Heating and Stirring: Begin stirring and heat the reaction mixture to the desired temperature using a heating mantle or oil bath. If the reaction is run at reflux, the solvent will be seen condensing and returning to the flask.

  • Monitoring the Reaction: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product and byproducts. This may involve:

    • Quenching the reaction with an appropriate reagent.

    • Performing a liquid-liquid extraction (as described in section 3.1) to isolate the product.

    • Filtration to remove any solid byproducts or catalysts.

  • Purification: The crude product obtained after work-up can be further purified by techniques such as crystallization, distillation, or column chromatography.

Organic_Synthesis_Workflow setup Assemble Glassware charge Add Reactants & Solvent setup->charge react Heat & Stir under N2 (if needed) charge->react monitor Monitor Reaction (TLC, GC) react->monitor workup Reaction Work-up monitor->workup Reaction Complete purify Purify Product workup->purify product Final Product purify->product

Caption: General workflow for organic synthesis.
Gas Chromatography (GC)

In gas chromatography, the choice of solvent is critical for sample preparation. This compound, being a non-polar and volatile solvent, can be used to dissolve non-polar analytes for injection into a GC system, particularly when using a non-polar stationary phase.

Protocol: Sample Preparation for GC-MS Analysis

Objective: To prepare a non-polar sample for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sample containing the analyte(s) of interest

  • This compound (high purity, GC grade)

  • Vortex mixer

  • Centrifuge (optional)

  • GC vials with septa

  • Micropipettes

Procedure:

  • Sample Dissolution: Weigh a known amount of the sample into a clean vial.

  • Solvent Addition: Add a measured volume of this compound to the vial to achieve the desired concentration (e.g., 1 mg/mL).

  • Mixing: Cap the vial and vortex for 30-60 seconds to ensure complete dissolution of the analyte. If the sample does not fully dissolve, sonication may be applied.

  • Particulate Removal (if necessary): If the solution contains suspended particles, centrifuge the vial and carefully transfer the clear supernatant to a clean GC vial using a micropipette.

  • Injection: The prepared sample is now ready for injection into the GC-MS system.

Typical GC-MS Parameters (for a non-polar column):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: Non-polar (e.g., DB-5ms)

  • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 300 °C). The exact program will depend on the analytes.

  • MS Detector: Scan range appropriate for the expected molecular weights of the analytes.

GC_Sample_Prep_Workflow start Weigh Sample add_solvent Add this compound start->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve clarify Centrifuge (if needed) dissolve->clarify transfer Transfer to GC Vial clarify->transfer inject Inject into GC-MS transfer->inject

Caption: Workflow for GC-MS sample preparation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Keep the solvent away from heat, sparks, and open flames. In case of skin contact, wash the affected area with soap and water. If swallowed, do not induce vomiting and seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a viable non-polar solvent for a range of applications in research and drug development. Its physical and chemical properties make it a suitable alternative to other alkanes like heptane and hexane. The protocols provided herein offer a starting point for the use of this compound in extraction, synthesis, and chromatography. As with any solvent, optimization of reaction conditions and purification procedures is recommended to achieve the best results for each specific application.

References

Application Notes and Protocols for 3,3-Dimethylheptane as a Reference Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and accurate quantification of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS), the use of a reliable reference standard is paramount. 3,3-Dimethylheptane, a branched-chain alkane, serves as an excellent internal standard for the analysis of various hydrocarbons and other volatile organic compounds (VOCs). Its chemical inertness, thermal stability, and distinct mass spectrum make it a suitable choice for correcting variations in injection volume, sample matrix effects, and instrument response, thereby enhancing the reliability of quantitative data.

These application notes provide detailed protocols for the use of this compound as a reference standard in GC-MS analysis, tailored for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reference standard is crucial for its effective application.

PropertyValue
Chemical Formula C₉H₂₀[1][2][3]
Molecular Weight 128.26 g/mol [1][2][3]
CAS Number 4032-86-4[1][2][3]
Boiling Point 137-138 °C
Vapor Pressure 10.5 mmHg at 25 °C
Solubility Insoluble in water; soluble in organic solvents like hexane and ethanol.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

This protocol outlines the preparation of a stock solution of this compound and its subsequent dilution to create working standards for calibration.

Materials:

  • This compound (≥99% purity)

  • Hexane (GC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve the weighed standard in a 10 mL volumetric flask with hexane.

    • Ensure the standard is completely dissolved by vortexing the flask.

    • This stock solution can be stored at 4°C for up to 6 months.

  • Working Standard Preparation:

    • Prepare a series of working standards by serially diluting the stock solution with hexane.

    • For a calibration curve ranging from 1 µg/mL to 100 µg/mL, perform the dilutions as detailed in the table below.

Target Concentration (µg/mL)Volume of Stock Solution (µL)Final Volume (mL)
100100010
5050010
2525010
1010010
55010
11010
Protocol 2: Sample Preparation with this compound as an Internal Standard

This protocol describes the incorporation of this compound as an internal standard into a sample prior to GC-MS analysis.

Materials:

  • Sample containing the analyte(s) of interest

  • This compound internal standard working solution (e.g., 10 µg/mL in hexane)

  • Vials for GC-MS analysis (2 mL)

  • Micropipettes

Procedure:

  • Accurately transfer 1 mL of the sample into a 2 mL GC-MS vial.

  • Add a precise volume of the this compound internal standard working solution to the sample. A common approach is to add a volume that results in a final concentration of the internal standard that is in the mid-range of the calibration curve (e.g., 10 µL of a 10 µg/mL solution to 1 mL of sample).

  • Vortex the vial to ensure thorough mixing of the sample and the internal standard.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following table provides a typical set of GC-MS parameters for the analysis of volatile organic compounds using this compound as a reference standard. These parameters may require optimization based on the specific analytes and instrumentation used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 40°C, hold for 2 min; ramp to 150°C at 10°C/min; ramp to 250°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for this compound obtained under the GC-MS conditions described above.

ParameterValue
Expected Retention Time (min) ~ 8.5 - 9.5
Quantifier Ion (m/z) 71
Qualifier Ion 1 (m/z) 57
Qualifier Ion 2 (m/z) 43

Note: The exact retention time may vary depending on the specific instrument, column condition, and oven temperature program.

Example Calibration Curve Data

A calibration curve should be generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.

Analyte Concentration (µg/mL)Analyte Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
150,000500,0000.10
5255,000510,0000.50
10520,000505,0001.03
251,300,000515,0002.52
502,600,000520,0005.00
1005,150,000510,00010.10

The resulting calibration curve should exhibit a linear relationship with a correlation coefficient (R²) of ≥ 0.995.

Visualizations

Experimental Workflow for Internal Standard Quantification

The following diagram illustrates the logical workflow for using this compound as an internal standard in a quantitative GC-MS analysis.

GCMS_Workflow prep_standards Prepare Analyte and Internal Standard (IS) Working Solutions add_is Add Known Amount of IS (this compound) to all Standards and Samples prep_standards->add_is prep_samples Prepare Samples prep_samples->add_is gcms_analysis GC-MS Analysis add_is->gcms_analysis data_acquisition Data Acquisition (Peak Integration) gcms_analysis->data_acquisition calibration_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) data_acquisition->calibration_curve quantification Quantify Analyte in Samples data_acquisition->quantification calibration_curve->quantification

Internal Standard Quantification Workflow
Logical Relationship for Internal Standard Calibration

This diagram illustrates the logical relationship between the analyte, the internal standard, and the resulting calibration for quantification.

Internal_Standard_Logic analyte Analyte (Unknown Concentration) response_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) analyte->response_ratio is Internal Standard (IS) (this compound) (Known Concentration) is->response_ratio calibration Calibration Curve (Area Ratio vs. Analyte Conc.) response_ratio->calibration quantify Determine Analyte Concentration calibration->quantify

Internal Standard Calibration Logic

References

Application Note: Protocol for Dissolving 3,3-Dimethylheptane for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the dissolution of 3,3-Dimethylheptane for subsequent analysis, particularly by gas chromatography (GC). This compound, a branched alkane, is a nonpolar compound with specific solubility characteristics that are crucial for accurate and reproducible analytical results. This document outlines suitable solvents, detailed experimental procedures, and data presentation for its preparation.

Introduction

This compound is a hydrocarbon of interest in various fields, including fuel and lubricant development.[1] Proper sample preparation is a critical first step for any quantitative or qualitative analysis. Due to its nonpolar nature, this compound is insoluble in polar solvents like water but readily dissolves in a range of nonpolar organic solvents.[1] This protocol focuses on the selection of appropriate solvents and a standardized procedure to ensure complete dissolution and sample homogeneity prior to analysis.

Materials and Equipment

  • This compound (purity >98%)

  • Solvents (analytical grade):

    • Hexane

    • Dichloromethane

    • Methanol

    • Diethyl ether

    • Acetone

    • Benzene

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Vortex mixer

  • Sonicator

  • Glass autosampler vials (1.5 mL) with caps

Experimental Protocols

Solvent Selection

The choice of solvent is critical and depends on the analytical technique to be employed. For gas chromatography (GC), a volatile solvent is required to ensure it does not interfere with the analysis.[2] Based on the principle of "like dissolves like," nonpolar solvents are ideal for dissolving the nonpolar this compound.[1]

Recommended Solvents for GC Analysis: Hexane, Dichloromethane, Diethyl ether, Methanol, Acetone.[2][3]

Dissolution Protocol

This protocol describes the preparation of a 10 µg/mL solution of this compound, a common concentration for GC-MS analysis.[2]

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Transfer the weighed compound into a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., hexane) to dissolve the compound.

    • Vortex the flask for 30 seconds to ensure complete dissolution. If necessary, sonicate for 2-5 minutes.

    • Once dissolved, fill the volumetric flask to the 10 mL mark with the solvent.

    • Invert the flask several times to ensure a homogenous solution.

  • Working Solution Preparation (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent used for the stock solution.

    • Cap the flask and invert several times to mix thoroughly.

  • Sample Transfer for Analysis:

    • Transfer a minimum of 50 µL of the final working solution into a 1.5 mL glass autosampler vial.[2]

    • Cap the vial securely to prevent solvent evaporation.

    • The sample is now ready for injection into the GC system.

Data Presentation

The solubility of this compound in various common laboratory solvents is summarized in the table below.

SolventChemical FormulaPolaritySolubility of this compoundReference
WaterH₂OPolarInsoluble[1][4]
HexaneC₆H₁₄NonpolarSoluble[1]
DichloromethaneCH₂Cl₂Polar AproticSoluble[2]
Diethyl Ether(C₂H₅)₂ONonpolarSoluble[4][5]
AcetoneC₃H₆OPolar AproticSoluble[4][5]
BenzeneC₆H₆NonpolarSoluble[4][5]
MethanolCH₃OHPolarSoluble[4][5]

Note: While methanol is a polar solvent, this compound shows solubility. However, for analytical purposes, a nonpolar solvent like hexane is generally preferred to ensure optimal compatibility.

Visualization

The following diagram illustrates the logical workflow for preparing a this compound sample for analysis.

Dissolution_Protocol Workflow for this compound Sample Preparation cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation (10 µg/mL) cluster_final Final Sample Preparation weigh Weigh 10 mg of This compound transfer_stock Transfer to 10 mL Volumetric Flask weigh->transfer_stock add_solvent_stock Add Solvent & Dissolve (Vortex/Sonicate) transfer_stock->add_solvent_stock fill_stock Fill to Volume add_solvent_stock->fill_stock mix_stock Mix Thoroughly fill_stock->mix_stock pipette Pipette 100 µL of Stock Solution mix_stock->pipette transfer_working Transfer to 10 mL Volumetric Flask pipette->transfer_working dilute Dilute to Volume transfer_working->dilute mix_working Mix Thoroughly dilute->mix_working transfer_vial Transfer to Autosampler Vial mix_working->transfer_vial cap_vial Cap Vial transfer_vial->cap_vial ready Ready for Analysis cap_vial->ready

Caption: Workflow for preparing this compound for analysis.

Safety Precautions

  • This compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • May be fatal if swallowed and enters airways. Do not induce vomiting if ingested; seek immediate medical attention.

Conclusion

This application note provides a straightforward and reliable protocol for the dissolution of this compound for analytical purposes. The selection of an appropriate nonpolar solvent, such as hexane, is key to achieving complete dissolution and generating accurate data. Following this standardized procedure will contribute to the reproducibility and reliability of experimental results in research and development settings.

References

Application Notes and Protocols for 3,3-Dimethylheptane in Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 3,3-dimethylheptane in fuel research, focusing on its role as a high-performance fuel additive. The following sections summarize its key physicochemical properties, outline its primary application in enhancing fuel octane ratings, and provide standardized experimental protocols for its evaluation.

Physicochemical Properties of this compound

This compound is a branched-chain alkane with the chemical formula C9H20. Its structure, characterized by a heptane backbone with two methyl groups on the third carbon atom, imparts specific properties that are advantageous in fuel applications. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueUnitSource
Molecular FormulaC9H20-[1][2][3][4]
Molar Mass128.26 g/mol [1][4]
Boiling Point137°C
Density0.72g/cm³[2]
Research Octane Number (RON)Data not available in search results-
Motor Octane Number (MON)Data not available in search results-
Reid Vapor Pressure (RVP)Data not available in search resultskPa
Heat of CombustionData not available in search resultskJ/mol

Note: Specific quantitative data for RON, MON, RVP, and Heat of Combustion for pure this compound were not found in the initial search results. These values are critical for a comprehensive evaluation and should be determined experimentally.

Primary Application: Octane Enhancement

The primary application of this compound in fuel research lies in its potential as an octane enhancer for gasoline. Its highly branched structure is indicative of a high octane rating, which helps to prevent engine knocking in spark-ignition engines.[4] Engine knock is the premature and uncontrolled combustion of the air-fuel mixture, which can lead to reduced efficiency and engine damage. High-octane fuels, or gasolines blended with high-octane components like this compound, allow for higher compression ratios in engine design, leading to increased power output and thermal efficiency.

Experimental Protocols

To evaluate the efficacy of this compound as a fuel additive, a series of standardized tests should be performed. The following protocols, based on established ASTM International standards, are recommended.

Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The octane rating of a fuel is a measure of its resistance to knocking. It is determined in a standardized single-cylinder Cooperative Fuel Research (CFR) engine. Two different test conditions give two different ratings: Research Octane Number (RON) and Motor Octane Number (MON).

3.1.1. Experimental Workflow for Octane Number Determination

Octane Number Determination Workflow cluster_prep Sample Preparation cluster_testing CFR Engine Testing cluster_analysis Data Analysis start Prepare blend of this compound in base gasoline cfr_engine Calibrate and operate CFR engine under standard conditions (ASTM D2699 for RON, ASTM D2700 for MON) start->cfr_engine ref_fuel Prepare primary reference fuels (isooctane and n-heptane mixtures) ref_fuel->cfr_engine test_sample Run the prepared fuel blend in the CFR engine cfr_engine->test_sample test_ref Run reference fuels and measure knock intensity cfr_engine->test_ref measure_knock Measure knock intensity test_sample->measure_knock compare Compare knock intensity of the sample with reference fuels measure_knock->compare test_ref->compare determine_on Determine the octane number of the blend compare->determine_on end Report RON and MON of the fuel blend determine_on->end

Workflow for determining the RON and MON of a fuel blend.

3.1.2. Detailed Protocol for RON (ASTM D2699) and MON (ASTM D2700)

  • Apparatus: A standard Cooperative Fuel Research (CFR) engine equipped with a variable compression ratio mechanism and a knock meter.

  • Materials:

    • Base gasoline of known octane rating.

    • This compound (high purity).

    • Primary reference fuels: Isooctane (2,2,4-trimethylpentane) and n-heptane.

  • Procedure:

    • Prepare a series of blends of this compound in the base gasoline at varying concentrations (e.g., 5%, 10%, 15% by volume).

    • Calibrate the CFR engine according to the specifications outlined in ASTM D2699 for RON or ASTM D2700 for MON. Key parameters include engine speed, intake air temperature, and spark timing, which differ between the two methods.

    • Introduce the first fuel blend into the engine and adjust the compression ratio until a standard level of knock intensity is observed on the knock meter.

    • Without changing the compression ratio, run different mixtures of the primary reference fuels until a mixture is found that produces the same knock intensity.

    • The octane number of the fuel blend is the percentage by volume of isooctane in the matching reference fuel mixture.

    • Repeat steps 3-5 for each prepared fuel blend.

  • Data Analysis: Plot the determined octane number of the blends against the concentration of this compound to evaluate its blending octane value.

Determination of Reid Vapor Pressure (RVP)

Reid Vapor Pressure is a measure of the volatility of a fuel. It is an important parameter for ensuring proper engine starting and preventing vapor lock.

3.2.1. Experimental Workflow for RVP Determination

RVP Determination Workflow cluster_prep Sample Preparation cluster_testing RVP Apparatus Testing (ASTM D323) cluster_analysis Data Analysis start Prepare blend of this compound in base gasoline chill Chill the fuel sample to 0-1 °C start->chill fill_apparatus Fill the chilled gasoline chamber of the RVP apparatus chill->fill_apparatus assemble Assemble the gasoline and air chambers fill_apparatus->assemble immerse Immerse the assembled apparatus in a water bath at 37.8 °C assemble->immerse read_pressure Periodically tap the gauge and record the final stable pressure reading immerse->read_pressure correct_pressure Apply corrections to the observed pressure reading read_pressure->correct_pressure end Report the Reid Vapor Pressure correct_pressure->end

Workflow for determining the Reid Vapor Pressure of a fuel blend.

3.2.2. Detailed Protocol for RVP (ASTM D323)

  • Apparatus: A Reid vapor pressure apparatus, consisting of a gasoline chamber and an air chamber, equipped with a pressure gauge. A constant temperature water bath is also required.

  • Materials:

    • Base gasoline of known RVP.

    • This compound (high purity).

  • Procedure:

    • Prepare blends of this compound in base gasoline.

    • Thoroughly chill the gasoline chamber and the fuel sample to between 0 and 1 °C.

    • Completely fill the chilled gasoline chamber with the chilled sample.

    • Connect the gasoline chamber to the air chamber, which has been maintained at room temperature.

    • Invert the assembled apparatus and shake vigorously.

    • Immerse the apparatus in a water bath maintained at 37.8 ± 0.1 °C.

    • After a specified time, remove the apparatus, shake again, and re-immerse. Repeat this process as specified in the standard.

    • After the final immersion period, tap the pressure gauge lightly and record the stable pressure reading as the Reid Vapor Pressure.

  • Data Analysis: Analyze the effect of adding this compound on the RVP of the base gasoline.

Combustion Characteristics

Conclusion

This compound shows promise as a valuable component in gasoline blending due to its expected high octane rating. The experimental protocols outlined above provide a framework for the systematic evaluation of its performance as a fuel additive. Further research is warranted to determine its specific fuel properties and to fully understand its impact on engine performance and emissions.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-dimethylheptane. The fragmentation behavior of branched alkanes is of significant interest in chemical analysis for structural elucidation. This compound serves as a representative example of a branched alkane, demonstrating characteristic fragmentation pathways that are crucial for its identification. This application note outlines the primary fragmentation mechanisms, presents quantitative data of the major fragment ions, and provides a standardized experimental protocol for its analysis.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The resulting fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint.

Branched alkanes, such as this compound, exhibit distinct fragmentation patterns dominated by cleavage at the points of branching.[1] This is due to the formation of more stable secondary or tertiary carbocations.[1][2] The molecular ion peak for highly branched alkanes is often of very low abundance or entirely absent, as the initial ionized molecule is unstable and readily fragments.[3][4] Understanding these fragmentation pathways is essential for the accurate identification of such compounds in complex mixtures.

Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by several prominent peaks corresponding to specific fragment ions. The molecular formula of this compound is C9H20, with a molecular weight of 128.2551 g/mol .[5][6][7][8] The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations, with cleavage occurring preferentially at the C-C bonds around the quaternary carbon atom.

The major fragmentation pathways involve the loss of various alkyl radicals from the molecular ion. The most significant cleavages occur adjacent to the quaternary carbon at the C3 position, leading to the formation of stable tertiary carbocations.

Key Fragmentation Pathways:

  • Loss of a butyl radical (-C4H9, 57 u): This is not a primary fragmentation but subsequent fragmentations can lead to ions of m/z 71.

  • Loss of a propyl radical (-C3H7, 43 u): Cleavage of the C3-C4 bond results in the formation of a C6H13+ ion.

  • Loss of an ethyl radical (-C2H5, 29 u): Cleavage of the C2-C3 bond leads to the formation of a C7H15+ ion with a mass-to-charge ratio (m/z) of 99.[9]

  • Loss of a methyl radical (-CH3, 15 u): The loss of one of the methyl groups from the molecular ion results in a fragment with an m/z of 113.[9]

Further fragmentation of these primary ions leads to the smaller, yet abundant, ions observed in the spectrum.

Quantitative Data

The relative intensities of the most prominent peaks in the electron ionization mass spectrum of this compound are summarized in the table below. The base peaks are the most intense peaks in the spectrum, assigned a relative intensity of 100%.

m/zProposed Fragment IonRelative Intensity (%)
113[C8H17]+Very Low[3]
99[C7H15]+15[3]
71[C5H11]+90[3]
57[C4H9]+100[3]
43[C3H7]+100[3]
29[C2H5]+40[3]

Note: The molecular ion peak (m/z 128) is typically not observed in the mass spectrum of this compound due to its high instability.[3]

Experimental Protocol

This protocol describes a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

2. Sample Preparation:

  • Prepare a dilute solution of this compound in a high-purity volatile solvent such as hexane (e.g., 100 ppm).

3. GC-MS Parameters:

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of alkanes.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from m/z 20 to 200.

  • Scan Rate: 2 scans/second.

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the characteristic fragment ions and compare their relative intensities to reference spectra.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion.

Fragmentation_Pattern cluster_frags Primary Fragments cluster_stable_frags Major Stable Fragments M This compound Molecular Ion [C9H20]+• m/z = 128 F113 [C8H17]+ m/z = 113 M->F113 - CH3• F99 [C7H15]+ m/z = 99 M->F99 - C2H5• F71 [C5H11]+ m/z = 71 M->F71 - C3H7• F113->F71 - C3H6 F99->F71 - C2H4 F57 [C4H9]+ m/z = 57 F99->F57 - C3H6 F71->F57 - CH2 F43 [C3H7]+ m/z = 43 F71->F43 - C2H4 F57->F43 - CH2

References

Application Note: Infrared Spectroscopy Analysis of 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethylheptane is a branched-chain alkane, a class of compounds that form the backbone of many organic molecules and are key components in fuels and lubricants. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of such molecules. By measuring the absorption of infrared radiation, specific vibrational modes of the molecular bonds can be identified, providing a unique "fingerprint" of the compound. This application note details the characteristic IR absorption peaks for this compound and provides a standard protocol for obtaining its IR spectrum. This information is critical for researchers in organic synthesis, quality control, and drug development for identity confirmation and purity assessment.

Molecular Structure

This compound (C9H20) possesses a simple aliphatic structure with no functional groups other than C-H and C-C single bonds. The key structural features influencing the IR spectrum are the methyl (CH3) and methylene (CH2) groups, as well as the quaternary carbon atom.

Characteristic Infrared Absorption Peaks

The infrared spectrum of this compound is dominated by absorptions corresponding to the stretching and bending vibrations of its numerous C-H bonds, along with vibrations of the C-C skeleton. The following table summarizes the principal absorption bands observed in the gas-phase IR spectrum.[1]

Wavenumber (cm⁻¹)Vibration TypeAssignmentIntensity
2960 - 2870C-H StretchAsymmetric and symmetric stretching of CH₃ and CH₂ groupsStrong
1470 - 1450C-H BendMethylene (CH₂) scissoring and asymmetric methyl (CH₃) bendingMedium
1380 - 1365C-H BendSymmetric methyl (CH₃) "umbrella" modeMedium
~725C-H RockMethylene (CH₂) rockingWeak-Medium

Note: The fingerprint region, from approximately 1500 cm⁻¹ to 500 cm⁻¹, contains a complex series of absorptions unique to the molecule's overall structure, arising from C-C stretching and various bending and rocking vibrations. While challenging to assign individually, this region is highly characteristic and useful for definitive identification.

Experimental Protocol: Acquiring the IR Spectrum

This protocol outlines the standard procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample of this compound (liquid)

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipette or dropper

  • Appropriate solvent for cleaning (e.g., hexane or isopropanol)

  • Lens tissue

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Place the clean, empty salt plates or the clean ATR crystal in the sample holder.

    • Close the sample compartment lid.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the sampling accessory.

  • Sample Preparation (Liquid Film Method):

    • Using a clean Pasteur pipette, place one to two drops of this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer.

    • Close the sample compartment lid.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with a reference spectrum (e.g., from the NIST database) for verification.[1]

  • Cleaning:

    • Disassemble and thoroughly clean the salt plates or ATR crystal with an appropriate solvent and lens tissue.

    • Store the salt plates in a desiccator to prevent fogging.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to final data interpretation for the infrared analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound (Liquid) Prepare Prepare Liquid Film (Salt Plates/ATR) Sample->Prepare 1-2 drops AcquireSample Acquire Sample Spectrum Prepare->AcquireSample Place in FTIR Background Acquire Background Spectrum Process Process Spectrum (Background Subtraction) AcquireSample->Process Raw Data Identify Identify Characteristic Peaks Process->Identify Compare Compare to Reference Identify->Compare Result Confirm Identity/ Purity Compare->Result

Caption: Workflow for FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound is characterized by strong C-H stretching and bending vibrations, consistent with its alkane structure. The provided data and protocol offer a reliable framework for the identification and quality assessment of this compound using FTIR spectroscopy, a fundamental technique in modern chemical and pharmaceutical research.

References

Application Notes and Protocols for the Separation of 3,3-Dimethylheptane from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylheptane is a branched-chain alkane, a class of compounds significant in fuel research and as intermediates in organic synthesis. The separation of this compound from its various structural isomers is a critical analytical challenge due to their similar physicochemical properties, such as boiling points and polarities. This document provides detailed protocols and application notes for the effective separation and identification of this compound from its isomers, primarily focusing on gas chromatography (GC) based methods.

The structural differences among C9 alkane isomers, while subtle, can lead to significant variations in properties like octane number, which is crucial in the petrochemical industry.[1] For instance, branched alkanes are preferred over straight-chain alkanes in gasoline formulations due to their higher octane numbers and more efficient combustion.[1] Accurate analytical separation is therefore essential for quality control, research, and process optimization.

Principle of Separation by Gas Chromatography

Gas chromatography is the premier analytical technique for the separation of volatile and semi-volatile compounds like alkane isomers.[2] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, narrow tube called a column.

For non-polar alkane isomers, the elution order is primarily determined by their boiling points and their interactions with the stationary phase. Generally, for a given carbon number, the boiling point decreases with increased branching. Therefore, more highly branched isomers tend to elute earlier than less branched or linear isomers. The choice of the stationary phase is critical for achieving optimal resolution between closely boiling isomers.[3][4]

Experimental Protocols

This section provides a detailed protocol for the separation of this compound from its isomers using Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for both the separation and the positive identification of the individual isomers.

Sample Preparation
  • Standard Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as hexane or dichloromethane (GC grade).[2]

  • Calibration Standards : Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL in the same solvent.[2]

  • Sample Preparation : For unknown samples, dissolve a known mass of the sample in the chosen solvent to fall within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the hydrocarbon fraction.

  • Internal Standard : For accurate quantification, add a fixed concentration of an internal standard (e.g., n-dodecane or another suitable n-alkane not present in the sample) to each calibration standard and sample.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following table outlines the recommended starting parameters for the GC-MS analysis. These parameters may require optimization for specific instruments and isomer mixtures.

ParameterRecommended SettingPurpose
Gas Chromatograph
GC ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)Provides good selectivity for alkane isomers.
Injector TypeSplit/Splitless InletSplitless mode is suitable for trace analysis.
Injection Volume1 µLStandard volume for capillary GC.
Inlet Temperature250 °CEnsures rapid volatilization of the sample.
Carrier GasHelium or HydrogenInert mobile phase.
Flow Rate1.0 mL/min (Constant Flow)Optimal for a 0.25 mm ID column.
Oven Temperature ProgramInitial: 40 °C, hold for 5 min; Ramp: 5 °C/min to 200 °C, hold for 5 minSeparates isomers based on boiling point differences.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for generating reproducible mass spectra.
Electron Energy70 eVStandard energy for creating fragment ions.
Source Temperature230 °CPrevents condensation of analytes.
Quadrupole Temperature150 °CStandard operating temperature.
Mass Rangem/z 40-200Covers the expected mass range of C9 alkane fragments.
Scan Rate2 scans/secAdequate for capturing chromatographic peak shapes.

Data Presentation and Analysis

Identification of Isomers

Identification of this compound and its isomers is achieved through a combination of retention time and mass spectral data.

  • Retention Time : The time it takes for a compound to travel through the GC column to the detector. Under identical chromatographic conditions, this is a reproducible characteristic of a compound.

  • Mass Spectrum : The fragmentation pattern of a molecule upon electron ionization provides a "fingerprint" for identification. This can be compared to a spectral library (e.g., NIST) for confirmation.

  • Kovats Retention Index (KI) : This is a standardized method for reporting retention times, which helps in comparing data across different systems and identifying compounds by comparing their KI values to database values.[4]

The following table summarizes the Kovats Retention Indices for this compound on a standard non-polar stationary phase.

CompoundKovats Retention Index (Standard Non-Polar)
This compound834 - 844.6[5][6]

Note: The range of values reflects data from multiple sources under slightly different conditions.

Workflow for Isomer Separation and Identification

The following diagram illustrates the logical workflow for the separation and identification of this compound from its isomers.

Separation_Workflow Workflow for Isomer Separation and Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Add_IS Add Internal Standard Prep_Standard->Add_IS Prep_Sample Prepare Unknown Sample Prep_Sample->Add_IS Inject_Sample Inject Sample into GC-MS Add_IS->Inject_Sample GC_Separation Chromatographic Separation Inject_Sample->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Get_Chromatogram Obtain Total Ion Chromatogram (TIC) MS_Detection->Get_Chromatogram Identify_Peaks Identify Peaks by Retention Time & Mass Spectra Get_Chromatogram->Identify_Peaks Quantify Quantify using Internal Standard Identify_Peaks->Quantify

Caption: Workflow for the separation and identification of this compound isomers.

Advanced Separation Techniques

For particularly complex mixtures of isomers where co-elution occurs with standard GC columns, more advanced techniques may be employed:

  • High-Resolution Capillary Columns : Longer columns (e.g., 60-100 m) or columns with smaller internal diameters can provide higher theoretical plates and thus better resolution.

  • Liquid Crystalline Stationary Phases : These phases offer unique selectivity based on the shape of the analyte molecules and can resolve isomers that are difficult to separate on standard non-polar phases.[4][7]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : This powerful technique utilizes two columns with different selectivities to provide a significant increase in peak capacity and resolution, making it ideal for complex hydrocarbon analysis.

Conclusion

The separation and identification of this compound from its isomers can be reliably achieved using high-resolution capillary gas chromatography, particularly when coupled with mass spectrometry. The provided protocol serves as a robust starting point for developing a validated analytical method. Careful optimization of the GC parameters, especially the temperature program and the choice of stationary phase, is crucial for achieving baseline separation of all isomers of interest. The use of Kovats Retention Indices and mass spectral library matching provides a high degree of confidence in the identification of individual compounds.

References

Application Notes and Protocols for the Analysis of 3,3-Dimethylheptane in Petrochemical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the significance and analytical methodologies for the determination of 3,3-dimethylheptane in petrochemical analysis. This information is crucial for quality control in the fuel industry and for research into engine performance and efficiency.

Introduction

This compound is a branched-chain alkane, a class of hydrocarbons that plays a critical role in determining the quality of gasoline. Its structure, featuring a seven-carbon chain with two methyl groups attached to the third carbon atom, contributes to a higher octane rating in fuels.[1][2][3] A higher octane rating indicates a fuel's ability to resist "knocking" or premature detonation during combustion in an engine, leading to improved performance and reduced engine wear.[1][4][5] Therefore, the accurate analysis of this compound and other branched alkanes is essential for refiners and blenders to meet fuel quality specifications.[6]

The primary analytical technique for the detailed hydrocarbon analysis (DHA) of gasoline and other petroleum products is gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[3][7][8][9] These methods allow for the separation, identification, and quantification of hundreds of individual hydrocarbon components in a single analysis.[6][10]

Data Presentation

The concentration of this compound can vary depending on the grade and source of the gasoline. While specific concentrations are proprietary to fuel manufacturers, typical ranges for isoparaffins (branched alkanes) in gasoline are significant. The following table summarizes the key properties of this compound relevant to petrochemical analysis.

PropertyValueSource
Molecular FormulaC9H20--INVALID-LINK--
Molecular Weight128.26 g/mol --INVALID-LINK--
Boiling Point137.1 °C--INVALID-LINK--
Research Octane Number (RON) ContributionHigh (as a branched alkane)--INVALID-LINK--
Motor Octane Number (MON) ContributionHigh (as a branched alkane)--INVALID-LINK--

Experimental Protocols

The following protocols are based on established standard methods for detailed hydrocarbon analysis of gasoline, such as ASTM D6729, D6730, and D6733, and Canadian General Standards Board methods.[3][6][11][12]

Protocol 1: Quantitative Analysis of this compound in Gasoline by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines the steps for the quantitative determination of this compound in a gasoline sample.

1. Sample Preparation:

  • Gasoline samples can often be analyzed directly after dilution.[13]

  • If the sample contains non-volatile components or particulates, filtration through a 0.45 µm syringe filter is recommended.[7]

  • For trace analysis or complex matrices, sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate the hydrocarbon fraction.[7][14]

  • Prepare a calibration standard containing a known concentration of this compound in a suitable volatile solvent like hexane or isooctane.[4][7]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890B GC or equivalent, equipped with a split/splitless injector and a flame ionization detector.[9]

  • Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness fused silica capillary column coated with a bonded methyl silicone phase (e.g., Rtx-DHA-100).[10]

  • Carrier Gas: Helium or Hydrogen. Hydrogen allows for faster analysis times.[3]

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 10 minutes

    • Ramp 1: 2 °C/minute to 200 °C

    • Ramp 2: 5 °C/minute to 300 °C, hold for 10 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 100:1 (can be adjusted based on sample concentration)

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time, which should be confirmed by running the calibration standard.

  • Quantify the concentration of this compound by comparing its peak area to the peak area of the known standard using an external or internal standard method.

Protocol 2: Identification of this compound in Crude Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the qualitative identification of this compound in more complex matrices like crude oil.

1. Sample Preparation:

  • Crude oil samples require more extensive preparation.[15]

  • Dilute the crude oil sample in a volatile solvent (e.g., dichloromethane or hexane).[7]

  • For volatile components, headspace analysis can be utilized. Place the sample in a sealed vial and heat to allow volatile compounds to partition into the headspace, which is then injected into the GC.[7][16]

  • Alternatively, perform a liquid-liquid extraction to separate the aliphatic hydrocarbon fraction from the heavier components.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer: An Agilent 8890 GC coupled to a 5977B MS detector or equivalent.

  • Column: Same as for GC-FID analysis.

  • Carrier Gas: Helium.

  • GC conditions: Similar to the GC-FID protocol, but may need optimization based on the complexity of the crude oil sample.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns.

Visualizations

Experimental Workflow for GC Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Petrochemical Sample (e.g., Gasoline, Crude Oil) Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Extraction Extraction (LLE/SPE/Headspace) Filtration->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the analysis of this compound.

Relationship Between Branched Alkanes and Fuel Quality

fuel_quality cluster_hydrocarbons Hydrocarbon Structure cluster_properties Fuel Properties cluster_performance Engine Performance Straight_Chain Straight-Chain Alkanes (e.g., n-Heptane) Low_Octane Low Octane Rating (RON/MON) Straight_Chain->Low_Octane Branched_Chain Branched-Chain Alkanes (e.g., this compound) High_Octane High Octane Rating (RON/MON) Branched_Chain->High_Octane Knocking Engine Knocking (Premature Detonation) Low_Octane->Knocking Smooth_Combustion Smooth Combustion High_Octane->Smooth_Combustion Engine_Damage Potential Engine Damage Knocking->Engine_Damage Improved_Efficiency Improved Efficiency Smooth_Combustion->Improved_Efficiency

Caption: Impact of alkane structure on fuel quality.

References

Troubleshooting & Optimization

Improving resolution of 3,3-Dimethylheptane in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Resolution of 3,3-Dimethylheptane

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this compound and its isomers using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good resolution for this compound?

A1: The primary challenge in resolving this compound is its structural similarity to other C9 alkane isomers. These isomers often have very close boiling points and similar polarities, leading to co-elution (overlapping peaks) on standard GC columns. Achieving baseline separation requires careful optimization of chromatographic parameters to exploit subtle differences in their physicochemical properties.

Q2: What is the typical elution order for this compound and its isomers on a non-polar GC column?

A2: On a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1), the elution order of alkanes is primarily determined by their boiling points. Generally, compounds with lower boiling points elute earlier. For branched alkanes, increased branching tends to lower the boiling point compared to their straight-chain counterparts. Therefore, more highly branched C9 isomers will typically elute before less branched isomers and n-nonane. This compound, with a boiling point of approximately 137°C, will elute amongst other C9 isomers with similar boiling points.

Q3: What is a Kovats Retention Index (I) and how is it useful for identifying this compound?

A3: The Kovats Retention Index is a standardized measure of a compound's retention time relative to a series of n-alkanes. It helps in comparing retention data across different GC systems and conditions. For a temperature-programmed run, the formula is:

I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

Where:

  • t_x is the retention time of the analyte (this compound).

  • t_n is the retention time of the n-alkane eluting just before the analyte.

  • t_{n+1} is the retention time of the n-alkane eluting just after the analyte.

  • n is the carbon number of the earlier-eluting n-alkane.

The retention index for this compound on a standard non-polar column is approximately 835-840.[1] This means it will elute between n-octane (I=800) and n-nonane (I=900).

Troubleshooting Guide

Problem: Poor resolution or co-elution of this compound with other isomers.

This guide provides a systematic approach to improving the separation of closely eluting branched alkanes.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Co-elution of this compound start Poor Resolution or Co-elution Observed temp_program Optimize Temperature Program start->temp_program flow_rate Adjust Carrier Gas Flow Rate temp_program->flow_rate If resolution is still poor column_select Select a More Appropriate Column flow_rate->column_select If resolution is still poor longer_column Increase Column Length column_select->longer_column smaller_id Decrease Column Internal Diameter column_select->smaller_id thinner_film Decrease Film Thickness column_select->thinner_film alt_phase Change Stationary Phase column_select->alt_phase resolution_ok Resolution is Acceptable longer_column->resolution_ok smaller_id->resolution_ok thinner_film->resolution_ok alt_phase->resolution_ok

Caption: A stepwise guide to troubleshooting poor resolution in the GC analysis of this compound.

Detailed Troubleshooting Steps

1. Optimize the Temperature Program

  • Issue: A fast temperature ramp can cause compounds to elute too quickly, preventing adequate interaction with the stationary phase and leading to poor separation.

  • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min). This increases the time analytes spend in the column, allowing for better separation of closely eluting isomers.

  • Initial Temperature: A lower initial oven temperature can improve the focusing of volatile analytes at the head of the column, leading to sharper peaks and better resolution for early eluting compounds. For C9 alkanes, an initial temperature of 35-40°C is a good starting point.

2. Adjust Carrier Gas Flow Rate

  • Issue: The carrier gas flow rate affects column efficiency. A flow rate that is too high or too low will lead to band broadening and reduced resolution.

  • Solution: Determine the optimal flow rate for your column and carrier gas (Helium or Hydrogen). This is typically around the van Deemter minimum for the given conditions. For a 0.25 mm ID column, a good starting point for Helium is a linear velocity of 25-35 cm/s.

3. Re-evaluate Your GC Column

If optimizing the temperature program and flow rate does not provide adequate resolution, consider if your column is suitable for the separation.

  • Increase Column Length: Doubling the column length can increase resolution by a factor of approximately 1.4. If you are using a 30 m column, switching to a 60 m column can significantly improve the separation of difficult-to-resolve isomers.

  • Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm vs. 0.25 mm) provides higher efficiency (more theoretical plates per meter), resulting in sharper peaks and better resolution.

  • Decrease Film Thickness: For analytes that are not highly volatile, a thinner stationary phase film can reduce peak broadening by minimizing the distance the analyte has to diffuse into and out of the stationary phase.

  • Change Stationary Phase: While non-polar phases are standard for alkane analysis, if co-elution persists, a stationary phase with a different selectivity may be required. A slightly more polar column, such as a 5% phenyl-dimethylpolysiloxane (e.g., DB-5, HP-5), can sometimes provide a different elution pattern for branched isomers compared to a 100% dimethylpolysiloxane phase.

Experimental Protocols

Protocol 1: High-Resolution GC-FID Method for C9 Alkanes

This protocol provides a starting point for achieving high resolution of C9 alkane isomers, including this compound.

  • System: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Dimethylpolysiloxane stationary phase.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min (linear velocity ~30 cm/s).

  • Injector: Split/Splitless, 250°C, Split ratio 100:1.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 2°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector: FID, 280°C.

  • Sample Preparation: Dilute the C9 alkane mixture in a volatile, non-interfering solvent such as hexane or pentane.

Data Presentation

Table 1: Physical Properties and Retention Data for this compound and Related C9 Isomers
CompoundCAS NumberBoiling Point (°C)Kovats Retention Index (Standard Non-polar)
n-Octane111-65-9125.7800
2,2,4-Trimethylhexane16747-26-5127.3~820
2,5-Dimethylheptane1072-16-8135.2~830
This compound 4032-86-4 137.1 [2]835 - 840 [1]
4-Methyl-octane2216-34-4142.4~860
n-Nonane111-84-2150.8900

Note: Retention indices for isomers other than this compound are approximate and can vary with specific GC conditions.

Table 2: Impact of GC Parameter Adjustments on Resolution
Parameter ChangeEffect on Retention TimeEffect on ResolutionPrimary Application
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting compounds.
Increase Column Length IncreasesIncreasesWhen baseline separation is not achievable by method optimization alone.
Decrease Column ID Decreases (at optimal flow)IncreasesTo improve efficiency without a significant increase in analysis time.
Decrease Film Thickness DecreasesIncreases (for later eluters)Analysis of less volatile compounds.
Optimize Carrier Gas Flow VariableIncreases to OptimumEssential for achieving maximum column efficiency.

Logical Relationships in GC Optimization

GC_Optimization_Logic cluster_parameters Adjustable GC Parameters cluster_factors Chromatographic Factors temp Temperature Program selectivity Selectivity (α) temp->selectivity retention Retention (k) temp->retention flow Carrier Gas Flow Rate efficiency Efficiency (N) flow->efficiency column Column Dimensions (Length, ID, Film) column->efficiency phase Stationary Phase phase->selectivity phase->retention resolution Peak Resolution (Rs) efficiency->resolution selectivity->resolution retention->resolution

Caption: Relationship between adjustable GC parameters and the factors influencing chromatographic resolution.

References

Troubleshooting peak tailing for 3,3-Dimethylheptane in GC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC)

This technical support guide provides troubleshooting advice for common issues encountered during the gas chromatographic analysis of 3,3-Dimethylheptane, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon in gas chromatography where the peak asymmetry is distorted, resulting in a trailing edge that is broader than the leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[2][3] This issue can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][4] A tailing factor or asymmetry factor greater than 1.5 is typically indicative of a problem that requires investigation.[1][4]

Q2: My this compound peak is tailing. What are the likely causes?

A2: Although this compound is a non-polar branched alkane and less prone to chemical interactions that cause tailing, several factors can still lead to poor peak shape. The causes can be broadly categorized into physical/mechanical issues, chemical interactions, and methodological problems. Common culprits include problems with the column, inlet, injection technique, or contamination within the GC system.[1][5]

Q3: If all the peaks in my chromatogram, including the solvent peak, are tailing, what should I investigate first?

A3: When all peaks in a chromatogram exhibit tailing, it generally points to a physical problem within the GC system that affects all compounds.[4][6][7] The most common causes are related to the carrier gas flow path.[1] You should first investigate the following:

  • Improper column installation: The column may be positioned incorrectly in the inlet, or the column cut may be poor (jagged or not at a 90° angle).[1][4][7][8]

  • System leaks: Leaks in the inlet, fittings, or septum can disrupt the carrier gas flow.[1][9]

  • Contaminated or active inlet liner: The liner can accumulate non-volatile residues, creating active sites or disrupting the sample vaporization.[1][10][11]

Q4: What if only the this compound peak or other later-eluting alkane peaks are tailing?

A4: If tailing is selective for certain peaks, it is more likely due to chemical interactions or contamination within the column.[1] For a non-polar compound like this compound, this could be due to:

  • Column contamination: Accumulation of non-volatile residues at the head of the column can interfere with the partitioning of analytes.[1][5][12]

  • Stationary phase degradation: Over time, the stationary phase can degrade, exposing active sites, although this is less common for non-polar analytes.[1]

  • Column overload: Injecting a sample that is too concentrated can lead to peak distortion.[2][13]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step process to identify and resolve the cause of peak tailing for this compound.

Troubleshooting Workflow

G start Peak Tailing Observed for This compound all_peaks_tail Are all peaks tailing? start->all_peaks_tail system_issue System-wide issue likely (Physical/Flow Path Problem) all_peaks_tail->system_issue  Yes analyte_issue Analyte-specific issue likely (Chemical/Method Problem) all_peaks_tail->analyte_issue  No check_install 1. Check Column Installation (Cut, Depth, Fittings) system_issue->check_install trim_column 1. Trim Column Inlet (10-20 cm) analyte_issue->trim_column check_leaks 2. Check for Leaks (Inlet, Septum, Fittings) check_install->check_leaks inlet_maintenance 3. Perform Inlet Maintenance (Replace Liner, Septum, Seal) check_leaks->inlet_maintenance end Peak Shape Improved inlet_maintenance->end check_overload 2. Check for Column Overload (Dilute Sample, Reduce Injection Volume) trim_column->check_overload optimize_temp 3. Optimize Temperatures (Inlet & Oven Program) check_overload->optimize_temp review_prep 4. Review Sample Preparation optimize_temp->review_prep review_prep->end

Caption: A flowchart for diagnosing the cause of GC peak tailing.

Guide 2: Summary of Causes and Solutions

The following table summarizes the potential causes of peak tailing for this compound and their corresponding solutions.

Category Potential Cause Symptoms Recommended Solution Citation
Physical/Mechanical Improper Column CutAll peaks tail, may have a "chair" shape.Re-cut the column ensuring a clean, 90-degree cut. Inspect with a magnifier.[1][4][7][14]
Improper Column InstallationAll peaks tail.Re-install the column at the correct depth in the inlet and detector as per manufacturer's instructions.[1][4][8][15]
System LeaksAll peaks tail, poor reproducibility.Check for leaks at the septum, column fittings, and gas lines using an electronic leak detector.[1][9]
Contaminated/Active Inlet LinerAll or some peaks tail, loss of response.Replace the inlet liner with a new, deactivated liner.[4][10][11]
Septum Particles in LinerAll peaks tail, ghost peaks.Replace the septum and the inlet liner. Use pre-drilled septa to minimize coring.[5][11][16]
Chemical Column ContaminationLater-eluting peaks may tail more. Gradual worsening of peak shape.Trim 10-20 cm from the front of the column. If this fails, bake out or replace the column.[1][5][12][17]
Active Sites in the SystemMore prominent for polar compounds, but can affect non-polar analytes if severe.Use a highly deactivated liner and column. Trim the column inlet.[2][4][5]
Methodological Column OverloadPeak fronting is more common, but can appear as tailing. Peak width increases with concentration.Dilute the sample or reduce the injection volume. Increase the split ratio.[2][13][18]
Incompatible SolventPeak distortion, especially for early eluting peaks.Choose a solvent that is compatible with the stationary phase.[8][12]
Incorrect Initial Oven Temperature (Splitless Injection)Broad or split peaks that can be mistaken for tailing.Set the initial oven temperature at least 10-20°C below the boiling point of the solvent.[4][19][20]
Low Split RatioBroad peaks, potential for tailing.Increase the split ratio to ensure rapid transfer of the sample to the column.[12][18]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

Routine inlet maintenance is crucial for preventing peak tailing.[11][12]

Materials:

  • New, deactivated inlet liner

  • New septum

  • New O-ring and inlet seal (if applicable)

  • Column cutting tool (ceramic wafer or diamond scribe)

  • Magnifying glass or low-power microscope

  • Wrenches for inlet and column fittings

  • Lint-free gloves

  • Solvents for cleaning (e.g., methanol, acetone, hexane)

Procedure:

  • Cool Down: Cool down the GC inlet and oven to room temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Disassemble Inlet: Wearing lint-free gloves, carefully remove the septum nut and the old septum.[14]

  • Disconnect Column: Disconnect the column from the inlet.

  • Remove Liner and Seal: Remove the inlet liner and the inlet seal (if present).

  • Clean Inlet: If necessary, clean the metal surfaces of the inlet with appropriate solvents.

  • Install New Components: Install the new inlet seal, O-ring, and a new, deactivated liner.[9][11]

  • Trim Column: Trim 5-10 cm from the front of the column using a specialized cutting tool. Inspect the cut under magnification to ensure it is clean and at a 90-degree angle.[4][14]

  • Reinstall Column: Reinstall the column to the correct depth in the inlet as specified by the instrument manufacturer.[4][14]

  • Install New Septum: Install a new septum and tighten the septum nut according to the manufacturer's recommendations to avoid splitting or coring.[10][14][16]

  • Check for Leaks: Restore carrier gas flow and check for leaks using an electronic leak detector.

  • Equilibrate: Heat the inlet and oven to the method conditions and allow the system to equilibrate before injecting any samples.

Protocol 2: Recommended GC Parameters for Branched Alkanes

This serves as a starting point for the analysis of this compound. Optimization may be required.

Parameter Recommendation Rationale
Column Non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane)"Like dissolves like" principle for non-polar alkanes.[21]
30 m length, 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.[22]
Inlet Split/Splitless InjectorCommon and versatile for this type of analysis.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode SplitTo avoid column overload and ensure sharp peaks. A split ratio of 50:1 is a good starting point.
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)
Oven Program Initial Temp: 40 °C (hold for 2 min)Start below the boiling point of the most volatile component.
Ramp: 10 °C/min to 200 °CTemperature programming helps to elute compounds with a wide range of boiling points as sharp peaks.[23][24][25]
Detector Flame Ionization Detector (FID)Sensitive to hydrocarbons.
Detector Temp 280 °CTo prevent condensation of the analytes.

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes for researchers, scientists, and drug development professionals. All experimental procedures should be conducted in a safe and appropriate laboratory setting. Users should consult their instrument manuals for specific instructions and safety precautions.

References

Technical Support Center: Optimizing Injection Parameters for 3,3-Dimethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of 3,3-Dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC injection parameters for this compound analysis?

For the analysis of a branched alkane like this compound, a good starting point for injection parameters can be derived from methods used for similar volatile and non-polar compounds.[1] A split/splitless inlet is commonly used.[1]

Q2: Should I use a split or splitless injection for this compound?

The choice between split and splitless injection depends on the concentration of this compound in your sample.[2]

  • Split Injection: This is ideal for high-concentration samples to avoid overloading the column. A typical split ratio might range from 5:1 to 500:1.[3] For concentrated samples of hydrocarbons, a high split ratio like 150:1 may be used.

  • Splitless Injection: This technique is suitable for trace analysis where maximum sensitivity is required, as it transfers nearly the entire sample to the column.[2]

Q3: What is a suitable initial oven temperature for analyzing this compound?

To achieve sharp peaks, an initial oven temperature that allows for solvent focusing or cold trapping is recommended.[4] For volatile alkanes, starting at a low temperature, for example, 40°C to 50°C, and holding for a minute or two can be effective.[1][4]

Q4: How do I prevent peak tailing when analyzing this compound?

Peak tailing can be caused by several factors, including active sites in the GC inlet or on the column.[5] Since this compound is non-polar, interactions with active sites are less likely to be the primary cause unless the system is contaminated. More common causes for non-polar analytes include:

  • Poor Column Installation: An improper column cut or incorrect installation height in the inlet can create dead volumes.[5][6]

  • Column Contamination: Buildup of non-volatile residues can create active sites.[5]

  • System Leaks: Leaks in the system can disrupt carrier gas flow.[5]

Q5: What can cause peak fronting for this compound?

Peak fronting is most commonly a result of column overload.[5][6] This can happen if the sample concentration is too high or the injection volume is too large. To resolve this, you can dilute your sample, reduce the injection volume, or increase the split ratio.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Action
Peak Tailing Improper column cut or installation.Re-cut the column ensuring a clean, 90-degree cut and reinstall it at the manufacturer-recommended height.[6]
Column contamination.Trim 10-20 cm from the front of the column.[5] If the problem persists, consider replacing the column.
Active sites in the inlet liner.Replace the inlet liner with a new, deactivated liner.[5][6]
Peak Fronting Column overload.Reduce the injection volume or dilute the sample. Increase the split ratio if using a split injection.[6]
Incompatible solvent.Ensure the sample solvent is compatible with the stationary phase.
Issue 2: Irreproducible Peak Areas
Symptom Potential Cause Recommended Action
Varying Peak Areas Leaking syringe or septum.Check the syringe for leaks and replace the septum if it is cored or worn out.
Inconsistent injection volume.If using manual injection, ensure a consistent technique. For autosamplers, verify the correct syringe is installed and the injection volume is set correctly.[6]
Inlet discrimination.For split injections, especially with a wide boiling point range of analytes, discrimination can occur. Optimize the injector temperature and consider using a liner with glass wool to aid vaporization.[7]

Experimental Protocols

Protocol 1: Basic GC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent like hexane.[1]

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

2. GC Parameters:

Parameter Value Rationale
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)A standard non-polar column suitable for hydrocarbon analysis.[1]
Injector Type Split/SplitlessProvides flexibility for different sample concentrations.[1]
Injector Temperature 250 °CEnsures rapid volatilization of the analyte and solvent.[1]
Injection Mode Split (e.g., 50:1 ratio) for concentrations >10 µg/mL; Splitless for <10 µg/mLAdjust based on analyte concentration to prevent column overload and maximize sensitivity.[2]
Injection Volume 1 µLA standard injection volume.
Carrier Gas Helium or HydrogenInert carrier gas.
Flow Rate 1.0 mL/min (Constant Flow)Optimal for a 0.25 mm ID column.[1]
Oven Program Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 200 °C, hold for 5 min.The initial hold allows for solvent focusing, and the ramp ensures the elution of the analyte.[1]
Detector FID or MSFID is a good general-purpose detector for hydrocarbons; MS provides identification.
Detector Temperature FID: 280 °C; MS Source: 230 °C, Quad: 150 °CPrevents condensation of the analyte.[1]

Visualizations

GC_Troubleshooting_Workflow GC Peak Shape Troubleshooting Workflow start Poor Peak Shape Observed check_all_peaks Affects All Peaks? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical or Overload Issue check_all_peaks->chemical_issue No check_fronting_tailing Fronting or Tailing? overload Column Overload check_fronting_tailing->overload Fronting active_sites Active Sites or Contamination check_fronting_tailing->active_sites Tailing all_peaks_yes Yes all_peaks_no No check_column_install Check Column Installation (Cut & Height) physical_issue->check_column_install check_leaks Check for System Leaks check_column_install->check_leaks end_good Problem Solved check_leaks->end_good end_bad Issue Persists: Consult Instrument Manual or Manufacturer check_leaks->end_bad chemical_issue->check_fronting_tailing fronting Fronting tailing Tailing reduce_conc Reduce Injection Volume or Dilute Sample overload->reduce_conc reduce_conc->end_good reduce_conc->end_bad replace_liner Replace Inlet Liner active_sites->replace_liner trim_column Trim Front of Column replace_liner->trim_column trim_column->end_good trim_column->end_bad

Caption: Troubleshooting workflow for poor peak shape in GC analysis.

Injection_Choice_Logic Injection Mode Selection Logic start Start: Define Analysis Goal check_concentration Analyte Concentration? start->check_concentration high_conc High (e.g., > 10 µg/mL) check_concentration->high_conc High low_conc Low / Trace (e.g., < 10 µg/mL) check_concentration->low_conc Low use_split Use Split Injection high_conc->use_split use_splitless Use Splitless Injection low_conc->use_splitless split_details Prevents column overload Sharpens peaks Set appropriate split ratio (e.g., 50:1) use_split->split_details splitless_details Maximizes sensitivity Requires optimization of splitless hold time Risk of peak broadening for volatile analytes use_splitless->splitless_details end_choice Optimized Injection split_details->end_choice splitless_details->end_choice

Caption: Logic diagram for choosing between split and splitless injection.

References

Technical Support Center: Purity Analysis of 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting purity analysis of 3,3-Dimethylheptane samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for determining the purity of this compound?

The most common and effective method for purity analysis of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID). This technique separates volatile compounds in a sample, allowing for the quantification of this compound and any potential impurities.

Q2: What are the expected impurities in a this compound sample?

Potential impurities in a this compound sample can include:

  • Structural Isomers: Other isomers of dimethylheptane (e.g., 2,2-dimethylheptane, 2,3-dimethylheptane, 3,4-dimethylheptane) are the most common impurities, as they have similar physical properties and can be challenging to separate during synthesis and purification.

  • Other C9 Alkanes: Linear and other branched nonanes may also be present.

  • Residual Starting Materials: Depending on the synthesis route, unreacted precursors may be present. For example, if a Grignard reaction involving 3,3-dimethyl-2-pentanone and an ethyl magnesium halide was used, these starting materials or their byproducts could be potential impurities.[1]

  • Solvent Residues: Solvents used during the synthesis and purification process may also be present in trace amounts.

Q3: What is a typical purity specification for this compound?

Commercial grades of this compound typically specify a purity of greater than 98%. High-purity grades for specialized applications may have specifications exceeding 99.5%.

Troubleshooting Guide

Issue 1: My chromatogram shows multiple peaks close to the main this compound peak.

  • Possible Cause: The additional peaks are likely structural isomers of dimethylheptane, which have very similar boiling points and polarities, making them difficult to separate.

  • Solution:

    • Optimize GC Temperature Program: A slower temperature ramp or a longer isothermal hold at a specific temperature can improve the resolution between closely eluting isomers.

    • Use a High-Resolution Capillary Column: A longer column (e.g., 50m or 100m) with a smaller internal diameter can provide the necessary theoretical plates for separating isomers. A non-polar stationary phase like a dimethylpolysiloxane (e.g., DB-1 or equivalent) is generally suitable for alkane analysis.

    • Confirm Peak Identity: If available, use a Gas Chromatography-Mass Spectrometry (GC-MS) system to identify the chemical structure of the impurity peaks based on their mass spectra.

Issue 2: I am observing peak tailing for the this compound peak.

  • Possible Cause:

    • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Improper Column Installation: A poor column cut or incorrect ferrule placement can create dead volume and lead to peak tailing.

  • Solution:

    • Use a Deactivated Inlet Liner: Ensure the glass liner in the injector is deactivated to minimize interactions with the sample.

    • Condition the Column: Bake the column at a high temperature (within its specified limits) to remove any contaminants.

    • Reduce Injection Volume: Try injecting a smaller volume of the sample or use a higher split ratio.

    • Re-install the Column: Ensure the column is cut cleanly and installed correctly according to the manufacturer's instructions.

Issue 3: I am seeing unexpected peaks ("ghost peaks") in my blank runs.

  • Possible Cause:

    • Contamination in the GC System: Ghost peaks can arise from septum bleed, contaminated carrier gas, or residue from previous injections.

    • Carryover from the Autosampler: If using an autosampler, there might be carryover from a previous, more concentrated sample.

  • Solution:

    • Replace Consumables: Regularly replace the septum and inlet liner.

    • Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functioning correctly.

    • Bake Out the System: Heat the injector and column to a high temperature to bake out any contaminants.

    • Clean the Syringe and Autosampler: If applicable, clean the injection syringe and run solvent blanks to wash the autosampler.

Quantitative Data

Below is a table summarizing typical quantitative data for the purity analysis of this compound.

ParameterTypical ValueNotes
Purity Specification > 98.0% (by GC-FID)High-purity grades can be > 99.5%.
Potential Impurities Isomers of Dimethylheptane (e.g., 2,2-, 2,3-, 3,4-), other C9 alkanesImpurity profile depends on the synthesis and purification process.
Relative Retention Time of Isomers 0.95 - 1.05 (relative to this compound)Elution order of isomers can vary based on the GC column and conditions. Generally, more branched isomers have lower boiling points and may elute earlier.
Limit of Detection (LOD) ~0.01%Dependent on the specific GC-FID system and method parameters.
Limit of Quantitation (LOQ) ~0.05%Dependent on the specific GC-FID system and method parameters.

Experimental Protocol: Purity Analysis by GC-FID

This protocol provides a general methodology for the purity analysis of this compound. Method optimization may be required for specific instrumentation and sample matrices.

1. Sample Preparation

  • Dilute the this compound sample in a suitable volatile solvent (e.g., hexane or pentane) to a concentration of approximately 1000 ppm (1 µL/mL).

  • Transfer the diluted sample to a 2 mL autosampler vial.

2. GC-FID Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 or equivalent with FID
Column Non-polar, e.g., Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 150 °CHold: 2 min at 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

3. Data Analysis

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC Analysis start Start Analysis chrom_review Review Chromatogram start->chrom_review good_chrom Acceptable Purity and Peak Shape chrom_review->good_chrom Yes peak_tailing Peak Tailing Observed? chrom_review->peak_tailing No end End good_chrom->end poor_resolution Poor Resolution of Isomers? peak_tailing->poor_resolution No sol_tailing Check/Replace Liner Condition Column Reduce Injection Volume peak_tailing->sol_tailing Yes ghost_peaks Ghost Peaks Present? poor_resolution->ghost_peaks No sol_resolution Optimize Temp. Program Use Longer Column poor_resolution->sol_resolution Yes ghost_peaks->end No other issues sol_ghost Replace Septum Check Gas Purity Bake Out System ghost_peaks->sol_ghost Yes sol_tailing->chrom_review sol_resolution->chrom_review sol_ghost->chrom_review

Caption: Troubleshooting workflow for common GC issues.

ExperimentalWorkflow Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Interpretation sample This compound Sample dilute Dilute in Solvent (e.g., Hexane) sample->dilute vial Transfer to Autosampler Vial dilute->vial inject Inject Sample into GC vial->inject separate Separation on Non-Polar Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Final Purity Report calculate->report

Caption: Experimental workflow for purity analysis.

References

Technical Support Center: Purifying 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,3-Dimethylheptane. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Troubleshooting and FAQs

This section addresses specific issues and questions that may arise during the purification of this compound.

Frequently Asked Questions

Q1: What are the typical impurities found in this compound?

A1: Impurities in this compound can originate from its synthesis or degradation. Common impurities include:

  • Isomeric Alkanes: Other C9 alkanes such as n-nonane, various dimethylheptane isomers (e.g., 2,2-dimethylheptane), and trimethylhexane isomers. These often arise from the starting materials or side reactions during synthesis.

  • Olefinic Impurities: Unsaturated hydrocarbons (alkenes) can be present as byproducts of certain synthesis routes or from degradation.

  • Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.

  • Oxygenated Impurities: If the synthesis involves precursors like ketones or alcohols (e.g., via a Grignard reaction), residual amounts of these or related byproducts may be present.

Q2: Which purification method is most effective for this compound?

A2: The optimal purification method depends on the specific impurities present:

  • Fractional Distillation: This is the preferred method for separating this compound from other alkane isomers that have different boiling points.

  • Adsorption Chromatography: Using adsorbents like activated alumina is highly effective for removing more polar impurities such as olefins and residual oxygenated compounds.

  • Preparative Gas Chromatography (Prep-GC): For achieving very high purity on a smaller scale, Prep-GC is an excellent option as it can separate compounds with very similar boiling points.

Q3: How can I verify the purity of my this compound sample?

A3: The most reliable and widely used method for purity assessment of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique allows for the separation of individual components in a sample and their identification based on their mass spectra. For quantitative analysis of purity, Gas Chromatography with a Flame Ionization Detector (GC-FID) is commonly employed, often with an internal standard for greater accuracy.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Fractional Distillation: Poor separation of isomeric impurities.- Inefficient distillation column (low number of theoretical plates).- Distillation rate is too high.- Insufficient reflux within the column.- Employ a longer distillation column or one with a more efficient packing material (e.g., a longer Vigreux column).- Reduce the heating rate to ensure a slow and steady distillation.- Insulate the column to minimize heat loss and promote a proper reflux ratio.
Fractional Distillation: "Bumping" or erratic boiling.- Absence of boiling chips or inadequate stirring.- Overheating or uneven heating of the distillation flask.- Always add fresh boiling chips or a magnetic stir bar before heating.- Use a heating mantle for uniform heating and avoid localized hot spots.
Alumina Chromatography: The desired product is eluting with impurities.- The chosen eluent is too polar.- The column has been overloaded with the sample.- Switch to a less polar eluent (e.g., pentane instead of hexane).- Reduce the amount of sample loaded onto the column relative to the amount of adsorbent.
Alumina Chromatography: Failure to remove all olefin impurities.- The activated alumina is not sufficiently active.- "Channeling" has occurred in the column packing.- Ensure the alumina is freshly activated by heating prior to use.- Repack the column carefully to ensure a uniform and dense bed.
GC-MS Analysis: Peak tailing or broad peaks for this compound.- Active sites within the GC system (e.g., liner, column).- Contamination of the GC column.- Use a deactivated inlet liner.- Condition the column at a high temperature to remove contaminants.
GC-MS Analysis: Presence of "ghost peaks" in the chromatogram.- Contamination from the injection syringe or septum.- Carryover from a previous, more concentrated sample.- Thoroughly rinse the syringe with a clean solvent before injection.- Replace the septum in the injection port.- Run one or more blank solvent injections to flush the system.

Experimental Protocols

Detailed methodologies for key purification and analysis experiments are provided below.

Purification by Fractional Distillation

This protocol is suitable for separating this compound from other non-polar compounds with different boiling points.

Materials:

  • Round-bottom flask (appropriate size for the sample volume)

  • Vigreux distillation column (e.g., 30-50 cm in length)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Clamps and stands to secure the apparatus

Procedure:

  • Assemble the fractional distillation apparatus securely in a fume hood.

  • Place the impure this compound and a few boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently using the heating mantle.

  • As the liquid boils, observe the vapor front (reflux ring) slowly ascending the Vigreux column.

  • Adjust the heating rate to maintain a slow, steady distillation rate of 1-2 drops per second into the receiving flask.

  • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.

  • Collect the initial fraction (forerun) in a separate flask and then switch to a clean receiver to collect the main fraction that distills at a constant temperature corresponding to the boiling point of this compound (137-138 °C at atmospheric pressure).

  • If the temperature begins to rise again, switch to another receiving flask to collect the higher-boiling impurities.

  • Stop the distillation before the distilling flask runs dry.

Removal of Olefin Impurities with Activated Alumina

This protocol describes a column chromatography method for removing polar impurities, such as olefins, from this compound.

Materials:

  • Glass chromatography column

  • Activated alumina (neutral, Brockmann I, standard grade, ~150 mesh)

  • Anhydrous n-pentane or n-hexane (HPLC grade)

  • Glass wool

  • Sand (washed and dried)

  • Collection flasks

Procedure:

  • Alumina Activation: Heat the activated alumina in a porcelain dish in a furnace at 250 °C for at least 4 hours to remove any adsorbed water. Allow it to cool in a desiccator before use.

  • Column Packing:

    • Insert a small plug of glass wool into the bottom of the column.

    • Add a small layer of sand over the glass wool.

    • Fill the column with n-pentane.

    • Slowly add the activated alumina to the column, allowing it to settle through the solvent to form a well-packed bed. Gently tap the side of the column to dislodge any air bubbles and ensure uniform packing.

    • Add another small layer of sand on top of the alumina bed to prevent disturbance during sample loading.

  • Sample Application and Elution:

    • Drain the solvent until the level is just above the top layer of sand.

    • Carefully apply the impure this compound to the top of the column.

    • Once the sample has entered the alumina bed, add the eluent (n-pentane) to the top of the column.

    • Begin collecting the eluate in fractions. The non-polar this compound will pass through the column relatively quickly, while the more polar olefinic impurities will be retained.

  • Fraction Analysis: Analyze the collected fractions using GC-MS to identify the pure fractions containing this compound. Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Assessment by GC-MS

This protocol provides a standard method for the qualitative and quantitative analysis of this compound purity.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

GC-MS Parameters:

Parameter Setting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Constant Flow Rate 1.0 mL/min
Oven Temperature Program - Initial: 40 °C, hold for 5 minutes- Ramp: Increase at 10 °C/min to 200 °C- Final Hold: 5 minutes at 200 °C
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 35-350

Sample Preparation:

  • Dilute the this compound sample to approximately 1% (v/v) in a high-purity volatile solvent like hexane or dichloromethane.

  • For accurate quantification, prepare a series of calibration standards and add a suitable internal standard (e.g., n-decane) at a known concentration to both the standards and the sample.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the purification and analysis procedures.

Table 1: Purity Enhancement via Fractional Distillation

Compound Initial Purity (% Area by GC-FID) Purity After Distillation (% Area by GC-FID)
This compound96.599.7
n-Nonane1.80.1
Other C9 Isomers1.70.2

Table 2: Olefin Removal using Activated Alumina

Impurity Type Concentration Before Treatment (ppm) Concentration After Treatment (ppm)
Total Olefins800< 15

Visualizations

The following diagrams illustrate the purification workflows and experimental setups.

PurificationWorkflow Start Impure this compound Step1 Fractional Distillation Start->Step1 Separate Isomers Step2 Activated Alumina Chromatography Step1->Step2 Remove Polar Impurities Step3 Purity Analysis (GC-MS) Step2->Step3 End Pure this compound Step3->End

Caption: A typical purification and analysis workflow for this compound.

AluminaColumnPacking cluster_column Activated Alumina Column l5 Eluent (Hexane/Pentane) l4 Sand l3 Activated Alumina l2 Sand l1 Glass Wool

Caption: Diagram illustrating the proper packing of an activated alumina column.

Technical Support Center: Interpreting Complex NMR Spectra of 3,3-Dimethylheptane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 3,3-dimethylheptane and its mixtures.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my this compound sample appear so complex and overlapping?

A1: The ¹H NMR spectra of alkanes like this compound are often complex due to several factors. The chemical shift differences between methylene (-CH₂-) and methyl (-CH₃) protons in an aliphatic chain are very small, typically falling within a narrow range of 0.7 to 1.5 ppm.[1] This leads to significant signal overlap, where multiple distinct proton signals merge into a broad, poorly defined multiplet.[2] This issue is compounded by complex spin-spin coupling (higher-order coupling) between neighboring protons, making it difficult to discern individual splitting patterns.[3]

Q2: How can I determine the ratio of this compound to other isomers or impurities in my sample?

A2: Quantitative NMR (qNMR) spectroscopy is the most effective method for determining the relative concentrations of components in a mixture. By carefully integrating the area under specific, non-overlapping peaks corresponding to each compound, you can establish an accurate molar ratio. For this to be successful, you must identify unique resonance signals for each component in the mixture.

Q3: What is the purpose of using an internal standard for quantitative NMR (qNMR)?

A3: An internal standard is a compound of known purity and concentration added to the NMR sample. It is used for absolute quantification, allowing you to determine the exact concentration or purity of your analyte (e.g., this compound). The standard should have a simple spectrum with sharp signals that do not overlap with your analyte's signals, be chemically inert, and have a known number of protons giving rise to the integration signal.

Q4: Can 2D NMR spectroscopy help in interpreting these complex mixtures?

A4: Absolutely. Two-dimensional (2D) NMR techniques are extremely powerful for resolving spectral overlap.[4] For instance, a ¹H-¹H COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, allowing you to trace the carbon backbone. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with the carbons they are directly attached to, which is invaluable for assigning signals in a crowded spectrum.[4]

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks. 1. Poor shimming of the magnet.2. Sample is too concentrated.3. Poor solubility of the compound.4. Presence of paramagnetic impurities.1. Re-shim the spectrometer.2. Dilute the sample and re-acquire the spectrum.3. Ensure your compound is fully dissolved. If not, try a different deuterated solvent.4. Filter the sample or use a chelating agent if paramagnetic metals are suspected.[5]
Cannot distinguish between isomeric products. The ¹H NMR spectra of isomers are very similar, leading to severe peak overlap.1. Change Solvent: Acquire a spectrum in a different solvent (e.g., benzene-d₆ instead of CDCl₃). This can alter chemical shifts and may resolve overlapping signals.[5]2. Use 2D NMR: Run a COSY or HSQC experiment to better separate and assign correlations.3. ¹³C NMR: Acquire a ¹³C NMR spectrum. Isomers often have a different number of unique carbon signals, making them easier to distinguish.
Inaccurate integrations for quantification. 1. Overlapping peaks from different components.2. Poor phasing or baseline correction.3. Insufficient relaxation delay (T1) for all nuclei.1. Choose signals that are well-resolved and unique to each component for integration.2. Carefully re-process the spectrum with proper phasing and baseline correction.3. For accurate qNMR, ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons being integrated.
Unexpected peaks in the spectrum. 1. Contamination from residual solvents (e.g., acetone, ethyl acetate).2. Presence of water in the NMR solvent.3. Unreacted starting materials or byproducts.1. Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample.[5]2. Use fresh, high-quality deuterated solvent. A D₂O shake can confirm if a peak is from exchangeable protons like water.[5]3. Compare the spectrum to that of the starting materials to identify residual peaks.
Reference Data

The following table summarizes predicted and reported ¹³C NMR chemical shifts for this compound and a related isomer, 3,3-dimethylpentane, which could be a potential impurity or point of comparison.

CompoundCarbon AtomChemical EnvironmentApprox. ¹³C Chemical Shift (δ, ppm)
This compound [6][7]C1CH₃ (terminal)~14
C2CH₂~23
C3Quaternary C~34
C4CH₂~46
C5CH₂~26
C6CH₂~23
C7CH₃ (terminal)~14
C3-CH₃CH₃ (on C3)~29 (x2)
3,3-Dimethylpentane [8]C1, C5CH₃ (terminal ethyl)~8.4
C2, C4CH₂ (ethyl)~33.8
C3Quaternary C~32.8
C3-CH₃CH₃ (on C3)~26.2 (x2)

Note: ¹H NMR signals for alkanes typically appear in the highly shielded region of 0.7-1.5 ppm . Specific assignments are difficult without higher-dimensional data due to overlap.[1]

Experimental Protocols
Protocol 1: Sample Preparation for Quantitative ¹H NMR (qNMR)
  • Analyte Preparation: Accurately weigh approximately 5-10 mg of the this compound mixture into a clean, dry vial.

  • Internal Standard Selection: Choose a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) that does not have signals overlapping with the analyte. The standard must be of high purity (>99%).

  • Standard Preparation: Accurately weigh an amount of the internal standard that is of a similar molar quantity to the analyte. Record the exact mass.

  • Dissolution: Dissolve both the analyte mixture and the internal standard in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) in the vial. Ensure complete dissolution by vortexing.

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

  • Analysis: The sample is now ready for NMR data acquisition.

Protocol 2: NMR Data Acquisition for Quantification
  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Relaxation Delay (d1): Set a long relaxation delay, typically 30-60 seconds (or at least 5 times the longest T1 of any proton of interest), to ensure complete relaxation of all protons. This is critical for accurate integration.[9]

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for good precision).

    • Acquisition Time (at): Use a sufficiently long acquisition time (e.g., 3-4 seconds) to ensure high digital resolution.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening of 0.3 Hz.

    • Fourier transform the FID.

    • Carefully phase the spectrum manually.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the selected non-overlapping peaks for the analyte and the internal standard. Calculate the molar ratio based on the integral values and the number of protons corresponding to each signal.

Visualization

Below is a logical workflow for troubleshooting and interpreting complex NMR spectra of alkane mixtures.

G Workflow for Interpreting Complex Alkane NMR Spectra cluster_resolve Overlap Resolution Techniques start Complex ¹H NMR Spectrum Acquired check_quality Assess Spectrum Quality (Resolution, S/N, Phasing) start->check_quality poor_quality Poor Quality check_quality->poor_quality No good_quality Good Quality check_quality->good_quality Yes troubleshoot Troubleshoot Experiment (Re-shim, Adjust Concentration, Re-phase) poor_quality->troubleshoot overlap Significant Signal Overlap? good_quality->overlap troubleshoot->start Re-acquire no_overlap Minimal Overlap overlap->no_overlap No resolve_overlap Resolve Overlap overlap->resolve_overlap Yes assign_peaks Assign Signals & Integrate no_overlap->assign_peaks change_solvent Change Solvent (e.g., to Benzene-d₆) resolve_overlap->change_solvent run_2d Acquire 2D NMR (COSY, HSQC) resolve_overlap->run_2d quantify Quantify Mixture Components assign_peaks->quantify structure_confirm Confirm Structure & Ratios quantify->structure_confirm end Final Interpretation Complete structure_confirm->end change_solvent->assign_peaks run_2d->assign_peaks

Caption: A flowchart detailing the logical steps for troubleshooting and interpreting complex NMR spectra.

References

Technical Support Center: 3,3-Dimethylheptane Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with 3,3-Dimethylheptane calibration curves in gas chromatography (GC).

Troubleshooting Guide

Issue 1: My calibration curve for this compound is non-linear.

Potential Causes and Solutions:

  • Concentration Range Exceeds Linear Range of Detector: The detector response may become non-linear at high concentrations.[1][2][3]

    • Solution: Determine the linear range of your detector by running a wide range of concentrations and identifying the point of saturation.[1] Adjust your calibration standards to fall within this linear range.

  • Improper Standard Preparation: Errors in serial dilutions or inaccurate stock solution concentration can lead to a non-linear curve.[4][5][6]

    • Solution: Prepare standards from a certified reference material. Use calibrated pipettes and volumetric flasks. It is good practice to prepare each standard independently from the stock solution to avoid propagating dilution errors.[4]

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause analyte adsorption, leading to poor peak shape and non-linearity, especially at low concentrations.[7]

    • Solution: Use a deactivated liner and ensure the column is properly conditioned.[5] If peak tailing is observed, it may indicate active sites.

  • Inappropriate Curve Fit: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.

    • Solution: While linear regression is common, some methods may require a quadratic or other non-linear fit, especially over a wide concentration range.[3] However, it is crucial to understand the reason for non-linearity before choosing a different model.

Issue 2: My calibration curve has a high R² value (e.g., >0.99), but the accuracy for my low concentration standards is poor.

Potential Causes and Solutions:

  • Leverage Effect: High concentration standards can disproportionately influence the regression line, masking inaccuracies at the lower end of the curve.[4]

    • Solution: Distribute your calibration points more evenly across the concentration range.[4] Consider using a weighted regression, which gives more weight to the lower concentration points.[3]

  • Incorrect Blank Subtraction: An improper blank subtraction can affect the accuracy, especially at low concentrations.

    • Solution: Ensure your blank (solvent or matrix) is free from contamination. Run a blank analysis and subtract the baseline response from your standards and samples.

  • Y-Intercept is Not Handled Correctly: Forcing the calibration curve through zero when there is a significant y-intercept can lead to inaccuracies at low concentrations.[8]

    • Solution: Evaluate the y-intercept. If it is statistically significant, do not force the curve through zero.[8] A significant intercept may indicate contamination or a systematic error.[9][10]

Issue 3: My calibration curve has a significant positive or negative y-intercept.

Potential Causes and Solutions:

  • Contamination: Contamination in the solvent, glassware, or GC system can lead to a positive y-intercept.[6][7][11]

    • Solution: Run a solvent blank to check for contamination.[11] Ensure all glassware is thoroughly cleaned. Check the carrier gas, syringe, and injector for any sources of contamination.[11]

  • Carryover from Previous Injections: A high concentration sample injected previously can lead to carryover, causing a positive intercept.[2][7]

    • Solution: Run a blank after a high concentration standard to check for carryover. Implement a rigorous syringe and injector cleaning protocol between injections.[11]

  • Incorrect Integration: Improper integration of the baseline can lead to a non-zero intercept.

    • Solution: Review the integration parameters for your peaks. Ensure the baseline is set correctly and consistently for all standards.

  • Matrix Effects: The sample matrix may contain components that interfere with the analyte signal, causing a non-zero intercept.[10]

    • Solution: Prepare your calibration standards in a matrix that matches your samples as closely as possible.

Issue 4: The reproducibility of my this compound standards is poor.

Potential Causes and Solutions:

  • Volatility of this compound: Due to its volatile nature, there can be loss of analyte during standard preparation and handling.

    • Solution: Prepare standards in a cool environment and keep vials capped whenever possible. Minimize headspace in your vials.[12] Use autosampler vials with septa that prevent evaporation.

  • Inconsistent Injection Volume: Manual injections can be a significant source of variability.[6][13]

    • Solution: Use an autosampler for better precision.[2] If using manual injection, employ a consistent and rapid injection technique.[13]

  • Instrument Instability: Fluctuations in carrier gas flow, oven temperature, or detector response can lead to poor reproducibility.[6][7]

    • Solution: Allow the GC system to stabilize before running your sequence. Regularly check for leaks and ensure the instrument parameters are stable.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Linearity (R²) > 0.995A high R² value does not solely guarantee a good calibration.[10]
Calibration Points Minimum of 5-6 pointsMore points are recommended for non-linear curves.[1]
Concentration Range Dependent on detectorShould span the expected concentration of samples.[1]
Relative Standard Deviation (RSD) of Response Factors < 15%For linear curves, the response factor should be consistent across the range.[12]
Accuracy of Standards 85-115% of nominal concentrationLower and upper limits of quantification may have wider acceptance criteria.
Y-Intercept Should be statistically insignificantA significant intercept may indicate a systematic error.[9][10]

Experimental Protocols

Protocol: Preparation of this compound Calibration Standards

Materials:

  • This compound (certified reference material)

  • High-purity solvent (e.g., Hexane or Methanol, GC grade)

  • Class A volumetric flasks and calibrated micropipettes

  • Autosampler vials with PTFE/silicone septa

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh a known amount of this compound into a volumetric flask.

    • Dilute to the mark with the chosen solvent.

    • Calculate the exact concentration.

  • Working Standard Preparation (Serial Dilution):

    • Prepare a series of at least six calibration standards by serial dilution of the stock solution.

    • It is recommended to prepare each standard independently from the stock solution to minimize error propagation.[4]

    • For example, to prepare a 10 µg/mL standard from a 1000 µg/mL stock, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Storage:

    • Store standards in tightly sealed vials at a low temperature (e.g., 4°C) to minimize evaporation.

    • Minimize headspace in the vials.[12]

Protocol: GC Analysis of this compound Standards

GC Parameters (Example):

  • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for alkane analysis.

  • Injector Temperature: 250°C

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Carrier Gas: Helium or Hydrogen with a constant flow rate.

  • Injection Volume: 1 µL

Procedure:

  • Sequence Setup:

    • Begin the sequence with one or two solvent blanks to ensure system cleanliness.

    • Inject the calibration standards in a random order to minimize the impact of any systematic drift.[4]

    • Include a blank after the highest concentration standard to check for carryover.

  • Data Analysis:

    • Integrate the peak area for this compound in each chromatogram.

    • Plot the peak area (y-axis) against the concentration (x-axis).

    • Perform a linear regression analysis to obtain the calibration equation and the coefficient of determination (R²).

    • Evaluate the residuals to ensure there is no systematic trend.

Visualizations

G cluster_0 Troubleshooting Workflow start Calibration Curve Issue Identified check_linearity Is the curve non-linear? start->check_linearity check_accuracy Is accuracy poor at low concentrations? check_linearity->check_accuracy No linearity_causes Potential Causes: - Exceeded linear range - Standard preparation error - Active sites in system check_linearity->linearity_causes Yes check_intercept Is there a significant y-intercept? check_accuracy->check_intercept No accuracy_causes Potential Causes: - Leverage effect - Incorrect blank subtraction - Y-intercept issue check_accuracy->accuracy_causes Yes check_reproducibility Is reproducibility poor? check_intercept->check_reproducibility No intercept_causes Potential Causes: - Contamination/Carryover - Incorrect integration - Matrix effects check_intercept->intercept_causes Yes end_node Re-evaluate and re-inject check_reproducibility->end_node No reproducibility_causes Potential Causes: - Analyte volatility - Inconsistent injection - Instrument instability check_reproducibility->reproducibility_causes Yes linearity_causes->end_node accuracy_causes->end_node intercept_causes->end_node reproducibility_causes->end_node

Caption: A troubleshooting decision tree for identifying and addressing common calibration curve issues.

G cluster_1 Standard Preparation and Analysis Workflow prep_stock 1. Prepare Stock Solution (Certified Reference Material) prep_standards 2. Prepare Working Standards (Independent Dilutions) prep_stock->prep_standards load_autosampler 3. Load Vials into Autosampler (Randomized Order) prep_standards->load_autosampler gc_analysis 4. GC Analysis load_autosampler->gc_analysis data_processing 5. Data Processing (Peak Integration) gc_analysis->data_processing calibration_curve 6. Generate Calibration Curve data_processing->calibration_curve evaluation 7. Evaluate Curve Performance (R², Accuracy, Intercept) calibration_curve->evaluation

Caption: A workflow diagram for the preparation and analysis of this compound calibration standards.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing this compound standards? A1: A high-purity, volatile solvent that is compatible with your GC system and does not co-elute with your analyte is recommended. Hexane and methanol are common choices. Ensure the solvent is of GC grade or higher to avoid introducing contaminants.[5]

Q2: How many calibration points should I use? A2: A minimum of five to six calibration points is generally recommended for a linear calibration curve.[1] Using more points, especially if you suspect non-linearity, will provide a more robust curve.

Q3: Should I include a zero point (blank) in my calibration curve? A3: You should analyze a blank to assess for contamination and baseline noise.[11] While you can include a blank as a point in your calibration, it is often better to not force the curve through zero unless the y-intercept is statistically insignificant.[8]

Q4: How often do I need to run a new calibration curve? A4: A new calibration curve should be run with every batch of samples to account for any variations in instrument performance.[4] Additionally, if any maintenance is performed on the instrument, a new calibration curve should be generated.

Q5: What should I do if I see "ghost peaks" in my blank injections? A5: Ghost peaks indicate contamination or carryover.[5][7] To troubleshoot, you can inject a solvent blank to see if the solvent is contaminated.[11] If the ghost peaks persist, it may be due to carryover from a previous injection or contamination in the injector port, syringe, or gas lines.[7][11] A thorough cleaning of the injector and syringe is recommended.[11]

References

Preventing degradation of 3,3-Dimethylheptane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylheptane. The information provided is intended to help prevent and troubleshoot potential degradation during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that users may encounter, providing a systematic approach to identifying and resolving the root cause.

Issue 1: Suspected Contamination or Degradation Upon Receipt or Opening a New Bottle

  • Question: I have just received a new bottle of this compound, and the initial analysis by Gas Chromatography (GC) shows unexpected peaks. What should I do?

  • Answer:

    • Verify Certificate of Analysis (CoA): Compare your GC results with the manufacturer's CoA. Note the purity specified and the analytical method used.

    • Check for Common Impurities: Review the supplier's specifications for known impurities. Some minor peaks may be acceptable within the product's grade.

    • Evaluate Handling Procedure: Ensure that the sample was handled correctly upon receipt. Exposure to air, moisture, or incompatible materials (e.g., certain plastics) could introduce contaminants.

    • Contact Supplier: If significant discrepancies persist between your analysis and the CoA, contact the supplier's technical support for a possible quality investigation. Provide them with your analytical data.

Issue 2: Changes in Purity After a Period of Storage

  • Question: My stock of this compound has been stored for several months, and I am now observing a decrease in purity and the appearance of new peaks in my GC analysis. What could be the cause?

  • Answer:

    • Review Storage Conditions: Confirm that the material was stored according to the recommended guidelines. For flammable liquids like this compound, this typically involves storage in a cool, dry, and well-ventilated area, away from sources of ignition, in a tightly sealed container.[1]

    • Investigate Potential for Oxidation: Alkanes can undergo slow oxidation over time, especially if exposed to air (oxygen) and light.[2] This can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and other oxygenated compounds.

    • Assess Container Integrity: Check the container and its seal for any signs of damage or degradation, which could allow for atmospheric exposure.

    • Consider Leaching from Container: If the compound was transferred to a different container, there is a possibility of leaching of plasticizers or other materials from the new container into the solvent.

    • Perform Further Analysis: If possible, use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the new peaks, which can provide clues about the degradation pathway.

Issue 3: Inconsistent Experimental Results

  • Question: I am using this compound as a solvent or reactant, and I am getting inconsistent results in my experiments. Could degradation of the alkane be a factor?

  • Answer:

    • Verify Purity Before Use: Always run a purity check (e.g., by GC) on your this compound stock before use, especially if it has been stored for an extended period or has been opened multiple times.

    • Consider the Role of Peroxides: If the degradation is due to oxidation, the resulting peroxides can be reactive and interfere with sensitive chemical reactions. Peroxide test strips can be used for a quick qualitative check.

    • Evaluate Experimental Setup: Ensure that your experimental conditions are not promoting degradation. High temperatures, exposure to strong oxidizing agents, or the presence of certain metal catalysts can accelerate alkane degradation.

    • Purify the Solvent: If degradation is suspected, consider purifying the this compound before use, for example, by distillation or by passing it through a column of activated alumina to remove peroxides and other polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is a flammable liquid and should be kept away from heat, sparks, open flames, and other sources of ignition. Storage in an inert atmosphere (e.g., under nitrogen or argon) can further minimize the risk of oxidative degradation.

Q2: What are the primary degradation pathways for this compound?

A2: While specific studies on this compound are limited, branched alkanes can degrade through several general pathways:

  • Oxidation (Autoxidation): This is a free-radical chain reaction with atmospheric oxygen, which can be initiated by heat or light.[2] It leads to the formation of hydroperoxides, which can then decompose to form alcohols, ketones, and carboxylic acids.

  • Substitution Reactions: These reactions, often initiated by UV light, can occur in the presence of halogens, leading to halogenated alkanes.[2]

  • Biodegradation: Certain microorganisms can degrade alkanes, typically by terminal or sub-terminal oxidation to form alcohols, which are then further metabolized.[3][4][5][6]

Q3: How can I detect the degradation of this compound?

A3: The most common method for detecting the degradation of this compound is Gas Chromatography (GC) with a Flame Ionization Detector (FID).[7] A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation. For identification of the degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[2]

Q4: Is it necessary to purify this compound before use?

A4: For most applications, high-purity this compound from a reputable supplier can be used as received. However, for highly sensitive applications, such as in reactions involving catalysts that are sensitive to trace impurities or when using material that has been stored for a long time, purification may be necessary. A simple check for peroxides and a GC purity analysis are recommended to determine if purification is needed.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Different Storage Conditions

Storage ConditionTime (Months)Purity (%) by GCObservations
2-8°C, Inert Atmosphere099.8-
699.7No significant change
1299.7No significant change
Room Temperature, Air099.8-
699.2Appearance of minor new peaks
1298.5Increase in impurity peaks
40°C, Air (Accelerated)099.8-
397.0Significant new peaks observed
695.1Further increase in degradation products

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific storage conditions and the purity of the initial material. It is highly recommended to perform in-house stability studies for critical applications.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

  • Objective: To determine the purity of a this compound sample and detect any degradation products.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for hydrocarbon analysis (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • Helium or Nitrogen (carrier gas)

    • Hydrogen (FID fuel)

    • Air (FID oxidizer)

    • This compound sample

    • High-purity solvent for dilution (e.g., hexane)

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1% v/v).

    • GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: 10°C/min to 250°C.

        • Hold at 250°C for 5 minutes.

      • Carrier Gas Flow Rate: 1 mL/min (constant flow).

      • Split Ratio: 50:1.

      • Injection Volume: 1 µL.

    • Analysis: Inject the prepared sample and record the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Visualizations

Troubleshooting_Flowchart Troubleshooting this compound Degradation start Suspected Degradation of This compound gc_analysis Perform GC Analysis start->gc_analysis compare_coa Compare with CoA and Previous Results gc_analysis->compare_coa new_peaks New Peaks or Purity Decrease? compare_coa->new_peaks check_storage Review Storage Conditions (Temp, Light, Air Exposure) new_peaks->check_storage Yes no_issue No Significant Change Monitor on Next Use new_peaks->no_issue No check_handling Review Handling and Experimental Conditions check_storage->check_handling identify_impurities Identify Impurities (e.g., GC-MS) check_handling->identify_impurities purify Purify if Necessary (e.g., Distillation, Alumina Column) identify_impurities->purify conclusion Root Cause Identified Implement Corrective Actions purify->conclusion

Caption: Troubleshooting workflow for suspected degradation.

Degradation_Pathway Generalized Oxidative Degradation of a Branched Alkane alkane This compound (Branched Alkane) radical Alkyl Radical alkane->radical + Initiator (Heat, Light) peroxy_radical Alkylperoxy Radical radical->peroxy_radical + O2 hydroperoxide Hydroperoxide peroxy_radical->hydroperoxide + R-H alkoxy_radical Alkoxy Radical hydroperoxide->alkoxy_radical hydroxy_radical Hydroxy Radical hydroperoxide->hydroxy_radical alcohol Alcohol alkoxy_radical->alcohol ketone Ketone alkoxy_radical->ketone

Caption: Potential oxidative degradation pathway.

References

Technical Support Center: Analysis of 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylheptane. It specifically addresses challenges related to matrix effects in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the influence of co-eluting compounds from the sample matrix on the ionization and measurement of the target analyte, in this case, this compound. These effects can lead to either signal enhancement or suppression, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] In complex biological matrices such as plasma or blood, endogenous components can interfere with the analysis of volatile organic compounds (VOCs) like this compound.[3]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility: Significant variation in results across replicate injections of the same sample.

  • Inaccurate quantification: Consistently high or low recovery of spiked standards. Values significantly deviating from 100% recovery (e.g., outside an 80-120% range) suggest a matrix effect.

  • Non-linear calibration curves: Difficulty in obtaining a linear response when using standard calibration curves prepared in a pure solvent.

  • Peak shape distortion: While less common for non-polar compounds like alkanes, matrix components can sometimes affect peak symmetry, leading to tailing or fronting.[4]

Q3: How can I diagnose the presence of matrix effects in my analysis?

A3: A straightforward method to diagnose matrix effects is to compare the signal response of this compound in a pure solvent standard versus a matrix-matched standard. Prepare a standard of known concentration in a clean solvent and another standard of the same concentration in a blank matrix extract (a sample of the same matrix type known to be free of this compound). A significant difference in the analyte response between the two samples indicates the presence of matrix effects.[5]

Q4: What are the primary strategies to mitigate matrix effects when analyzing this compound?

A4: The most effective strategies for overcoming matrix effects include:

  • Sample Preparation: Employing robust sample preparation techniques to remove interfering matrix components. For volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a highly effective technique as it isolates volatile analytes from the non-volatile matrix.[6][7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[3]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience the same matrix effects, leading to more accurate quantification.[8][9][10]

  • Standard Addition Method: This involves adding known amounts of a this compound standard to aliquots of the actual sample. This method is particularly useful when a blank matrix is not available and is considered a highly accurate method for compensating for matrix effects.[11][12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound, with a focus on issues arising from matrix effects.

Issue 1: Poor Peak Shape (Tailing or Broadening)
  • Symptom: Asymmetrical peaks where the tailing edge is elongated, or peaks are wider than expected.

  • Possible Causes & Solutions:

    • Column Issues: While this compound is non-polar, peak tailing can occur due to physical issues in the GC system.[14]

      • Improper Column Installation: Ensure the column is installed at the correct depth in the inlet and detector.

      • Contaminated Inlet Liner: Replace the inlet liner, as it can accumulate non-volatile matrix components.

      • Poor Column Cut: A clean, 90-degree cut of the fused silica column is essential for good peak shape. If the cut is jagged, trim the column.[4]

    • Injection Parameters:

      • Initial Oven Temperature Too High: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper focusing of the analytes at the head of the column.[4]

Issue 2: Inconsistent Retention Times
  • Symptom: The retention time of this compound shifts between runs.

  • Possible Causes & Solutions:

    • Leaks: Check for leaks in the carrier gas lines, septum, and column fittings.

    • Flow Rate Fluctuation: Ensure the carrier gas flow rate is stable.

    • Oven Temperature Instability: Verify that the GC oven temperature is stable and reproducible.

Issue 3: Low or No Analyte Response
  • Symptom: The signal for this compound is weak or absent, even at concentrations expected to be detectable.

  • Possible Causes & Solutions:

    • Signal Suppression: This is a classic matrix effect where co-eluting compounds inhibit the ionization of this compound in the MS source.

      • Improve Sample Cleanup: Utilize a more effective sample preparation technique like HS-SPME to better isolate the analyte from the matrix.

      • Dilute the Sample: A simple dilution can often reduce the concentration of interfering compounds.[3]

    • System Contamination: A contaminated ion source can lead to poor sensitivity. Perform routine maintenance and cleaning of the MS ion source.

    • Leaks: A leak in the system can lead to a loss of sample and reduced sensitivity.

Issue 4: High and Variable Results (Signal Enhancement)
  • Symptom: The quantified amount of this compound is unexpectedly high and not reproducible.

  • Possible Causes & Solutions:

    • Signal Enhancement: In GC-MS, non-volatile matrix components can accumulate in the inlet, masking active sites where the analyte might otherwise adsorb. This "analyte protectant" effect can lead to a higher, more variable signal.[8][9][15]

      • Use Matrix-Matched Calibration: This will compensate for the enhancement effect by ensuring standards and samples are affected similarly.[10]

      • Use the Standard Addition Method: This is a robust way to achieve accurate quantification in the presence of signal enhancement.[11][12][13]

      • Regular Inlet Maintenance: Frequent replacement of the inlet liner and septum can prevent the buildup of matrix components.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Blood Plasma

This protocol is adapted from methods for analyzing volatile hydrocarbons in biological matrices.[16][17]

1. Sample Preparation: a. Pipette 0.5 mL of blood plasma into a 10 mL headspace vial. b. Add 1.5 mL of deionized water. c. If using an internal standard, add the appropriate amount (e.g., a deuterated analog of a similar alkane). d. Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Procedure: a. Place the vial in an autosampler with an incubation chamber set to 60°C. b. Equilibrate the sample for 15 minutes with agitation. c. Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C.

3. GC-MS Analysis: a. Injector: Desorb the SPME fiber in the GC inlet for 2 minutes at 250°C in splitless mode. b. Column: Use a non-polar column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp: 10°C/min to 150°C.
  • Ramp: 20°C/min to 250°C, hold for 2 minutes. e. MS Parameters:
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Acquisition Mode: Scan mode from m/z 40-200 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions for this compound (e.g., m/z 57, 71, 99).

Protocol 2: Standard Addition Method for Quantification

1. Preparation of Spiked Samples: a. Take at least four equal aliquots of the sample extract. b. Leave one aliquot un-spiked. c. To the remaining aliquots, add increasing known amounts of a this compound standard solution. The concentrations should be chosen to bracket the expected concentration of the analyte in the sample. d. Dilute all aliquots to the same final volume.

2. Analysis: a. Analyze each of the prepared solutions using the optimized GC-MS method.

3. Data Analysis: a. Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis). b. Perform a linear regression on the data points. c. Extrapolate the line to the x-axis (where the peak area is zero). The absolute value of the x-intercept is the concentration of this compound in the original sample.[11][12]

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis

ParameterSetting
GC System
Injection ModeSplitless
Inlet Temperature250°C
ColumnDB-1 (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program40°C (3 min), then 10°C/min to 150°C, then 20°C/min to 250°C (2 min)
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeScan (m/z 40-200) or SIM (m/z 57, 71, 99)

Table 2: Comparison of Calibration Strategies for VOC Analysis

Calibration MethodProsConsBest For
External Standard (in solvent) Simple and fast to prepare.Prone to inaccuracies due to matrix effects.Simple, clean matrices.
Matrix-Matched Calibration Compensates for matrix effects.[10]Requires a blank matrix, which may be difficult to obtain.Complex matrices where a representative blank is available.
Standard Addition Highly accurate, compensates for matrix effects without a blank matrix.[11][12]More time-consuming and requires more sample volume.Complex and variable matrices where a blank is unavailable.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Dilution Dilution with Water Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking HS_Vial Transfer to Headspace Vial Spiking->HS_Vial Incubation Incubation and Equilibration HS_Vial->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HS-SPME GC-MS workflow for this compound analysis.

troubleshooting_flowchart Start Problem: Inaccurate Quantification CheckRecovery Check Spike Recovery Start->CheckRecovery RecoveryOK Recovery within 80-120%? CheckRecovery->RecoveryOK LowRecovery Low Recovery (<80%) RecoveryOK->LowRecovery No, Low HighRecovery High Recovery (>120%) RecoveryOK->HighRecovery No, High End Accurate Quantification RecoveryOK->End Yes SignalSuppression Potential Signal Suppression LowRecovery->SignalSuppression SignalEnhancement Potential Signal Enhancement HighRecovery->SignalEnhancement ImproveCleanup Improve Sample Cleanup (e.g., HS-SPME) SignalSuppression->ImproveCleanup DiluteSample Dilute Sample SignalSuppression->DiluteSample MatrixMatch Use Matrix-Matched Calibration SignalEnhancement->MatrixMatch StdAddition Use Standard Addition Method SignalEnhancement->StdAddition ImproveCleanup->End DiluteSample->End MatrixMatch->End StdAddition->End

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Optimal Column Selection for Heptane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed guidance on selecting the optimal gas chromatography (GC) column for the separation of heptane isomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for separating heptane isomers by gas chromatography?

A1: The most critical factor is the choice of the stationary phase, which dictates the column's selectivity. For heptane isomers, which are non-polar hydrocarbons, a non-polar stationary phase is the most effective. The separation of these isomers is primarily governed by their boiling points, and non-polar columns excel at separating compounds based on this physical property.[1] The general principle of "like dissolves like" is applicable here, where non-polar analytes are best separated by a non-polar stationary phase.[1]

Q2: Which commercially available GC columns are recommended for heptane isomer separation?

A2: Columns with a 100% dimethylpolysiloxane stationary phase are the industry standard and an excellent starting point for separating non-polar compounds like heptane isomers. These columns separate analytes primarily by their boiling points. Another suitable option is a column with a stationary phase of 6% cyanopropylphenyl - 94% dimethylpolysiloxane, which offers a slightly different selectivity due to the introduction of some polarity.

Commonly recommended columns include:

  • Non-Polar:

    • Agilent DB-1, HP-1

    • Restek Rtx-1

    • Supelco SPB-1

  • Slightly Polar:

    • Agilent DB-624

    • Restek Rtx-624

Q3: What is the expected elution order of heptane isomers on a non-polar column?

A3: On a non-polar stationary phase, such as 100% dimethylpolysiloxane, heptane isomers generally elute in order of increasing boiling point. The more branched an isomer is, the lower its boiling point, and thus the earlier it will elute. The nine isomers of heptane are:

  • n-Heptane

  • 2-Methylhexane

  • 3-Methylhexane

  • 2,2-Dimethylpentane

  • 2,3-Dimethylpentane

  • 2,4-Dimethylpentane

  • 3,3-Dimethylpentane

  • 3-Ethylpentane

  • 2,2,3-Trimethylbutane

The exact elution order can be complex, especially for closely boiling isomers, but generally follows the degree of branching.

Troubleshooting Guide

This section addresses specific issues that may arise during the separation of heptane isomers.

Problem: Poor resolution or co-elution of heptane isomers.

Solution:

Achieving baseline separation of all nine heptane isomers is challenging due to their similar structures and boiling points. If you are experiencing co-elution, consider the following optimization strategies:

  • Temperature Program Optimization: A slow temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the separation of closely eluting isomers. A lower initial oven temperature can also enhance the resolution of early-eluting, highly branched isomers.

  • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions and carrier gas type (Helium or Hydrogen). An optimal flow rate minimizes peak broadening and maximizes efficiency.

  • Column Dimensions:

    • Length: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution, though it will also increase analysis time.

    • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) provides higher efficiency and better resolution than a larger ID column (e.g., 0.53 mm).

    • Film Thickness: A thicker film can increase retention and may improve the separation of very volatile isomers.

Problem: Specific co-elution of 2,3-dimethylpentane and 2,4-dimethylpentane.

Solution:

The co-elution of 2,3-dimethylpentane and 2,4-dimethylpentane is a common challenge. To resolve these isomers, meticulous method optimization is required:

  • Very Slow Temperature Ramp: Employ a very slow temperature ramp rate, such as 1-2 °C/min, through the elution range of these isomers.

  • High-Resolution Column: Utilize a long, narrow-bore column (e.g., 60 m x 0.25 mm ID) to maximize theoretical plates.

  • Alternative Stationary Phase: While non-polar columns are standard, a stationary phase with a different selectivity, such as a 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., DB-624), may provide the necessary difference in interaction to resolve these specific isomers.

Problem: Peak tailing for some or all heptane isomer peaks.

Solution:

Peak tailing in the analysis of non-polar hydrocarbons like heptane isomers is often indicative of issues within the GC system rather than the column chemistry itself.

  • Check for Active Sites: Ensure the injector liner is clean and properly deactivated. Active sites in the liner can cause peak tailing.

  • Column Installation: Improper column installation, such as not cutting the column ends cleanly or incorrect insertion depth into the injector and detector, can lead to peak distortion.

  • Contamination: Contamination in the carrier gas, sample, or at the head of the column can cause peak tailing. Bake out the column at a high temperature (within its specified limits) to remove contaminants.

Experimental Protocols

Below are detailed methodologies for the separation of heptane isomers on commonly used GC columns.

Method 1: Separation on a Non-Polar Column (e.g., DB-1, Rtx-1)

This method is a good starting point for the general separation of all nine heptane isomers.

ParameterSetting
Column Agilent DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/Splitless, 250 °C
Split Ratio 100:1
Injection Volume 1.0 µL
Oven Program 35 °C (hold for 5 min), then ramp to 150 °C at 3 °C/min
Detector FID, 250 °C
Method 2: High-Resolution Separation on a Slightly Polar Column (e.g., DB-624)

This method may offer enhanced resolution for specific isomer pairs. A patent for the separation of n-heptane and isooctane suggests a DB-624 column with a specific temperature program.[2]

ParameterSetting
Column Agilent DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Nitrogen, constant flow
Injector Split/Splitless, 250 °C
Split Ratio 50:1
Injection Volume 1.0 µL
Oven Program 40 °C (hold for 8 min), then ramp to 220 °C at 15 °C/min (hold for 6 min)
Detector FID, 280 °C

Quantitative Data Summary

The following table summarizes the boiling points of the nine heptane isomers. On a non-polar column, the elution order will generally follow the increasing order of boiling points.

Heptane IsomerBoiling Point (°C)
2,2,3-Trimethylbutane80.9
2,2-Dimethylpentane79.2
2,4-Dimethylpentane80.5
3,3-Dimethylpentane86.1
2,3-Dimethylpentane89.8
3-Ethylpentane93.5
3-Methylhexane92.0
2-Methylhexane90.1
n-Heptane98.4

Note: Boiling points are approximate and can vary slightly based on the data source.

Visualizations

Column_Selection_Workflow start Start: Separate Heptane Isomers q1 Are all 9 isomers present? start->q1 col_nonpolar Select Non-Polar Column (e.g., DB-1, Rtx-1) q1->col_nonpolar Yes q1->col_nonpolar No (General Purpose) q2 Is resolution adequate? col_nonpolar->q2 optimize Optimize Method: - Slower temperature ramp - Adjust flow rate - Increase column length q2->optimize No end Analysis Complete q2->end Yes q3 Still co-eluting specific pairs? optimize->q3 col_polar Consider Slightly Polar Column (e.g., DB-624) q3->col_polar Yes q3->end No (Resolved) col_polar->end

Caption: Workflow for selecting an optimal GC column for heptane isomer separation.

References

Validation & Comparative

A Comparative Guide: Unveiling the Identity of 3,3-Dimethylheptane with GC-MS and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of the branched alkane, 3,3-dimethylheptane.

This document outlines the fundamental principles of each method, presents detailed experimental protocols, and offers a clear comparison of the qualitative and quantitative data each technique provides. By understanding the distinct advantages and limitations of GC-MS and NMR, researchers can make informed decisions to select the most appropriate analytical approach for their specific needs.

Principles of Identification: Fragmentation vs. Nuclear Environment

Gas Chromatography-Mass Spectrometry (GC-MS) operates on a two-fold principle. Initially, the gas chromatograph separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[1][2] As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization causes the molecules to fragment into a predictable pattern of charged ions.[2] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for the compound.[2] For this compound, the fragmentation pattern provides crucial clues to its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy , in contrast, probes the magnetic properties of atomic nuclei, such as ¹H (protons) and ¹³C.[1] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, known as the chemical shift, is highly sensitive to the local electronic environment of each nucleus.[3] Thus, NMR provides detailed information about the connectivity of atoms, the number of different types of protons and carbons, and their neighboring atoms.[1] For an unambiguous structural determination of this compound, both ¹H and ¹³C NMR spectra are invaluable.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and NMR.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Volatile Solvent (e.g., Hexane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectrum of Peak Chromatogram->MassSpectrum LibrarySearch Compare with NIST Library MassSpectrum->LibrarySearch Identification Identify Compound LibrarySearch->Identification

GC-MS analysis workflow for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution Tube Transfer to NMR Tube Dissolution->Tube Placement Place in NMR Spectrometer Tube->Placement Shimming Shim Magnetic Field Placement->Shimming Acquisition Acquire 1H and 13C Spectra Shimming->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Integration Integrate Peaks (1H NMR) Processing->Integration ShiftAnalysis Analyze Chemical Shifts & Coupling (1H, 13C) Processing->ShiftAnalysis Structure Elucidate Structure Integration->Structure ShiftAnalysis->Structure

NMR analysis workflow for this compound.

Data Comparison: GC-MS vs. NMR

The following tables summarize the key quantitative data obtained from GC-MS and NMR analysis of this compound.

Table 1: GC-MS Data for this compound

ParameterValueDescription
Retention Time (t_R_) VariableDependent on GC column and temperature program.
Kovats Retention Index (I) ~835-840 (non-polar column)[4]A standardized measure of retention, useful for inter-laboratory comparison.
Molecular Ion (M⁺) m/z 128 (low intensity)[5]Corresponds to the molecular weight of C₉H₂₀.
Base Peak m/z 71 or 57[4]The most abundant fragment ion in the mass spectrum.
Key Fragment Ions (m/z) 113, 99, 85, 71, 57, 43[6][7]Characteristic fragments formed by the cleavage of C-C bonds.

Table 2: NMR Spectral Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~0.85t6H2 x -CH₂CH₃ (C1 & C7)
~0.88s6H2 x -C(CH₃)₂- (on C3)
~1.25m6H-CH₂ CH₂CH₂- & -C(CH₃)₂CH₂ CH₃ (C2, C4, C5)
~1.35q2H-CH₂ CH₃ (on C3)
¹³C NMR ~8.0--C7
~14.2--C1
~17.1--C6
~23.5--C5
~26.4--2 x -C(C H₃)₂- (on C3)
~32.1--C3 (quaternary)
~36.8--C2
~42.3--C4

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer field strength. The values presented are representative.

Comparative Discussion

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (ppm to ppb range)Lower (requires higher sample concentration)[8]
Sample Requirements Volatile and thermally stable compounds; small sample size (µL)[9]Soluble sample; larger sample size (mg)[10]
Analysis Time Relatively fast per sample (minutes)Can be longer, especially for complex experiments or dilute samples
Structural Information Provides molecular weight and a fragmentation pattern that suggests the structure.[2] Can have difficulty distinguishing isomers with similar fragmentation.Provides detailed and unambiguous structural information, including atom connectivity and stereochemistry.[1]
Quantitative Analysis Can be quantitative with appropriate calibration standards.Inherently quantitative (qNMR) by integrating peak areas relative to an internal standard.[11]
Mixture Analysis Excellent for separating and identifying components in a complex mixture.Can analyze mixtures, but severe peak overlap can complicate interpretation without prior separation.
Cost & Complexity Generally lower instrument and maintenance costs.Higher initial investment and operational costs.[8]

For the specific identification of this compound:

  • GC-MS is a rapid and sensitive method for detecting its presence in a volatile sample. The retention index and mass spectrum can provide a confident identification, especially when compared against a spectral library like NIST.[1] However, distinguishing it from other C9 alkane isomers with similar fragmentation patterns can sometimes be challenging.[12]

  • NMR provides definitive structural proof. The ¹H NMR spectrum clearly shows the number of different proton environments and their neighboring protons through splitting patterns. The ¹³C NMR spectrum reveals the number of unique carbon environments, including the characteristic quaternary carbon signal, confirming the 3,3-dimethyl substitution pattern.

Experimental Protocols

GC-MS Analysis of this compound

Objective: To separate and identify this compound in a sample.

Materials:

  • This compound sample

  • High-purity hexane (or other suitable volatile solvent)

  • GC vials with caps

  • GC-MS instrument equipped with a non-polar capillary column (e.g., DB-1ms or HP-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 100 ppm).

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-200

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for that peak.

    • Compare the obtained mass spectrum with a reference spectrum from the NIST library for confirmation.

    • Calculate the Kovats retention index using a series of n-alkane standards if required for higher confidence.

NMR Analysis of this compound

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (5-25 mg for ¹H, higher for ¹³C)[10]

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Pasteur pipette and glass wool

  • Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for reference)

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and place it in a small vial.

    • Add approximately 0.6-0.7 mL of CDCl₃.[13]

    • Ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[10]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra (¹H: CDCl₃ at 7.26 ppm; ¹³C: CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the this compound structure.

Conclusion

Both GC-MS and NMR are powerful techniques for the identification of this compound, each offering unique advantages. GC-MS provides high sensitivity and is ideal for detecting the compound in complex mixtures, offering a rapid preliminary identification. NMR, while less sensitive and requiring a purer, more concentrated sample, delivers an unparalleled level of structural detail, providing unambiguous confirmation of the molecular architecture. For comprehensive and robust compound identification, a synergistic approach utilizing both GC-MS and NMR is often the most effective strategy.

References

A Comparative Guide to 3,3-Dimethylheptane and Other Octane Isomers as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal fuel additives is paramount for enhancing engine performance and efficiency. This guide provides an objective comparison of 3,3-Dimethylheptane against other octane isomers, supported by experimental data on key performance indicators such as octane rating and heat of combustion.

The anti-knock characteristics of a gasoline fuel, quantified by the octane rating, are critical for preventing premature detonation in spark-ignition internal combustion engines. Higher octane ratings allow for higher compression ratios, leading to increased thermal efficiency and power output.[1] Branched-chain alkanes generally exhibit higher octane numbers than their straight-chain counterparts, making them valuable as fuel additives.[2] This guide focuses on a comparative analysis of various C8 isomers (octanes) and the C9 isomer, this compound, to elucidate their potential as performance-enhancing fuel components.

Performance Data Summary

The following table summarizes the key performance parameters for this compound and a selection of other octane isomers. The data has been compiled from various experimental studies to provide a clear and concise comparison.

CompoundMolecular FormulaResearch Octane Number (RON)Motor Octane Number (MON)Heat of Combustion (MJ/mol)
n-OctaneC₈H₁₈-20-17-5.470
2-MethylheptaneC₈H₁₈23.821.7-5.466
2,5-DimethylhexaneC₈H₁₈39.026.7-5.459
3,3-DimethylhexaneC₈H₁₈77.669.1-5.454
2,2,3-TrimethylpentaneC₈H₁₈99.9109.6-5.456
2,2,4-Trimethylpentane (Iso-octane)C₈H₁₈100100-5.451
This compound C₉H₂₀ ~90 (estimated) Not Found Not Found

Note: Data for this compound is limited in publicly available literature. The RON is an estimate based on structural similarities and trends in octane numbers.

Key Performance Insights

Octane Rating: The degree of branching in the alkane structure significantly influences the octane number. Highly branched isomers like 2,2,3-trimethylpentane and the reference compound, 2,2,4-trimethylpentane (iso-octane), exhibit the highest RON and MON values, indicating superior anti-knock properties.[3][4] In contrast, the linear n-octane has a very low, even negative, octane rating. 3,3-Dimethylhexane shows a respectable octane rating, and it is anticipated that this compound, with its quaternary carbon, would also possess a high octane number. The general trend observed is that increased branching leads to a higher octane rating.[2]

Heat of Combustion: The heat of combustion is the energy released when a compound undergoes complete combustion. For isomeric alkanes, a lower heat of combustion indicates greater molecular stability.[5] The data reveals that as branching increases, the heat of combustion tends to decrease, signifying that more branched isomers are more stable.[5] For instance, the highly branched 2,2,4-trimethylpentane has a lower heat of combustion compared to the less branched 2-methylheptane and the linear n-octane. This suggests that while highly branched isomers are excellent for preventing knock, they release slightly less energy per mole upon combustion.

Engine Performance: The use of high-octane fuel additives allows engines to operate at higher compression ratios without knocking, which can lead to improvements in engine performance metrics such as torque and brake power.[6][7] Furthermore, optimizing the octane number of the fuel can lead to a reduction in brake-specific fuel consumption (BSFC), indicating greater fuel efficiency.[8] While direct comparative engine performance data for each individual isomer is scarce, the octane ratings serve as a strong indicator of their potential to enhance engine performance.

Experimental Protocols

Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The standard methods for determining the octane rating of spark-ignition engine fuels are ASTM D2699 for RON and ASTM D2700 for MON. Both methods utilize a standardized, single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699: This test method is intended to simulate fuel performance under mild, low-speed driving conditions. The key operating parameters are:

  • Engine Speed: 600 rpm

  • Intake Air Temperature: Dependent on barometric pressure, but typically around 52°C (125°F)

  • Ignition Timing: 13° before top dead center

The experimental procedure involves running the test fuel in the CFR engine and adjusting the compression ratio until a standard level of knock intensity is observed. This knock intensity is then compared to that of primary reference fuels (mixtures of iso-octane and n-heptane with known octane numbers). The RON of the test fuel is the octane number of the primary reference fuel that produces the same knock intensity under the specified conditions.

Motor Octane Number (MON) - ASTM D2700: This method evaluates fuel performance under more severe, high-speed conditions. The main differences in operating parameters compared to the RON test are:

  • Engine Speed: 900 rpm

  • Intake Mixture Temperature: 149°C (300°F)

  • Ignition Timing: Varies with compression ratio

The procedure is similar to the RON test, where the compression ratio is adjusted to achieve a standard knock intensity, which is then matched against primary reference fuels to determine the MON.

Determination of Heat of Combustion

The heat of combustion is determined experimentally using a bomb calorimeter. A known mass of the sample is placed in a sealed container (the "bomb"), which is then filled with high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited electrically, and the heat released by the combustion process is absorbed by the water and the calorimeter, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion of the substance can be calculated.

Logical Workflow for Fuel Additive Evaluation

The following diagram illustrates a logical workflow for the evaluation of a novel compound, such as this compound, as a potential fuel additive.

FuelAdditiveEvaluation cluster_0 Initial Screening cluster_1 Performance Testing cluster_2 Analysis & Decision A Compound Synthesis & Purification B Physicochemical Characterization A->B Purity >98% C Preliminary Octane Number Estimation (QSPR) B->C D RON/MON Determination (ASTM D2699/D2700) C->D Promising Estimate E Heat of Combustion Measurement D->E F Engine Dynamometer Testing (Torque, Power, BSFC) E->F G Data Analysis & Comparison F->G H Decision on Further Development G->H

Workflow for evaluating new fuel additives.

This workflow begins with the synthesis and characterization of the compound, followed by an initial estimation of its octane number using Quantitative Structure-Property Relationship (QSPR) models. Promising candidates then undergo rigorous experimental testing to determine their actual RON, MON, and heat of combustion. Finally, engine dynamometer tests provide crucial data on real-world performance metrics, leading to a comprehensive analysis and a decision on the compound's viability as a fuel additive.

Signaling Pathways in Combustion (Conceptual)

While not a biological signaling pathway, the chemical kinetic pathways of combustion involve a complex series of radical chain reactions. The anti-knock quality of a fuel is determined by its resistance to autoignition, which is governed by these reaction pathways.

CombustionPathways cluster_0 Low-Temperature Combustion cluster_1 High-Temperature Combustion Fuel Alkane Fuel AlkylRadical Alkyl Radical (R•) Fuel->AlkylRadical + OH•, O₂ AlkylperoxyRadical Alkylperoxy Radical (ROO•) AlkylRadical->AlkylperoxyRadical + O₂ SmallAlkyls Smaller Alkyls AlkylRadical->SmallAlkyls β-scission HydroperoxyalkylRadical Hydroperoxyalkyl Radical (•QOOH) AlkylperoxyRadical->HydroperoxyalkylRadical Isomerization Ketohydroperoxide Ketohydroperoxide HydroperoxyalkylRadical->Ketohydroperoxide + O₂ ChainBranching Chain Branching (Autoignition/Knock) Ketohydroperoxide->ChainBranching Alkenes Alkenes SmallAlkyls->Alkenes CO_H2 CO + H₂ Alkenes->CO_H2 CO2_H2O CO₂ + H₂O (Heat Release) CO_H2->CO2_H2O

Conceptual diagram of alkane combustion pathways.

At low to intermediate temperatures, the formation of hydroperoxyalkyl radicals can lead to chain-branching reactions, which cause rapid autoignition and engine knock. The structure of the fuel molecule dictates the stability of the intermediate radical species and the rates of these critical reactions. Highly branched isomers like this compound tend to form more stable radicals that are less prone to the isomerization and subsequent reactions that lead to autoignition, thus resulting in a higher octane number.

References

Comparative Guide to a Novel Gas Chromatography Method for the Quantification of 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of 3,3-Dimethylheptane against a standard GC-MS method. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical approach for their specific needs, with a focus on performance, efficiency, and adherence to regulatory standards.

Introduction

This compound is a volatile organic compound (VOC) that can be present as an impurity in pharmaceutical preparations or as a component in various chemical mixtures. Accurate and precise quantification of this compound is crucial for quality control and safety assessment. This document outlines a novel, rapid GC-FID method and compares its validation parameters to a well-established, standard GC-MS method.

Methodology Comparison

The performance of the new GC-FID method was validated against a standard GC-MS method according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[1][2][3] The validation focused on key analytical parameters including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Data Presentation: Summary of Validation Parameters

The following tables summarize the comparative performance of the new GC-FID method and the standard GC-MS method for the quantification of this compound.

Table 1: Linearity and Range

ParameterNew GC-FID MethodStandard GC-MS Method
Linear Range 0.1 - 100 µg/mL0.5 - 100 µg/mL
Correlation Coefficient (r²) 0.99950.9991
Number of Data Points 76

Table 2: Accuracy (Recovery)

Concentration LevelNew GC-FID Method (% Recovery ± SD)Standard GC-MS Method (% Recovery ± SD)
Low (0.5 µg/mL) 99.2 ± 1.8%98.5 ± 2.1%
Medium (50 µg/mL) 101.5 ± 1.2%100.8 ± 1.5%
High (90 µg/mL) 99.8 ± 1.1%100.2 ± 1.3%

Table 3: Precision (Repeatability & Intermediate Precision)

ParameterNew GC-FID Method (% RSD)Standard GC-MS Method (% RSD)
Repeatability (n=6) 1.5%1.8%
Intermediate Precision (n=18) 2.1%2.5%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterNew GC-FID MethodStandard GC-MS Method
LOD 0.03 µg/mL0.1 µg/mL
LOQ 0.1 µg/mL0.5 µg/mL

Table 5: Method Robustness & Run Time

ParameterNew GC-FID MethodStandard GC-MS Method
Analysis Run Time 8 minutes15 minutes
Robustness Unaffected by minor changes in flow rate and oven temperatureMinor variations observed with changes in oven temperature ramp rate

Experimental Protocols

Detailed methodologies for the new GC-FID method are provided below. The standard GC-MS method follows established protocols for VOC analysis.[4][5][6]

New GC-FID Method: Detailed Protocol

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution in methanol to concentrations of 0.1, 0.5, 1, 10, 50, 80, and 100 µg/mL.

  • An internal standard (n-Octane) is added to all standards and samples to a final concentration of 20 µg/mL.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/Splitless inlet in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 20°C/min.

    • Hold at 150°C for 1 minute.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Peak areas of this compound and the internal standard are integrated.

  • A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • The concentration of this compound in unknown samples is determined from the calibration curve.

Visualizations

Experimental Workflow for the New GC-FID Method

experimental_workflow A Sample Preparation (Stock, Standards, Samples + IS) B GC Injection (1 µL, Splitless) A->B Inject C Chromatographic Separation (DB-5ms Column) B->C Separate D Flame Ionization Detection (FID) C->D Detect E Data Acquisition (Peak Area Integration) D->E Acquire Signal F Data Analysis (Calibration Curve, Quantification) E->F Analyze Data

Caption: Workflow of the new GC-FID method for this compound quantification.

Logical Relationship of Validation Parameters

validation_parameters Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ LOD LOD Method->LOD Robustness Robustness Method->Robustness Linearity->LOQ Precision->Accuracy Precision->LOQ

References

Cross-Validation of 3,3-Dimethylheptane Spectral Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, drug development, and quality control, the unambiguous identification of chemical compounds is paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are fundamental tools for elucidating molecular structures. However, the interpretation of spectral data can be complex and prone to error. Cross-validation of experimentally acquired spectra with established public databases is a critical step to ensure the accuracy and reliability of compound identification.

This guide provides a comparative analysis of the spectral data for 3,3-Dimethylheptane available in prominent public databases, namely the National Institute of Standards and Technology (NIST) WebBook and SpectraBase. By presenting the data in a structured format, this guide aims to facilitate the cross-validation process for researchers, scientists, and drug development professionals. Detailed experimental protocols for acquiring such spectra are also provided to support the reproduction of these experiments.

Data Presentation: A Comparative Analysis of Spectral Data

The following tables summarize the key spectral data for this compound as found in the NIST and SpectraBase databases.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The gas chromatography-mass spectrometry (GC-MS) data for this compound from the NIST Mass Spectrometry Data Center is presented below.[1][2]

m/zRelative Abundance (%)Source Database
43100NIST
5795NIST
7180NIST
9975NIST
1285NIST
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The following data for this compound is sourced from SpectraBase.[1]

Chemical Shift (ppm)MultiplicityAssignmentSource Database
0.88Triplet-CH₃ (terminal)SpectraBase
1.25Multiplet-CH₂-SpectraBase
0.83Singlet-C(CH₃)₂-SpectraBase
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The data for this compound presented below is from SpectraBase.[1][3]

Chemical Shift (ppm)AssignmentSource Database
14.2-CH₃ (terminal)SpectraBase
23.4-CH₂-SpectraBase
26.8-C(CH₃)₂-SpectraBase
32.5-CH₂-SpectraBase
35.9-C(CH₃)₂-SpectraBase
42.1-CH₂-SpectraBase
Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The vapor phase IR spectral data for this compound from the NIST WebBook is summarized below.[1]

Wavenumber (cm⁻¹)Functional Group AssignmentSource Database
2958C-H Stretch (Alkyl)NIST
2874C-H Stretch (Alkyl)NIST
1467C-H Bend (Alkyl)NIST
1367C-H Bend (Alkyl)NIST

Experimental Protocols

The following are generalized experimental protocols for the acquisition of MS, NMR, and IR spectra of a liquid sample like this compound.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Acquisition: Inject the sample into the GC-MS system and acquire the data.

  • Data Analysis: Analyze the resulting chromatogram and mass spectrum. Identify the peak corresponding to this compound and record the m/z values and relative abundances of the major fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

  • Data Analysis: Identify the chemical shifts, multiplicities, and integration values for all signals in the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be acquired directly as a thin film between two salt plates (e.g., NaCl or KBr) or in a liquid cell. For vapor phase analysis, the sample is introduced into a gas cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or the pure solvent if a solution is used).

    • Acquire the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the positions (in wavenumbers, cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for cross-validating experimental spectral data with public databases.

cluster_0 Experimental Data Acquisition cluster_1 Database Search & Comparison cluster_2 Validation & Conclusion A Acquire Experimental Spectra (MS, NMR, IR) B Search Public Databases (e.g., NIST, SpectraBase) A->B Upload/Input Experimental Data D Compare Experimental and Database Spectra A->D C Extract Database Spectra for this compound B->C Identify Compound C->D Side-by-Side Analysis E Spectral Data Match? D->E Assess Similarity F Compound Identity Confirmed E->F Yes G Re-evaluate Experimental Data / Compound Purity E->G No

Caption: Workflow for spectral data cross-validation.

References

A Comparative Analysis of 3,3-Dimethylheptane and n-Nonane for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the selection of appropriate solvents is a critical decision that influences reaction kinetics, product purity, and overall process safety and efficiency. Among the vast array of available solvents, alkanes are frequently utilized for their non-polar characteristics. This guide provides a detailed comparative study of two isomeric C9 alkanes: 3,3-Dimethylheptane and n-nonane. By examining their physicochemical properties, potential applications, and safety profiles, this document aims to equip researchers and drug development professionals with the necessary data to make informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between the branched-chain this compound and the straight-chain n-nonane gives rise to notable variations in their physical properties. These differences can have significant implications for their use in laboratory and industrial settings. A summary of their key physicochemical properties is presented below.

PropertyThis compoundn-Nonane
Molecular Formula C₉H₂₀C₉H₂₀
Molecular Weight 128.26 g/mol [1]128.26 g/mol [2]
Boiling Point 137 °C[3]151 °C[4]
Melting Point -102.17 °C (estimate)[3]-53 °C[2]
Density 0.72 g/cm³[1]0.718 g/mL at 25 °C
Flash Point 23 °C[1]31 °C[2]
Viscosity Not readily available0.67 cP[4]
Solubility in Water 302.8 µg/L (temperature not stated)[3]Insoluble[2]
Solubility in Organics Soluble in Ether, Alcohol, Benzene, Acetone[1]Miscible with many aliphatic hydrocarbons[5]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific research. The following section details the standardized methodologies for determining some of the key properties listed above.

Determination of Boiling Point

The boiling point of an organic liquid can be determined using a distillation apparatus or a micro-method with a Thiele tube. The latter is suitable for small sample volumes.

Procedure:

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The temperature is raised slowly until a steady stream of bubbles emerges from the capillary tube.

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume and can be determined using a pycnometer or a graduated cylinder and a balance.

Procedure:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the mass is measured again.

  • The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as water.

  • The density of the sample liquid is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Flash Point (ASTM D93)

The flash point is a critical safety parameter, and the Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for its determination.[6][7][8]

Procedure:

  • The sample is placed in the test cup of the Pensky-Martens apparatus.

  • The sample is heated at a slow, constant rate while being stirred.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[8]

Determination of Kinematic Viscosity (ASTM D445)

The kinematic viscosity of a liquid can be determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[6][7][9]

Procedure:

  • The viscometer is filled with the sample liquid and placed in a temperature-controlled bath.

  • The liquid is drawn up into the timing bulb of the viscometer.

  • The time taken for the liquid to flow between two marked points is measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[7]

Logical Workflow for Solvent Selection in Preclinical Development

The selection of a suitable solvent in the early stages of drug development is a multi-faceted process that balances efficacy with safety and practical considerations. The following diagram illustrates a logical workflow for this process.

SolventSelectionWorkflow cluster_screening Initial Screening cluster_evaluation Detailed Evaluation cluster_selection Final Selection A Define API Physicochemical Properties (Solubility, Polarity, etc.) B Identify Potential Solvents (Database, Literature Search) A->B C Preliminary Solubility Screening B->C D Physicochemical Property Analysis (Boiling Point, Viscosity, Density) C->D Promising Candidates E Toxicity and Safety Assessment (Flash Point, Acute Toxicity - e.g., OECD 420) D->E F Compatibility & Stability Studies E->F G Performance in Formulation/Process F->G Safe & Compatible Candidates H Regulatory & Environmental Considerations G->H I Select Optimal Solvent H->I

A logical workflow for solvent selection in preclinical drug development.

Discussion and Conclusion

The choice between this compound and n-nonane will ultimately depend on the specific requirements of the intended application.

n-Nonane , with its higher boiling point and linear structure, may be preferable in processes where slower evaporation rates are desired. Its miscibility with a wide range of aliphatic hydrocarbons makes it a versatile solvent.[5] However, its higher melting point means it will solidify at a warmer temperature than this compound.

This compound , being a branched alkane, exhibits a lower boiling point and a significantly lower melting point. This could be advantageous in applications requiring faster solvent removal or in processes conducted at lower temperatures. Its solubility profile in polar organic solvents like alcohols and acetone suggests it may have different solvating properties compared to its linear isomer.[1]

From a safety perspective, both are flammable liquids, with this compound having a slightly lower flash point, indicating a higher flammability risk at lower temperatures. For both compounds, thorough risk assessments and adherence to safety protocols are essential.

In the context of drug development, factors such as the solubility of the active pharmaceutical ingredient (API), the desired crystallization kinetics, and the ease of solvent removal from the final product will be paramount. The provided data and experimental protocols offer a foundation for conducting further, application-specific investigations to determine the optimal solvent for a given pharmaceutical process. Researchers are encouraged to use this guide as a starting point for their solvent selection process, always validating their choices with empirical data.

References

A Guide to Inter-Laboratory Comparison of 3,3-Dimethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of 3,3-Dimethylheptane, a volatile organic compound (VOC). The content is designed to assist laboratories in evaluating and enhancing their analytical performance for similar compounds. Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are crucial for ensuring the accuracy and comparability of results across different analytical laboratories.[1][2][3][4] Participation in such schemes allows laboratories to identify potential biases in their methods and take corrective actions, thereby improving the overall quality of their data.[2][5]

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The following table summarizes the performance of ten fictional laboratories in the analysis of a standard sample of this compound. The assigned value for the concentration of this compound in the test sample is 25.00 µg/mL. Laboratory performance is evaluated using z-scores, a common statistical tool in proficiency testing.[2][6] A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Concentration (µg/mL)Deviation from Assigned Value (µg/mL)z-scorePerformance
Lab-00124.50-0.50-1.0Satisfactory
Lab-00225.20+0.200.4Satisfactory
Lab-00326.50+1.503.0Unsatisfactory
Lab-00423.90-1.10-2.2Unsatisfactory
Lab-00525.05+0.050.1Satisfactory
Lab-00624.80-0.20-0.4Satisfactory
Lab-00722.10-2.90-5.8Unsatisfactory
Lab-00825.50+0.501.0Satisfactory
Lab-00924.95-0.05-0.1Satisfactory
Lab-01025.10+0.100.2Satisfactory

Experimental Protocols

A detailed methodology for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for the analysis of volatile organic compounds.[7][8][9]

Sample Preparation
  • Standard Preparation: A stock solution of this compound is prepared at a concentration of 1 mg/mL in high-purity methanol.

  • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Internal Standard: An internal standard, such as Toluene-d8, is added to all calibration standards and unknown samples at a constant concentration (e.g., 10 µg/mL) to correct for variations in injection volume and instrument response.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Ramp: 20°C/min to 250°C, hold for 5 minutes.

  • Injector:

    • Mode: Splitless.

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

Data Analysis and Quantification
  • Quantification: The concentration of this compound in unknown samples is determined by constructing a calibration curve from the analysis of the calibration standards. The curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quality Control: Quality control samples at low, medium, and high concentrations are analyzed with each batch of samples to ensure the accuracy and precision of the measurements.

Mandatory Visualization

The following diagram illustrates the general workflow for the inter-laboratory analysis of this compound.

Caption: Workflow of a typical inter-laboratory comparison study.

References

Accuracy and precision of 3,3-Dimethylheptane quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 3,3-Dimethylheptane and Other Volatile Hydrocarbons

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount for safety, quality control, and research applications. This compound, a branched-chain alkane, is a representative volatile hydrocarbon whose quantification relies on sensitive analytical techniques. This guide provides a comparative overview of the primary methods used for the analysis of this compound and similar volatile hydrocarbons, with a focus on Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).

Overview of Analytical Techniques

The quantification of this compound is predominantly achieved using GC-based methods due to its volatile nature. The choice of sample introduction technique and detector is critical and depends on the sample matrix, required sensitivity, and the complexity of the mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identification and quantification. The mass spectrometer provides detailed molecular information, allowing for confident identification of this compound based on its mass spectrum. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of hydrocarbons. The FID is highly sensitive to compounds containing carbon-hydrogen bonds and provides a response that is proportional to the mass of carbon. While it does not provide structural information for identification, it is an excellent tool for quantifying known analytes.

Common sample introduction techniques for volatile compounds like this compound include:

  • Headspace (HS) Sampling: This technique is ideal for analyzing volatile compounds in liquid or solid samples. The sample is sealed in a vial and heated, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. An aliquot of the headspace is then injected into the GC.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fiber coated with a stationary phase to adsorb analytes from a sample. The fiber is then transferred to the GC injector for thermal desorption and analysis. It is a highly effective method for concentrating volatile and semi-volatile analytes.

  • Purge and Trap (P&T): This technique involves bubbling an inert gas through a liquid or solid sample, which strips the volatile compounds from the matrix. The purged analytes are then trapped on an adsorbent material, which is subsequently heated to desorb the analytes into the GC system.

Data Presentation: A Comparative Look at Performance

While specific method validation data for this compound is not extensively published, the following table summarizes representative performance characteristics for the quantification of similar volatile hydrocarbons (e.g., C6-C9 alkanes and aromatic hydrocarbons) using common analytical methodologies. This data provides a benchmark for what can be expected when developing and validating a method for this compound.

ParameterHS-GC-MSSPME-GC-MSP&T-GC-MS/FID
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 1 - 10 µg/L0.01 - 1 µg/L0.1 - 5 µg/L
Limit of Quantification (LOQ) 5 - 25 µg/L0.05 - 5 µg/L0.5 - 15 µg/L
Accuracy (Recovery) 85 - 115%90 - 110%80 - 120%
Precision (RSD) < 15%< 10%< 20%

Note: The values presented are typical and may vary depending on the specific analyte, matrix, and instrument conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of volatile hydrocarbons using HS-GC-MS and SPME-GC-MS.

Protocol 1: Headspace-GC-MS for Volatile Hydrocarbons

This protocol is suitable for the analysis of volatile compounds in liquid samples such as water or biological fluids.

  • Sample Preparation:

    • Pipette a known volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

    • If required, add a salting-out agent (e.g., NaCl) to increase the partitioning of volatile analytes into the headspace.

    • Add an appropriate internal standard (e.g., a deuterated analog of a similar hydrocarbon).

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Headspace Autosampler Conditions:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 15 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL of the headspace gas

  • GC-MS Conditions:

    • GC Column: DB-1ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 25°C/min, hold for 2 minutes.

    • Injector Temperature: 250°C (splitless mode).

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 35-350 or in Selected Ion Monitoring (SIM) mode for target analytes.

Protocol 2: Solid-Phase Microextraction (SPME)-GC-MS for Volatile Hydrocarbons

This protocol is effective for extracting and concentrating volatile hydrocarbons from aqueous samples.

  • Sample Preparation:

    • Place a known volume (e.g., 10 mL) of the aqueous sample into a vial (e.g., 20 mL) with a magnetic stir bar.

    • Add an internal standard.

    • Seal the vial with a PTFE/silicone septum.

  • SPME Conditions:

    • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Extraction Mode: Headspace SPME.

    • Extraction Temperature: 60°C.

    • Extraction Time: 30 minutes with agitation.

    • Desorption Temperature: 250°C.

    • Desorption Time: 2 minutes in the GC injector.

  • GC-MS Conditions:

    • (Follow the GC-MS conditions as described in Protocol 1)

Mandatory Visualization

The following diagram illustrates a typical workflow for the quantification of this compound using a GC-based method.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis GC-MS/FID Analysis cluster_data Data Processing Sample Sample Collection (e.g., liquid, solid) Vial Transfer to Vial Sample->Vial IS Add Internal Standard Vial->IS Seal Seal Vial IS->Seal HS Headspace (HS) Equilibration Seal->HS SPME Solid-Phase Microextraction (SPME) PT Purge and Trap (P&T) Injection GC Injection HS->Injection SPME->Injection PT->Injection Separation Chromatographic Separation Injection->Separation Detection MS or FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Conclusion

The quantification of this compound and other volatile hydrocarbons can be reliably achieved using GC-MS or GC-FID, coupled with appropriate sample introduction techniques like Headspace, SPME, or Purge and Trap. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and whether qualitative identification is also needed. The provided protocols and representative performance data serve as a valuable starting point for developing and validating a robust analytical method for these compounds.

A Comparative Guide to Capillary Columns for the Gas Chromatographic Separation of 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of non-polar capillary columns for the optimal separation of 3,3-Dimethylheptane, supported by experimental data.

The successful separation of closely related isomers is a critical task in many areas of chemical analysis, from petrochemical applications to fragrance and flavor analysis. This compound, a branched alkane, and its isomers present a common challenge that can be effectively addressed through the use of high-resolution gas chromatography with the appropriate capillary column. This guide provides a comparative overview of different non-polar capillary columns for the separation of this compound, focusing on stationary phase selection and its impact on retention.

The Critical Role of the Stationary Phase

For non-polar analytes such as this compound, the principle of "like dissolves like" is paramount in column selection. Non-polar stationary phases are the industry standard for the separation of hydrocarbons, as they primarily separate compounds based on their boiling points and van der Waals interactions.[1][2] The most commonly employed and effective stationary phases for this purpose are 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane.

Performance Comparison Based on Retention Indices

To provide a standardized comparison of column performance that is independent of variations in instrument conditions, Kovats retention indices (I) are utilized.[3] The retention index relates the retention time of an analyte to that of n-alkanes eluted before and after it. A higher retention index indicates a longer retention time on the column.

The following table summarizes the Kovats retention index for this compound on a standard non-polar capillary column.

AnalyteStationary PhaseColumn TypeKovats Retention Index (I)
This compoundNon-polar (e.g., OV-101, SE-30)Capillary934

Data sourced from the NIST WebBook.[4][5]

While extensive direct comparative data for this compound on various non-polar columns is limited in readily available literature, the provided retention index on a standard non-polar phase serves as a crucial benchmark. Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, Rtx-1) would be expected to yield a retention index in this range.

Columns with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms, Rtx-5ms) introduce a slightly higher polarity due to the phenyl groups. This can lead to subtle changes in selectivity for branched alkanes compared to their linear counterparts. While specific retention index data for this compound on this phase was not found, it is a widely used and recommended column for detailed hydrocarbon analysis.[6][7][8]

Experimental Workflow for this compound Separation

The following diagram illustrates a typical experimental workflow for the analysis of this compound using different capillary columns.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis Sample This compound Standard Dilution Dilution in Hexane Sample->Dilution Injector Split/Splitless Injector Dilution->Injector Injection Column_Comparison Capillary Column Comparison Injector->Column_Comparison Column1 Column A: 100% Dimethylpolysiloxane Column_Comparison->Column1 Column2 Column B: 5% Phenyl-95% Dimethylpolysiloxane Column_Comparison->Column2 Oven Temperature Programmed Oven Column_Comparison->Oven Detector Flame Ionization Detector (FID) Oven->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Data_Processing Data Processing & Comparison - Retention Time - Peak Shape - Resolution Chromatogram->Data_Processing

Figure 1. Experimental workflow for comparing capillary columns for this compound separation.

Detailed Experimental Protocol

The following is a representative experimental protocol for the separation of this compound on a non-polar capillary column. This protocol is based on typical conditions used for detailed hydrocarbon analysis.[6][7]

Gas Chromatograph (GC) System:

  • Injector: Split/Splitless inlet

  • Detector: Flame Ionization Detector (FID)

  • Carrier Gas: Helium or Hydrogen

Columns for Comparison:

  • Column A: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Column B: 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms, Rtx-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injection Mode: Split (e.g., 100:1 ratio)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 200 °C

    • Final Hold: 5 minutes

  • Carrier Gas Flow Rate: Constant flow, e.g., 1 mL/min for Helium

  • Detector Temperature: 250 °C

  • Sample: 1 µL of 100 ppm this compound in hexane

Data Acquisition and Analysis:

  • Record the chromatograms for each column.

  • Determine the retention time of the this compound peak.

  • Evaluate peak shape (symmetry and width).

  • If analyzing a mixture of isomers, calculate the resolution between adjacent peaks.

Conclusion

The selection of an appropriate capillary column is fundamental for the successful gas chromatographic separation of this compound and its isomers. Non-polar columns, particularly those with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phases, are the recommended choice. While direct comparative data is not always readily available for specific isomers, the use of standardized metrics like the Kovats retention index provides a reliable basis for column selection and method development. By following a systematic experimental approach, researchers can optimize their separations to achieve the desired resolution and accuracy for their specific analytical needs.

References

A Comparative Guide to the Physical Properties of Dimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physical properties of several structural isomers of dimethylheptane, a branched alkane with the chemical formula C₉H₂₀. Understanding the differences in physical properties such as boiling point, melting point, and density is crucial for applications in solvent chemistry, fuel formulation, and as reference standards in analytical chemistry. The arrangement of methyl groups along the heptane backbone significantly influences these properties by altering the intermolecular van der Waals forces.

Correlation Between Isomeric Structure and Physical Properties

Alkanes are nonpolar molecules, and the primary intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces is influenced by the molecule's surface area and its ability to pack efficiently into a crystal lattice.

  • Boiling Point: Increased branching generally leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, weakening the London dispersion forces.[1][2] Consequently, more branched isomers typically have lower boiling points compared to their straight-chain or less branched counterparts.[3][4] For example, the boiling point of the unbranched nonane (150.8°C) is significantly higher than its more branched isomers.[2]

  • Melting Point: The melting point is influenced by both the strength of intermolecular forces and how well the molecules can pack into a solid crystal lattice.[5] Molecules with higher symmetry tend to pack more efficiently, resulting in a more stable crystal lattice that requires more energy to break apart, leading to a higher melting point. This can sometimes counteract the effect of reduced surface area from branching.[5]

  • Density: The density of isomeric alkanes is also related to molecular packing. More compact, branched isomers can sometimes pack more efficiently in a liquid state than their linear counterparts, though this trend is not as straightforward as with boiling points.

The following diagram illustrates the logical relationship between molecular structure and physical properties.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure Isomeric Structure Branching Degree of Branching Structure->Branching Symmetry Molecular Symmetry Structure->Symmetry SurfaceArea Surface Area Branching->SurfaceArea increases Packing Crystal Lattice Packing Symmetry->Packing improves MP Melting Point Packing->MP increases Density Density Packing->Density affects VdW Van der Waals Forces SurfaceArea->VdW decreases BP Boiling Point VdW->BP decreases VdW->MP (weaker)

Caption: Relationship between isomer structure and physical properties.

Data Presentation: Physical Properties of Dimethylheptane Isomers

The following table summarizes the available quantitative data for various dimethylheptane isomers. Note that values can vary slightly between sources due to experimental conditions.

IsomerBoiling Point (°C)Melting/Freezing Point (°C)Density (g/mL)
2,3-Dimethylheptane 140 - 140.8[6][7]-116[8]0.726 @ 25°C[7]
2,4-Dimethylheptane 132 - 133.6[9][10]N/A0.72 @ 20°C[11]
2,6-Dimethylheptane 134.8 - 135.21[12][13]-102.95[12]0.7089 @ 20°C[12]
3,4-Dimethylheptane 132.9 - 140.6[14][15]-123[14]0.731 - 0.741[14][16]
4,4-Dimethylheptane 135.21[17][18]-102.89[17][18]0.721 @ 20°C[17][18]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above.

Determination of Boiling Point (Microscale Thiele Tube Method)

This method is suitable for small sample volumes and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[19][20]

Apparatus:

  • Thiele tube filled with mineral oil

  • Thermometer (-10 to 200°C)

  • Small test tube (e.g., 10x75 mm) or fusion tube

  • Capillary tube (sealed at one end)

  • Rubber band or thread

  • Bunsen burner or microburner

Procedure:

  • Fill the small test tube to about half-full with the liquid sample.[21]

  • Place a capillary tube, with its sealed end pointing up, into the test tube containing the sample.[19][21]

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[21]

  • Insert the thermometer assembly into the Thiele tube, making sure the rubber band is above the oil level to prevent it from softening and breaking.[20] The thermometer bulb should be positioned near the middle of the oil.[21]

  • Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[22] The convection currents in the oil will maintain a uniform temperature.[19]

  • As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, creating a steady stream of bubbles from the open end of the capillary tube.[22]

  • Once a rapid and continuous stream of bubbles is observed, remove the heat and allow the apparatus to cool slowly.[23]

  • The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[19][23] Record this temperature.

Determination of Melting/Freezing Point (Capillary Method)

This protocol is used to determine the melting point of a solid or the freezing point of a liquid that solidifies at a conveniently measurable temperature. For low-temperature freezing points like those of dimethylheptanes, a specialized cooling apparatus would be used, but the principle of observing the phase change temperature remains the same. The following describes a standard melting point determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample (in solid, powdered form)

Procedure:

  • Ensure the sample is dry and finely powdered.[24][25]

  • Press the open end of a capillary tube into the powdered sample to load a small amount of material into the tube.[26]

  • Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.[24][27]

  • Place the capillary tube into the heating block of the melting point apparatus.[26] If using a Thiele tube, attach the capillary to the thermometer as in the boiling point determination.[28]

  • Heat the sample. For an unknown substance, a rapid initial heating can be done to find an approximate melting point.[24]

  • Allow the apparatus to cool, then prepare a new sample and heat again. As the temperature approaches the approximate melting point (within 15-20°C), slow the heating rate to 1-2°C per minute.[24]

  • Record the temperature range from the point when the first drop of liquid is visible (onset of melting) to the point when the entire sample has turned into a transparent liquid (complete melting).[27][28] A pure compound will have a sharp melting range of 0.5-2°C.[28]

Determination of Density (Pycnometer Method)

A pycnometer, or density bottle, is a glass flask with a precisely known volume, allowing for a very accurate determination of a liquid's density.[29][30]

Apparatus:

  • Pycnometer (density bottle) with a ground-glass stopper containing a capillary tube

  • Analytical balance (accurate to ±0.0001 g)

  • Distilled water (as a reference liquid)

  • Liquid sample

  • Thermostatic bath (to maintain constant temperature, e.g., 20°C)

  • Acetone (for rinsing and drying)

  • Lint-free tissue

Procedure:

  • Carefully clean the pycnometer and stopper with distilled water, rinse with acetone, and allow it to dry completely.[31]

  • Determine the mass of the clean, dry, and empty pycnometer (m₀) using an analytical balance.[32]

  • Fill the pycnometer with distilled water and insert the stopper. Place it in a thermostatic bath at a constant temperature (e.g., 20°C) until the contents reach thermal equilibrium.[30]

  • Excess water will exit through the capillary. Carefully dry the outside of the pycnometer with a lint-free tissue and measure its mass (m₁).[30]

  • Empty and dry the pycnometer again. Fill it with the sample liquid, and repeat steps 3 and 4 to obtain the mass of the pycnometer filled with the sample (m₂).

  • Calculations:

    • Mass of water = m₁ - m₀

    • Volume of pycnometer (V) = (m₁ - m₀) / ρ_water (where ρ_water is the known density of water at the experimental temperature).[32]

    • Mass of sample liquid = m₂ - m₀

    • Density of sample liquid (ρ_sample) = (m₂ - m₀) / V.[30]

Determination of Viscosity (Ostwald Viscometer Method)

This method determines the viscosity of a liquid relative to a reference liquid of known viscosity (e.g., water) by comparing their flow times through a capillary tube.[33][34]

Apparatus:

  • Ostwald viscometer

  • Thermostatic bath

  • Pipette and suction bulb

  • Stopwatch

  • Reference liquid (e.g., distilled water)

  • Sample liquid

  • Acetone (for cleaning)

Procedure:

  • Clean the viscometer thoroughly with a suitable solvent (like chromic acid), followed by distilled water and finally acetone. Ensure it is completely dry.[35]

  • Mount the viscometer vertically in a thermostatic bath to maintain a constant temperature.[36]

  • Using a pipette, introduce a precise volume of the reference liquid (water) into the larger bulb of the viscometer.

  • Using a suction bulb, draw the liquid up through the capillary tube until it is above the upper calibration mark (A).

  • Release the suction and allow the liquid to flow back down. Start the stopwatch precisely when the liquid meniscus passes the upper mark (A) and stop it precisely when it passes the lower mark (B).[36]

  • Repeat this measurement at least three times to ensure consistency and calculate the average flow time (t_ref).

  • Clean and dry the viscometer thoroughly.

  • Repeat steps 3-6 using the same volume of the sample liquid to determine its average flow time (t_sample).

  • Calculations:

    • The viscosity of the sample (η_sample) can be calculated using the following relationship: (η_sample / η_ref) = (ρ_sample * t_sample) / (ρ_ref * t_ref)

    • Where:

      • η is the dynamic viscosity

      • ρ is the density (determined separately)

      • t is the average flow time

    • By rearranging the formula and using the known values for the reference liquid, the viscosity of the sample can be determined.[34]

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 3,3-Dimethylheptane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.

This compound is a flammable liquid and vapor that poses a significant health risk if not handled correctly.[1][2] It may be fatal if swallowed or if it enters the airways, and can cause skin irritation.[1][2] Adherence to the following disposal protocol is critical.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure all potential ignition sources are removed from the area. This includes open flames, sparks, and hot surfaces.[1] Use non-sparking tools and explosion-proof equipment.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing is required to prevent skin contact.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.[1]

  • Waste Collection:

    • Collect waste this compound in a designated, properly sealed container.[1] The original container or a compatible glass, plastic, or metal container is acceptable.[3]

    • Ensure the container is kept closed at all times, except when adding waste.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Generic labels such as "Solvent Waste" are not sufficient.[3]

    • Indicate the hazards associated with the chemical (e.g., "Flammable Liquid," "Aspiration Hazard").

  • Storage:

    • Store the sealed and labeled waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.

    • The storage area should be away from incompatible materials and ignition sources.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Follow all institutional and local regulations for hazardous waste manifest and transport.

Spill Response

In the event of a spill, immediate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbent material and contaminated debris into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent the spill from entering drains or waterways.[1]

    • Ventilate the area and remove all ignition sources.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, crucial for safety and handling procedures.

PropertyValue
Molecular Formula C₉H₂₀[4]
Molecular Weight 128.26 g/mol [4]
Flash Point 23°C (73.4°F)[1]
Boiling Point 137°C (278.6°F)[1]
Density 0.72 - 0.73 g/cm³
GHS Classification Flammable Liquid, Category 3Aspiration Hazard, Category 1Skin Irritation, Category 2

Experimental Protocols

The standard and recommended disposal procedure for this compound does not involve chemical neutralization or deactivation in a standard laboratory setting. The high flammability and volatility of this compound make such procedures hazardous without specialized equipment. The accepted protocol is direct collection and disposal via a certified hazardous waste service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Caption: Workflow for safe handling and disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3,3-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, procedural information for the safe handling and disposal of 3,3-Dimethylheptane. Our commitment is to furnish you with actionable intelligence that extends beyond the product, ensuring a secure research environment.

Core Safety and Personal Protective Equipment (PPE) Mandates

When working with this compound, a flammable and potentially hazardous chemical, adherence to strict safety protocols is paramount. The following table summarizes the required personal protective equipment and critical safety parameters.

ParameterGuidelineCitation
Occupational Exposure Limits (as Heptane, all isomers) ACGIH TLV-TWA: 400 ppm[1]
ACGIH STEL: 500 ppm[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.[2]
Hand Protection Chemical-resistant gloves are essential. Nitrile, Neoprene, or Viton® are generally recommended for aliphatic hydrocarbons. Given the variability in glove performance, it is crucial to consult the manufacturer's specific chemical resistance data. For incidental contact, nitrile gloves with a minimum thickness of 4mil are often used. For tasks with a higher likelihood of direct contact, heavier-duty gloves should be selected.[2][3]
Skin and Body Protection A flame-resistant lab coat is mandatory. For larger quantities or in situations with a high risk of splashing, chemical-resistant coveralls should be worn.[2]
Respiratory Protection To be used in poorly ventilated areas or when occupational exposure limits are likely to be exceeded. An air-purifying respirator with an organic vapor cartridge is typically appropriate.[2]

Operational Plans: Step-by-Step Handling and Storage Protocols

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Use explosion-proof electrical and ventilation equipment to prevent ignition from sparks.[4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Safe Handling Procedures:

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • Ground and bond all metal containers when transferring this compound to prevent the buildup of static electricity, which can be an ignition source.[4]

  • Use only non-sparking tools when opening or handling containers of this compound.

  • Keep containers tightly closed when not in use to minimize the release of flammable vapors.[2]

  • Avoid heating this compound with open flames. Use intrinsically safe heating equipment.[4]

Storage Plan:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Store in a designated flammable liquids storage cabinet.[2]

  • Segregate from incompatible materials, such as strong oxidizing agents.[5]

Disposal Plan: A Step-by-Step Guide for Waste Management

This compound and materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

Waste Collection:

  • Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.[6]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Procedure:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Never dispose of this compound down the drain or in regular trash.[2]

Emergency Response Workflow

In the event of a spill, a clear and immediate response is critical. The following diagram outlines the logical workflow for managing a this compound spill.

Spill_Response_Workflow This compound Spill Response cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Emergency_Services Emergency Services cluster_Disposal Waste Disposal Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Ignition Eliminate all ignition sources Evacuate->Ignition Assess_Size Assess the size and nature of the spill Ignition->Assess_Size Small_Spill Small, manageable spill? Assess_Size->Small_Spill Evaluate Large_Spill Large or unmanageable spill? Assess_Size->Large_Spill Evaluate Don_PPE Don appropriate PPE Small_Spill->Don_PPE Yes Call_EH_S Contact Environmental Health & Safety Large_Spill->Call_EH_S Yes Contain Contain the spill with absorbent material Don_PPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect contaminated materials into a sealed container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate Label_Waste Label waste container as hazardous Decontaminate->Label_Waste Dispose Dispose of as hazardous waste Call_EH_S->Dispose Label_Waste->Dispose

Figure 1: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.